Benzyl 3-formylpyrrolidine-1-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 3-formylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-9-12-6-7-14(8-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,9,12H,6-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPSCBPOCONUDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C=O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404973 | |
| Record name | Benzyl 3-formylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
276872-86-7 | |
| Record name | Benzyl 3-formylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 276872-86-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Benzyl 3-formylpyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 3-formylpyrrolidine-1-carboxylate is a versatile heterocyclic building block widely utilized in organic synthesis, particularly within the realms of medicinal chemistry and drug development.[1] Its structure incorporates a pyrrolidine ring, a core motif in numerous natural products and synthetic drugs, functionalized with a reactive aldehyde group and a benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom.[1] This strategic combination of functional groups allows for a diverse range of chemical transformations, making it a valuable intermediate for the synthesis of complex molecular architectures and biologically active compounds.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some properties are well-documented, specific experimental data for melting and boiling points are not consistently available in the public domain.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₅NO₃ | [1] |
| Molecular Weight | 233.26 g/mol | [1] |
| CAS Number | 276872-86-7 | [1] |
| Appearance | Typically a white crystalline solid or amorphous powder. | [2] |
| Melting Point | Data not readily available. For a structurally similar compound, Benzyl 2-(2-formylpyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate, the melting point is 114.00 °C. | [2] |
| Boiling Point | Data not readily available. For a structurally similar compound, Benzyl 2-(2-formylpyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate, the boiling point is 285.00 °C. | [2] |
| Solubility | Likely soluble in polar organic solvents such as ethanol and dimethyl sulfoxide (DMSO). Solubility is expected to be limited in nonpolar solvents. | [2][3] |
| Purity | Commercially available with a purity of ≥95%. | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Predicted and expected spectral data are summarized in the following tables.
¹H and ¹³C NMR Spectroscopy
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| >9.5 (s or d) | Formyl H (CHO) |
| 7.3-7.4 (m) | Aromatic H's (C₆H₅) |
| ~5.1 (s) | Benzylic H's (OCH₂) |
| Aliphatic region | Pyrrolidine ring H's |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group |
| ~1720-1740 | C=O stretch (aldehyde) |
| ~1700 | C=O stretch (carbamate) |
Mass Spectrometry
| Parameter | Value |
| Molecular Formula | C₁₃H₁₅NO₃ |
| Monoisotopic Mass | 233.1052 u |
| Expected [M+H]⁺ | 234.1125 |
| Characteristic Fragmentation | Loss of the benzyl group, cleavage of the pyrrolidine ring. |
Synthesis and Reactivity
The synthesis of this compound typically involves the protection of a pyrrolidine precursor with a benzyloxycarbonyl (Cbz) group, followed by the introduction or modification of the formyl group.[1]
Synthetic Pathway Overview
A common synthetic strategy starts from pyrrolidine-3-carboxylic acid. The nitrogen is first protected with a Cbz group, followed by the reduction of the carboxylic acid to a primary alcohol, which is then oxidized to the final aldehyde.
Caption: Synthetic pathway for this compound.
Key Reactions and Experimental Protocols
The formyl group of this compound is highly reactive and susceptible to a variety of chemical transformations.
1. Reduction to Alcohol
The aldehyde can be readily reduced to the corresponding primary alcohol, Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.
-
Experimental Protocol:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
-
2. Horner-Wadsworth-Emmons Reaction
This reaction is a powerful tool for carbon-carbon bond formation, allowing for the conversion of the aldehyde to an α,β-unsaturated ester.
-
Experimental Protocol:
-
To a solution of a phosphonate ester (e.g., triethyl phosphonoacetate) (1.1 equivalents) in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere, add a strong base such as sodium hydride (NaH) (1.1 equivalents) at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to generate the phosphonate ylide.
-
Cool the reaction mixture to 0 °C and add a solution of this compound (1 equivalent) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting α,β-unsaturated ester by column chromatography.
-
References
Technical Guide: Benzyl 3-formylpyrrolidine-1-carboxylate (CAS: 276872-86-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 3-formylpyrrolidine-1-carboxylate, with CAS number 276872-86-7, is a valuable chiral building block in organic synthesis and medicinal chemistry. The pyrrolidine scaffold is a privileged structure found in numerous natural products and pharmaceuticals. This compound's utility stems from its bifunctional nature: a formyl group at the 3-position that serves as a versatile handle for carbon-carbon bond formation and other transformations, and a benzyloxycarbonyl (Cbz) protected nitrogen that allows for controlled manipulation of the pyrrolidine ring. This guide provides a comprehensive overview of its synthesis, key reactions, and physicochemical properties.
Physicochemical and Spectroscopic Data
While experimentally determined physical properties such as melting and boiling points are not consistently reported in the literature, a summary of its key chemical identifiers and predicted spectroscopic data is provided below.
| Property | Value |
| CAS Number | 276872-86-7 |
| Molecular Formula | C₁₃H₁₅NO₃[1] |
| Molecular Weight | 233.26 g/mol [1] |
| Monoisotopic Mass | 233.1052 u[1] |
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Characteristic Peaks |
| ¹H NMR | ~9.6 ppm (s, 1H, CHO), ~7.3 ppm (m, 5H, Ar-H), ~5.1 ppm (s, 2H, OCH₂Ph)[1] |
| ¹³C NMR | >195 ppm (CHO), ~155 ppm (N-COO), 127-136 ppm (Ar-C), ~67 ppm (OCH₂)[1] |
| IR Spectroscopy | ~1720-1740 cm⁻¹ (C=O, aldehyde), ~1690-1710 cm⁻¹ (C=O, carbamate)[1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a three-step sequence starting from pyrrolidine-3-carboxylic acid. The general synthetic workflow is outlined below.
References
Technical Guide: N-(benzyloxycarbonyl)-3-pyrrolidinecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral characterization of N-(benzyloxycarbonyl)-3-pyrrolidinecarboxaldehyde. This compound, a key building block in medicinal chemistry, incorporates the pyrrolidine scaffold, a privileged structure in numerous biologically active molecules.
Chemical Structure and Properties
N-(benzyloxycarbonyl)-3-pyrrolidinecarboxaldehyde, also known as benzyl 3-formylpyrrolidine-1-carboxylate, is a carbamate-protected pyrrolidine derivative. The benzyloxycarbonyl (Cbz) group serves as a protecting group for the pyrrolidine nitrogen, preventing its participation in undesired side reactions during synthetic transformations. The aldehyde functional group at the 3-position of the pyrrolidine ring is a versatile handle for a variety of chemical modifications, making this compound a valuable intermediate in the synthesis of more complex molecules.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference |
| CAS Number | 276872-86-7 | [1] |
| Molecular Formula | C₁₃H₁₅NO₃ | [1] |
| Molecular Weight | 233.267 g/mol | [1] |
| Appearance | Yellow, viscous liquid | [2] |
| Boiling Point | 369.6 ± 42.0 °C (Predicted) | [1] |
| Density | 1.263 ± 0.06 g/cm³ (Predicted) | [1] |
| Canonical SMILES | C1CN(CC1C=O)C(=O)OCC2=CC=CC=C2 | [1] |
| InChI Key | GDPSCBPOCONUDM-UHFFFAOYSA-N | [1] |
Synthesis
A common and effective method for the synthesis of N-(benzyloxycarbonyl)-3-pyrrolidinecarboxaldehyde is the Swern oxidation of the corresponding primary alcohol, N-benzyloxycarbonyl-3-hydroxymethylpyrrolidine.[1][3] This reaction utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to gently oxidize the alcohol to the aldehyde, minimizing over-oxidation to the carboxylic acid.
Experimental Protocol: Swern Oxidation of N-benzyloxycarbonyl-3-hydroxymethylpyrrolidine[1][3]
Materials:
-
N-benzyloxycarbonyl-3-hydroxymethylpyrrolidine
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of oxalyl chloride (1.12 eq, 2.8 mmol) in anhydrous dichloromethane (5 mL), add a solution of dimethyl sulfoxide (2.24 eq, 5.6 mmol) in anhydrous dichloromethane (1 mL) dropwise at -75 °C. Stir the reaction mixture for 2 minutes.
-
Slowly add a solution of N-benzyloxycarbonyl-3-hydroxymethylpyrrolidine (1.0 eq, 2.5 mmol) in anhydrous dichloromethane (2 mL) to the reaction mixture, maintaining the temperature at -75 °C. Continue stirring for 30 minutes.
-
Add triethylamine (5.12 eq, 12.8 mmol) to the reaction mixture and stir for an additional 5 minutes at -75 °C.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the product with dichloromethane (100 mL).
-
Wash the organic phase sequentially with water (100 mL) and saturated brine solution (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:1, v/v) as the eluent to afford N-(benzyloxycarbonyl)-3-pyrrolidinecarboxaldehyde as the final product.
Yield: Approximately 78%.[1][3]
References
Benzyl 3-formylpyrrolidine-1-carboxylate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the molecular properties, synthesis, and key experimental protocols for Benzyl 3-formylpyrrolidine-1-carboxylate, a valuable intermediate in medicinal chemistry and drug discovery.
Core Molecular Data
This compound is a functionalized pyrrolidine derivative. The benzyloxycarbonyl (Cbz) group serves as a protecting group for the nitrogen atom, while the formyl group at the 3-position provides a reactive handle for further chemical modifications. The key quantitative data for this compound are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₃H₁₅NO₃ | [1][2] |
| Molecular Weight | 233.27 g/mol | [1] |
| Alternate Molecular Weight | 233.26 g/mol | [2][3][4] |
Synthetic Workflow
The synthesis of this compound is typically achieved through a three-step process starting from pyrrolidine-3-carboxylic acid. This synthetic route involves:
-
N-Protection: The pyrrolidine nitrogen is protected with a benzyloxycarbonyl (Cbz) group.
-
Reduction: The carboxylic acid moiety is reduced to a primary alcohol.
-
Oxidation: The resulting alcohol is selectively oxidized to the desired aldehyde.
The following diagram illustrates this synthetic pathway.
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following section provides a detailed methodology for the synthesis of this compound.
Step 1: Synthesis of 1-(Benzyloxycarbonyl)pyrrolidine-3-carboxylic Acid
This procedure outlines the protection of the pyrrolidine nitrogen with a benzyloxycarbonyl (Cbz) group.
Materials:
-
Pyrrolidine-3-carboxylic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve pyrrolidine-3-carboxylic acid (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.5 equivalents) in a reaction vessel, and cool the mixture in an ice bath.
-
While vigorously stirring, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(benzyloxycarbonyl)pyrrolidine-3-carboxylic acid.
Step 2: Synthesis of Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
This step involves the reduction of the carboxylic acid to a primary alcohol. A common method is the reduction of an in-situ formed mixed anhydride or acid chloride with sodium borohydride.
Materials:
-
1-(Benzyloxycarbonyl)pyrrolidine-3-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Sodium borohydride (NaBH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve 1-(benzyloxycarbonyl)pyrrolidine-3-carboxylic acid (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C and slowly add thionyl chloride or oxalyl chloride (1.1 equivalents) to form the acid chloride in situ.
-
In a separate flask, prepare a suspension of sodium borohydride (2.0-3.0 equivalents) in anhydrous THF and cool to 0 °C.
-
Slowly add the freshly prepared acid chloride solution to the sodium borohydride suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.
Step 3: Synthesis of this compound
This final step is the selective oxidation of the primary alcohol to the aldehyde. A mild oxidation, such as the Dess-Martin periodinane oxidation, is employed to prevent over-oxidation to the carboxylic acid.
Materials:
-
Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
-
Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Diethyl ether
-
Brine
Procedure:
-
Dissolve benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane in a dry reaction flask.
-
Add Dess-Martin periodinane (1.1-1.5 equivalents) to the solution at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring its completion by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir vigorously until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to yield this compound.
References
An In-depth Technical Guide on the Physical Properties of 1-Cbz-3-formyl-pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the known physical properties of 1-Cbz-3-formyl-pyrrolidine, a versatile building block in organic synthesis. Due to the nature of this compound primarily as a synthetic intermediate, comprehensive experimental data on its physical properties is not extensively documented in publicly available literature. This guide compiles the available information and provides a general experimental context for its synthesis.
Core Physical Properties
The fundamental physical properties of 1-Cbz-3-formyl-pyrrolidine are summarized below. It is important to note that while the molecular formula and weight are well-established, other physical properties such as melting point, boiling point, and density are not consistently reported from experimental data and are often predicted values for structurally related compounds.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO₃ | [1][2] |
| Molecular Weight | 233.27 g/mol | [1][2] |
| CAS Number | 276872-86-7 | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Note: Researchers should determine these physical properties experimentally for their specific samples as needed.
Experimental Protocols
General Synthesis of 1-Cbz-3-formyl-pyrrolidine
The synthesis of 1-Cbz-3-formyl-pyrrolidine, also known as benzyl 3-formylpyrrolidine-1-carboxylate, typically involves the oxidation of the corresponding alcohol, 1-Cbz-3-(hydroxymethyl)pyrrolidine. A common and effective method for this transformation is the Swern oxidation or a similar mild oxidation procedure.
Materials:
-
1-Cbz-3-(hydroxymethyl)pyrrolidine
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
A solution of oxalyl chloride in anhydrous dichloromethane is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of dimethyl sulfoxide in anhydrous dichloromethane is added dropwise to the oxalyl chloride solution, and the mixture is stirred for a short period.
-
A solution of 1-Cbz-3-(hydroxymethyl)pyrrolidine in anhydrous dichloromethane is then added dropwise to the reaction mixture.
-
After stirring for a specified time, triethylamine is added to the reaction mixture to quench the reaction and neutralize the acid formed.
-
The reaction is allowed to warm to room temperature.
-
Water is added to the reaction mixture, and the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield pure 1-Cbz-3-formyl-pyrrolidine.
Note: This is a generalized procedure. Specific quantities, reaction times, and purification conditions should be optimized for each scale and specific laboratory conditions.
Visualizations
Synthesis Workflow of 1-Cbz-3-formyl-pyrrolidine
The following diagram illustrates the general synthetic pathway for the preparation of 1-Cbz-3-formyl-pyrrolidine from its corresponding alcohol precursor.
References
Spectral Data Analysis of Benzyl 3-formylpyrrolidine-1-carboxylate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectral data for Benzyl 3-formylpyrrolidine-1-carboxylate (CAS No: 276872-86-7), a key building block in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Introduction
This compound, with the molecular formula C₁₃H₁₅NO₃ and a molecular weight of 233.26 g/mol , is a versatile heterocyclic compound.[1] The presence of a protected pyrrolidine ring and a reactive aldehyde functional group makes it a valuable intermediate in the synthesis of various pharmaceutical and biologically active molecules. Understanding its spectral characteristics is crucial for its identification, purity assessment, and elucidation of its role in chemical transformations.
Spectroscopic Data
The following tables summarize the key spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (200 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 9.7 | s | 1H, -CHO |
| 7.42-7.28 | m | 5H, Ar-H |
| 5.14 | s | 2H, -CH₂-Ph |
| 3.90-3.72 | m | 1H, Pyrrolidine-H |
| 3.68-3.35 | m | 3H, Pyrrolidine-H |
| 3.15-2.96 | m | 1H, Pyrrolidine-H |
| 2.32-2.02 | m | 2H, Pyrrolidine-H |
Source: ChemicalBook, 2023[2]
¹³C NMR
| Predicted Chemical Shift (δ) ppm | Assignment |
| >195 | C=O (aldehyde) |
| ~155 | C=O (carbamate) |
| 127-136 | Aromatic C |
| ~67 | -CH₂-Ph |
| 25-60 | Pyrrolidine C |
Source: BenchChem, 2023 (Predicted)[1]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~1725 | C=O stretch (aldehyde) |
| ~1700 | C=O stretch (carbamate) |
| ~1410 | C-N stretch |
| ~1100-1350 | C-O stretch |
Note: These are expected absorption bands based on the functional groups present.
Mass Spectrometry (MS)
| m/z | Assignment |
| 233.1052 | [M]⁺ (Monoisotopic Mass) |
| 234.1125 | [M+H]⁺ |
Source: BenchChem, 2023[1]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved via the oxidation of the corresponding primary alcohol, N-benzyloxycarbonyl-3-hydroxymethylpyrrolidine. A common method is the Swern oxidation.[2]
Procedure:
-
A solution of oxalyl chloride (2.8 mmol) in dichloromethane (5 mL) is cooled to -75 °C.
-
Dimethyl sulfoxide (5.6 mmol) dissolved in dichloromethane (1 mL) is added dropwise, and the mixture is stirred for 2 minutes.
-
A solution of N-benzyloxycarbonyl-3-hydroxymethylpyrrolidine (2.5 mmol) in dichloromethane (2 mL) is slowly added at -75 °C, and the reaction is stirred for 30 minutes.
-
Triethylamine (12.8 mmol) is added, and the reaction is stirred for 5 minutes before warming to room temperature.
-
The reaction is quenched with water (10 mL), and the product is extracted with dichloromethane (100 mL).
-
The organic phase is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (eluent: ethyl acetate/hexane, 1:1, v/v) to yield the final product.[2]
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H NMR spectra are typically recorded on a 200 MHz or higher spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a neat film on a salt plate or as a solution in a suitable solvent.
-
Mass Spectrometry: Mass spectra are acquired using an electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern.
Logical Workflow for Spectroscopic Characterization
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Conclusion
The spectral data presented in this guide provide a foundational understanding of the structural features of this compound. The distinct signals in the NMR, IR, and MS spectra are consistent with its molecular structure and provide a reliable means for its identification and characterization in research and development settings. The provided synthesis and analysis protocols offer a practical framework for its preparation and quality control.
References
An In-depth Technical Guide to the Solubility Profile of Benzyl 3-formylpyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated solubility characteristics of Benzyl 3-formylpyrrolidine-1-carboxylate (CAS No: 276872-86-7). Due to the limited availability of specific experimental data in public literature, this document outlines a predicted solubility profile based on the compound's chemical structure and provides detailed experimental protocols for its empirical determination.
Predicted Solubility Profile
The molecular structure of this compound, which includes a polar carboxylate and an aldehyde functional group alongside a non-polar benzyl group, suggests a varied solubility profile.[1][2] It is anticipated to be more soluble in polar organic solvents and less soluble in nonpolar organic solvents and water.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity of the solvent can effectively solvate the polar functional groups of the compound.[1] |
| Dimethylformamide (DMF) | Soluble | Similar to DMSO, its high polarity is expected to facilitate dissolution. | |
| Acetonitrile (ACN) | Soluble | A common solvent for a wide range of organic compounds. | |
| Acetone | Soluble | Capable of dissolving moderately polar compounds. | |
| Polar Protic | Ethanol | Soluble | The hydroxyl group can interact with the polar parts of the molecule, while the ethyl group interacts with the non-polar benzyl group.[1] |
| Methanol | Soluble | Similar to ethanol, it is a good solvent for many organic compounds. | |
| Isopropanol | Moderately Soluble | Lower polarity than ethanol and methanol may result in slightly lower solubility. | |
| Nonpolar | Hexane | Insoluble | The significant difference in polarity makes dissolution unlikely. |
| Toluene | Sparingly Soluble | The aromatic nature might offer some interaction with the benzyl group, but overall solubility is expected to be low. | |
| Aqueous | Water | Insoluble | The presence of the large, non-polar benzyl and pyrrolidine rings is likely to dominate over the polar groups, leading to poor water solubility. |
| 5% Aqueous HCl | Likely Insoluble | The compound does not possess a basic functional group that would be protonated to form a soluble salt.[3][4] | |
| 5% Aqueous NaOH | Likely Insoluble | The compound does not possess a sufficiently acidic proton to be deprotonated by a weak base to form a soluble salt.[3][4] |
Experimental Protocols for Solubility Determination
To empirically determine the solubility profile of this compound, the following detailed experimental protocols are recommended.
This protocol provides a rapid assessment of solubility in various solvents.[3][4][5][6]
Materials:
-
This compound
-
A selection of solvents (as listed in Table 1)
-
Small test tubes (e.g., 13x100 mm)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh approximately 10 mg of this compound and place it into a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube in 0.25 mL increments.
-
After each addition, cap the test tube and vortex for 30 seconds.
-
Visually inspect the solution against a dark background to determine if the solid has completely dissolved.
-
Record the observation as "soluble," "sparingly soluble," or "insoluble."
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Sparingly Soluble: A portion of the solid dissolves, but some solid particles remain.
-
Insoluble: No apparent dissolution of the solid is observed.
-
-
Repeat the procedure for each solvent to be tested.
This method determines the equilibrium solubility of the compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Selected solvent(s)
-
Scintillation vials or other sealable glass containers
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes for standard preparation
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a scintillation vial (ensure there is undissolved solid at equilibrium).
-
Add a known volume of the selected solvent (e.g., 5 mL).
-
Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Shake the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.
-
Dilute the filtered solution with the same solvent to a concentration within the calibrated range of the analytical method.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC-UV).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent using the following formula: Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution factor
-
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Qualitative Solubility Determination.
Caption: Workflow for Quantitative Solubility Measurement.
References
Technical Guide: Material Safety of Benzyl 3-formylpyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and is not a substitute for a certified Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS). It is compiled from publicly available data for research and development professionals. Users should always consult the official SDS from their supplier before handling this chemical and ensure they are fully trained in laboratory safety procedures.
Chemical Identification and Properties
Benzyl 3-formylpyrrolidine-1-carboxylate is a heterocyclic building block utilized in the synthesis of various pharmaceutical compounds.[1] Its functionalized pyrrolidine structure makes it a valuable intermediate in medicinal chemistry.[2]
| Property | Value | Source |
| CAS Number | 276872-86-7 | [3][4] |
| Molecular Formula | C13H15NO3 | [2][3][4] |
| Molecular Weight | 233.26 g/mol | [2][3] |
| Appearance | Not specified (likely a solid or oil) | |
| Purity | Typically ≥97% | [3] |
Hazard Identification and Safety Precautions
While specific toxicological data for this compound is limited, it is classified with a "Warning" signal word and as an "Irritant" under the Globally Harmonized System (GHS).[2][3] Standard laboratory precautions for handling potentially hazardous chemicals should be strictly followed.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Irritant | Warning | May cause skin and eye irritation. May be harmful if swallowed or inhaled. |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound. The following PPE is recommended to minimize exposure.
Handling and Storage
Proper handling and storage are essential to maintain the integrity of the compound and ensure a safe laboratory environment.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[5][6] Avoid contact with skin and eyes.[6] Prevent the formation of dust and aerosols.[6]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][6] Store at room temperature, sealed in a dry environment.[3] Incompatible materials to avoid include strong oxidizing agents, bases, and metals.[5]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial. The following procedures are recommended based on general guidelines for similar chemical compounds.
Accidental Release Measures
In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[6] Remove all sources of ignition.[5][6] Absorb the spill with an inert absorbent material and place it in a suitable, closed container for disposal.[5] Do not flush into the sewer system.[5]
Fire-Fighting Measures
This material may be combustible.[5] In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[6] Firefighters should wear self-contained breathing apparatus and full protective gear.[5] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.[5]
Experimental Protocols: General Safe Handling
While specific experimental protocols for the toxicological assessment of this compound are not publicly available, a general workflow for its safe handling in a research setting is outlined below.
Toxicological and Ecological Information
Detailed toxicological and ecological data for this compound are not available in the public domain.[6] As with many research chemicals, its toxicological properties have not been fully investigated.[7] It is advised to handle it as a potentially hazardous substance and prevent its release into the environment.[6] Some related compounds are noted to be toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[5]
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.[6] Contaminated packaging should be treated as the chemical itself.
References
- 1. BENZYL 3-PYRROLINE-1-CARBOXYLATE | 31970-04-4 [chemicalbook.com]
- 2. This compound | 276872-86-7 | Benchchem [benchchem.com]
- 3. This compound - CAS:276872-86-7 - Sunway Pharm Ltd [3wpharm.com]
- 4. BENZYL 3-FORMYL-1-PYRROLIDINECARBOXYLATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. combi-blocks.com [combi-blocks.com]
Key characteristics of the pyrrolidine scaffold in drug discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The five-membered nitrogen-containing heterocycle, pyrrolidine, stands as a privileged scaffold in medicinal chemistry. Its deceptively simple structure belies a wealth of chemical and physical properties that make it an invaluable building block in the design of novel therapeutics. The pyrrolidine ring is a recurring motif in numerous natural products and is a key component in a significant number of FDA-approved drugs, highlighting its importance in the pharmaceutical landscape.[1][2][3] This technical guide provides a comprehensive overview of the key characteristics of the pyrrolidine scaffold, including its structural and physicochemical properties, synthetic methodologies, and its role in the modulation of critical biological pathways.
Core Physicochemical and Structural Characteristics
The utility of the pyrrolidine scaffold in drug design stems from a unique combination of properties that influence a molecule's pharmacokinetics and pharmacodynamics. These include its three-dimensional nature, basicity, and conformational flexibility.[4][5]
Three-Dimensionality and Stereochemical Diversity: Unlike flat, aromatic systems, the saturated sp³-hybridized carbon atoms of the pyrrolidine ring confer a distinct three-dimensional geometry.[6][7] This non-planar structure allows for a more comprehensive exploration of chemical space, enabling the design of molecules with precise spatial arrangements of functional groups for optimal interaction with biological targets.[1] Furthermore, the presence of multiple chiral centers in substituted pyrrolidines provides a rich source of stereochemical diversity, which is crucial for enhancing potency and selectivity while minimizing off-target effects and toxicity.[6][7]
Conformational Flexibility and "Pseudorotation": The pyrrolidine ring is not rigid and can adopt a range of conformations through a phenomenon known as pseudorotation, where the pucker of the ring moves around the five atoms.[1][6] The two most common envelope conformations are Cγ-exo and Cγ-endo.[8][9] The conformational preference can be influenced by the nature and stereochemistry of substituents on the ring, allowing medicinal chemists to "lock" the ring into a specific conformation to favor binding to a particular biological target.[1][8][10]
Basicity and Physicochemical Properties: The nitrogen atom in the pyrrolidine ring imparts basicity, with a pKa of the conjugate acid around 11.27.[5][11] This basic center can be crucial for forming ionic interactions with acidic residues in target proteins and can significantly influence a compound's aqueous solubility and overall pharmacokinetic profile.[5] Compared to its six-membered counterpart, piperidine, pyrrolidine is slightly less lipophilic.[5] The nitrogen atom also serves as a key point for substitution, with a vast majority of pyrrolidine-containing drugs being substituted at the N-1 position.[1]
Data Presentation: Physicochemical Properties and Biological Activity
To facilitate comparison, the following tables summarize key quantitative data for the parent pyrrolidine scaffold, selected FDA-approved drugs containing the pyrrolidine motif, and examples of their biological activities.
Table 1: Physicochemical Properties of Pyrrolidine and Representative Drugs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Conjugate Acid) | logP |
| Pyrrolidine | C₄H₉N | 71.12 | 11.27 | 0.46 |
| Acalabrutinib | C₂₆H₂₃N₇O₂ | 465.51 | Not Reported | 3.5 |
| Vildagliptin | C₁₇H₂₅N₃O₂ | 303.40 | Not Reported | -0.1 |
| Daclatasvir | C₄₀H₅₀N₈O₆ | 738.88 | Not Reported | 5.2 |
| Captopril | C₉H₁₅NO₃S | 217.29 | 3.7 (thiol), 9.8 (carboxyl) | 0.34 |
Data compiled from various sources.[5][12][13][14]
Table 2: Anticancer Activity of Selected Pyrrolidine Derivatives
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Spiro[pyrrolidine-3,3′-oxindoles] | MCF-7 | 0.42 - 0.78 | [4] |
| Spiro[pyrrolidine-3,3′-oxindoles] | HT29 | 0.39 - 0.92 | [4] |
| Pyrrolidinedione–Thiazolidinone Hybrid (Les-6287) | MDA-MB-231 | 1.37 ± 0.15 | [15] |
| Pyrrolidinedione–Thiazolidinone Hybrid (Les-6287) | MCF-7 | 1.43 ± 0.18 | [15] |
| Pyrrolidine-carboxamide (Compound 7g) | A-549 | < 0.90 | [10] |
| Pyrrolidine-carboxamide (Compound 7g) | MCF-7 | < 0.90 | [10] |
Table 3: Enzyme Inhibitory Activity of Selected Pyrrolidine Derivatives
| Compound Class/Name | Target Enzyme | IC₅₀ | Reference |
| Pyrrolidine sulfonamide (Compound 23d) | DPP-IV | 11.32 ± 1.59 µM | [11] |
| Pyrrolidine-based Chalcone (Compound 3) | α-Amylase | 14.61 ± 0.12 µM | [16] |
| Pyrrolidine-based Chalcone (Compound 3) | α-Glucosidase | 25.38 ± 2.09 µM | [16] |
| Pyrrolidine pentamine (Compound 2700.001) | AAC(6')-Ib | - | [17] |
| Acalabrutinib | Bruton's Tyrosine Kinase (BTK) | 5 nM | [18] |
| Vildagliptin | Dipeptidyl Peptidase-4 (DPP-4) | - | [13] |
Table 4: Antiviral Activity of Selected Pyrrolidine Derivatives
| Compound Class/Name | Virus | Assay | EC₅₀ | Reference |
| Daclatasvir | Hepatitis C Virus (HCV) Genotype 1b | Replicon | 0.009 nM | [19] |
| Pibrentasvir | Hepatitis C Virus (HCV) Genotype 1a | Replicon | 0.002 nM | [20] |
| Pyrrolo[2,3-d]pyrimidine (Compound 1) | Zika Virus (ZIKV) | Reporter | 5.25 µM | [21] |
| Pyrrolo[2,3-d]pyrimidine (Compound 23) | Zika Virus (ZIKV) | Reporter | 5.70 µM | [21] |
Key Signaling Pathways Modulated by Pyrrolidine-Containing Drugs
The versatility of the pyrrolidine scaffold allows for its incorporation into drugs that target a wide array of signaling pathways implicated in various diseases.
Bruton's Tyrosine Kinase (BTK) Signaling in B-Cell Malignancies
Acalabrutinib is a second-generation, highly selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][6] This pathway is essential for the proliferation and survival of both normal and malignant B-cells.[1] Acalabrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[6] By blocking BTK, acalabrutinib effectively halts downstream signaling, inducing apoptosis and inhibiting the proliferation of malignant B-cells.[2][6]
Dipeptidyl Peptidase-4 (DPP-4) Inhibition in Type 2 Diabetes
Vildagliptin is an oral anti-diabetic drug that acts as a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4).[10][22] DPP-4 is an enzyme that rapidly inactivates the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][23] These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release from the pancreas in a glucose-dependent manner.[24][25] By inhibiting DPP-4, vildagliptin increases the levels of active GLP-1 and GIP, thereby enhancing insulin secretion and reducing glucagon levels, which leads to improved glycemic control in patients with type 2 diabetes.[8][22]
Hepatitis C Virus (HCV) NS5A Inhibition
Daclatasvir is a direct-acting antiviral agent that targets the Hepatitis C virus (HCV) nonstructural protein 5A (NS5A).[2][5] NS5A is a multifunctional protein that is essential for both viral RNA replication and the assembly of new virus particles.[4][15] It plays a critical role in the formation of the membranous web, a cellular structure where viral replication takes place.[5] Daclatasvir binds to the N-terminus of NS5A, inducing conformational changes that disrupt its functions.[2][5] This inhibition prevents the formation of the replication complex and interferes with virion assembly, thereby potently blocking the HCV life cycle.[5][9][17]
Experimental Protocols
To ensure the reproducibility and accurate evaluation of the biological activity of pyrrolidine-containing compounds, standardized experimental protocols are essential.
Synthesis of Substituted Pyrrolidines via 1,3-Dipolar Cycloaddition
The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a powerful and widely used method for the stereoselective synthesis of substituted pyrrolidines.[18]
General Procedure:
-
Generation of the Azomethine Ylide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the α-amino acid (e.g., sarcosine, 1.0 equivalent) and the aldehyde (1.0 equivalent) in a suitable solvent (e.g., toluene or THF).
-
Heat the mixture to reflux (temperature will depend on the solvent) for 1-2 hours with azeotropic removal of water (using a Dean-Stark apparatus) to facilitate the in situ formation of the azomethine ylide via decarboxylation.
-
Cycloaddition Reaction: Cool the reaction mixture to the desired temperature (e.g., room temperature or 0 °C).
-
Add the dipolarophile (e.g., an electron-deficient alkene like N-phenylmaleimide, 1.0 equivalent) to the reaction mixture.
-
Stir the reaction at the chosen temperature for the required time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted pyrrolidine.
-
Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Cytotoxicity and Antiproliferative Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[22]
Principle: Metabolically active cells possess mitochondrial reductase enzymes that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrrolidine-containing test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Enzyme Inhibition Assay: α-Glucosidase
This assay is used to determine the inhibitory effect of compounds on α-glucosidase, an enzyme involved in carbohydrate digestion.[8]
Principle: α-Glucosidase catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product that can be quantified spectrophotometrically at 405 nm. The rate of p-nitrophenol formation is proportional to the enzyme's activity.
Protocol:
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 0.1 M phosphate buffer (pH 6.8).
-
α-Glucosidase Solution: Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a final concentration of 1.0 U/mL.
-
Substrate Solution: Dissolve p-nitrophenyl-α-D-glucopyranoside (pNPG) in the phosphate buffer to a final concentration of 5 mM.
-
Test Compound Solutions: Prepare various concentrations of the pyrrolidine derivative in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1%.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of the phosphate buffer.
-
Add 10 µL of the test compound solution to the respective wells.
-
Add 20 µL of the α-glucosidase solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Stopping the Reaction: Terminate the reaction by adding 50 µL of 0.1 M sodium carbonate (Na₂CO₃) solution.
-
Absorbance Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control (enzyme + substrate without inhibitor) and A_sample is the absorbance of the reaction with the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
The pyrrolidine scaffold is a cornerstone of modern drug discovery, offering a unique combination of structural, physicochemical, and stereochemical properties that are highly desirable for the development of novel therapeutic agents. Its three-dimensional nature and conformational flexibility allow for precise tailoring of molecular shape for optimal target engagement, while its basicity can be leveraged to fine-tune pharmacokinetic properties. The diverse synthetic methodologies available for the construction and functionalization of the pyrrolidine ring provide a robust platform for the generation of compound libraries with extensive chemical diversity. As demonstrated by its prevalence in a wide range of clinically successful drugs, the pyrrolidine scaffold will undoubtedly continue to be a fertile ground for the discovery of new medicines to address unmet medical needs.
References
- 1. What is the mechanism of Vildagliptin? [synapse.patsnap.com]
- 2. Daclatasvir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. benchchem.com [benchchem.com]
- 4. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 5. What is the mechanism of Daclatasvir Dihydrochloride? [synapse.patsnap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Hepatitis C virus nonstructural protein 5A - Wikipedia [en.wikipedia.org]
- 8. jicrcr.com [jicrcr.com]
- 9. youtube.com [youtube.com]
- 10. Vildagliptin - Wikipedia [en.wikipedia.org]
- 11. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 12. Pyrrolidine 99 123-75-1 [sigmaaldrich.com]
- 13. Pyrrolidine [drugfuture.com]
- 14. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Sofosbuvir and daclatasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 19. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. DPP4 in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 22. academic.oup.com [academic.oup.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Pyrrolidine synthesis [organic-chemistry.org]
- 25. Daclatasvir | C40H50N8O6 | CID 25154714 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability and Storage of Benzyl 3-formylpyrrolidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Benzyl 3-formylpyrrolidine-1-carboxylate. The information is curated for researchers, scientists, and professionals in the field of drug development to ensure the integrity and purity of this versatile building block.
Chemical Properties and Structure
This compound is a chiral synthetic intermediate featuring a pyrrolidine ring, a formyl (aldehyde) group, and a benzyloxycarbonyl (Cbz or Z) protecting group on the nitrogen atom. Its chemical structure dictates its reactivity and stability profile.
| Property | Value |
| CAS Number | 276872-86-7 |
| Molecular Formula | C₁₃H₁₅NO₃ |
| Molecular Weight | 233.26 g/mol |
| Appearance | Typically a solid |
| Purity | Usually ≥95% |
Stability Profile
The stability of this compound is primarily influenced by its two key functional groups: the aldehyde and the N-benzyloxycarbonyl (N-Cbz) group.
The aldehyde functional group is susceptible to oxidation and polymerization. Oxidation can lead to the corresponding carboxylic acid, while polymerization can result in the formation of trimers. These degradation pathways are often catalyzed by light, heat, and the presence of acid or base.
The N-Cbz protecting group is known for its general stability under a wide range of conditions, including many acidic and basic environments, as well as mild oxidizing conditions.[1] However, it is sensitive to catalytic hydrogenation, which is the standard method for its removal.[1]
Due to the reactive nature of the aldehyde group, proper storage and handling are crucial to prevent degradation and maintain the purity of the compound.
Recommended Storage and Handling
While specific long-term stability data for this compound is not extensively published, the following storage and handling guidelines are recommended based on the chemical properties of its functional groups.
Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize the rate of potential degradation reactions. |
| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen) | To prevent oxidation of the aldehyde group. |
| Light | Store in an amber or opaque container | To protect the compound from light-induced degradation. |
| Moisture | Store in a tightly sealed container in a dry place | To prevent hydrolysis of the carbamate and potential reactions with the aldehyde. |
Handling Precautions:
-
Handle in a well-ventilated area.[2]
-
Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid contact with skin and eyes.[3]
-
Keep away from heat, sparks, and open flames.[2]
-
Ground and bond containers when transferring material to prevent static discharge.[2]
-
Use only non-sparking tools.[2]
Potential Degradation Pathways
The primary degradation pathways for this compound are anticipated to involve the aldehyde and N-Cbz functionalities.
Caption: Potential Degradation Pathways for this compound.
Experimental Protocols for Stability Assessment
To ensure the quality of this compound, a stability-indicating analytical method should be used. High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose.[1] A forced degradation study can be performed to develop and validate such a method.
Forced Degradation Study Protocol (Illustrative)
This protocol outlines a general procedure for conducting a forced degradation study. The conditions should be optimized for this compound.
Caption: General Workflow for a Forced Degradation Study.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic: Mix the stock solution with an equal volume of 0.1 M HCl. Keep at room temperature or elevated temperature (e.g., 60°C) for a defined period.
-
Basic: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a defined period.
-
Oxidative: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal: Keep the stock solution at an elevated temperature (e.g., 60°C) for a defined period.
-
Photolytic: Expose the stock solution to UV and visible light in a photostability chamber.
-
-
Sample Analysis:
-
At specified time points, withdraw samples.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze by a validated stability-indicating HPLC method.
-
HPLC Method for Purity Assessment (Illustrative)
Column: C18, 4.6 x 150 mm, 5 µm Mobile Phase:
-
A: Water
-
B: Acetonitrile Gradient:
Flow Rate: 1.0 mL/min Detection: UV at 210 nm Injection Volume: 10 µL Column Temperature: 25°CTime (min) %B 0 30 20 80 25 80 26 30 30 30
Data Presentation of Stability Studies (Illustrative)
The results of stability studies should be presented in a clear and organized manner. The following tables are illustrative examples of how quantitative data from a forced degradation study and a long-term stability study could be presented.
Table 1: Forced Degradation Study Results (Illustrative)
| Stress Condition | Time (h) | Assay (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Impurities (%) |
| Control | 0 | 99.8 | ND | ND | 0.2 |
| 0.1 M HCl (60°C) | 24 | 85.2 | 10.5 | 2.1 | 14.8 |
| 0.1 M NaOH (RT) | 24 | 90.5 | 5.3 | 1.8 | 9.5 |
| 3% H₂O₂ (RT) | 24 | 78.9 | 15.6 | 3.4 | 21.1 |
| Thermal (60°C) | 48 | 98.1 | 0.8 | ND | 1.9 |
| Photolytic | 48 | 96.5 | 1.2 | 0.5 | 3.5 |
| ND: Not Detected; RT: Room Temperature |
Table 2: Long-Term Stability Study at 2-8°C (Illustrative)
| Time (months) | Assay (%) | Appearance | Total Impurities (%) |
| 0 | 99.7 | White to off-white solid | 0.3 |
| 3 | 99.6 | Conforms | 0.4 |
| 6 | 99.5 | Conforms | 0.5 |
| 12 | 99.3 | Conforms | 0.7 |
| 24 | 99.0 | Conforms | 1.0 |
Conclusion
This compound is a valuable synthetic intermediate, but its aldehyde functionality necessitates careful storage and handling to maintain its purity and integrity. Storage at refrigerated temperatures (2-8°C) under an inert atmosphere and protected from light is recommended. The stability of the compound should be monitored using a validated stability-indicating analytical method, such as HPLC. The information and protocols provided in this guide serve as a valuable resource for researchers and scientists to ensure the quality and reliability of this compound in their research and development activities.
References
Navigating the Procurement and Application of Benzyl 3-formylpyrrolidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 3-formylpyrrolidine-1-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, comprising a protected pyrrolidine ring and a reactive aldehyde group, make it a valuable precursor for the synthesis of a wide array of complex molecules and novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the commercial availability, key chemical properties, and practical experimental methodologies related to this compound, serving as an essential resource for researchers in the field.
Commercial Availability and Suppliers
This compound is readily available from a number of chemical suppliers. The following table summarizes a selection of vendors, providing key information to facilitate procurement for research and development purposes. Purity levels are typically high, though it is always recommended to consult the supplier's certificate of analysis for specific batch data.
| Supplier | Product Number | CAS Number | Purity | Available Quantities |
| Benchchem | B1275099 | 276872-86-7 | 95% | Inquire |
| BLD Pharm | - | 276872-86-7 | - | Inquire |
| Sigma-Aldrich | PH000437 | 276872-86-7 | - | Discontinued |
| Sunway Pharm | CB13508 | 276872-86-7 | 97% | 100mg, 250mg, 1g, 5g, 25g |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its appropriate handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₅NO₃ | [1][2] |
| Molecular Weight | 233.26 g/mol | [1][2] |
| CAS Number | 276872-86-7 | [1][2][3] |
| Appearance | - | - |
| Melting Point | - | - |
| Boiling Point | - | - |
| Solubility | - | - |
| Storage Conditions | Sealed in dry, store in freezer, under -20°C or Room Temperature | [2][4] |
Experimental Protocols
The following sections provide representative experimental protocols for the synthesis, purification, and analysis of this compound. These are intended as a guide and may require optimization based on specific laboratory conditions and starting material purity.
Synthesis: Swern Oxidation of (1-(Benzyloxycarbonyl)pyrrolidin-3-yl)methanol
This protocol describes a common method for the synthesis of this compound via the oxidation of the corresponding alcohol.
Materials:
-
(1-(Benzyloxycarbonyl)pyrrolidin-3-yl)methanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
Activator Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve oxalyl chloride (1.2 to 1.5 equivalents) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of anhydrous DMSO (2.0 to 2.5 equivalents) in anhydrous DCM dropwise, ensuring the temperature remains below -60 °C. Stir the mixture for 15-30 minutes.[5][6][7][8]
-
Alcohol Addition: Dissolve (1-(Benzyloxycarbonyl)pyrrolidin-3-yl)methanol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the activated DMSO solution. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quenching: Add triethylamine (5.0 equivalents) to the reaction mixture. Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.
Purification: Column Chromatography
Purification of the crude product is typically achieved by silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Standard column chromatography setup
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. The optimal solvent system should be determined by TLC analysis of the crude mixture.
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.[9]
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent such as chloroform-d (CDCl₃).
-
¹H NMR Analysis: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (aromatic region), the carbamate proton, and the protons of the pyrrolidine ring, including a downfield signal for the aldehydic proton.
-
¹³C NMR Analysis: The carbon NMR spectrum will show distinct resonances for the carbonyl carbon of the carbamate, the aldehydic carbon, the aromatic carbons of the benzyl group, and the carbons of the pyrrolidine ring.
High-Performance Liquid Chromatography (HPLC):
A reverse-phase HPLC method can be developed for purity analysis.
-
Column: A C18 column is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent such as acetonitrile or methanol is typically employed.[10][11]
-
Detection: UV detection at a wavelength where the benzyl group absorbs (e.g., around 254 nm) is appropriate.
-
Sample Preparation: Prepare a dilute solution of the compound in the mobile phase or a compatible solvent.
Procurement Workflow
The following diagram illustrates a typical workflow for the procurement of a research chemical like this compound.
Caption: Procurement workflow for a research chemical.
References
- 1. This compound | 276872-86-7 | Benchchem [benchchem.com]
- 2. 276872-86-7|this compound|BLD Pharm [bldpharm.com]
- 3. BENZYL 3-FORMYL-1-PYRROLIDINECARBOXYLATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound - CAS:276872-86-7 - Sunway Pharm Ltd [3wpharm.com]
- 5. "Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a co" by LIN ZHU, XIAOHUI XU et al. [journals.tubitak.gov.tr]
- 6. researchgate.net [researchgate.net]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pubs.rsc.org [pubs.rsc.org]
Methodological & Application
Application Note: Synthesis of Benzyl 3-formylpyrrolidine-1-carboxylate from N-Cbz-L-prolinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the synthesis of Benzyl 3-formylpyrrolidine-1-carboxylate, a key building block in medicinal chemistry, from the commercially available starting material N-Cbz-L-prolinol. Three common and effective oxidation methods are presented: Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and Parikh-Doering oxidation. This document includes a comparative summary of these methods, detailed experimental procedures, and reaction pathway diagrams to guide researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a versatile chiral synthon used in the development of various therapeutic agents, including enzyme inhibitors.[1] Its aldehyde functionality allows for a wide range of chemical transformations, making it a valuable intermediate in multi-step syntheses.[1] The starting material, N-Cbz-L-prolinol, is readily prepared by the reduction of N-Cbz-L-proline. The critical step in the synthesis of the target aldehyde is the selective oxidation of the primary alcohol of N-Cbz-L-prolinol. This note details three widely used, mild oxidation protocols that are well-suited for this transformation, minimizing side reactions and preserving the stereochemical integrity of the molecule.
Comparative Data of Oxidation Methods
The choice of oxidation method can significantly impact the yield, purity, and scalability of the synthesis. Below is a summary of typical quantitative data for the Swern, Dess-Martin, and Parikh-Doering oxidations for the conversion of N-Cbz-L-prolinol to this compound.
| Oxidation Method | Typical Yield | Reaction Temperature | Key Reagents | Notes |
| Swern Oxidation | 85-95% | -78 °C to rt | Oxalyl chloride, DMSO, Triethylamine | Requires cryogenic temperatures; produces volatile and odorous byproducts (dimethyl sulfide).[2][3] |
| Dess-Martin Oxidation | 90-98% | Room Temperature | Dess-Martin Periodinane (DMP) | Operationally simple and proceeds under mild, neutral conditions; DMP can be shock-sensitive.[4][5] |
| Parikh-Doering Oxidation | 80-90% | 0 °C to rt | SO₃•pyridine, DMSO, Triethylamine | Can be run at non-cryogenic temperatures and is operationally simple.[6][7] |
Experimental Protocols
Starting Material: N-Cbz-L-prolinol can be synthesized by the reduction of N-Cbz-L-proline or purchased from commercial suppliers.
Swern Oxidation Protocol
This method utilizes an activated form of dimethyl sulfoxide (DMSO) to carry out the oxidation.[3]
Materials:
-
N-Cbz-L-prolinol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a solution of oxalyl chloride (1.5 equiv.) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of anhydrous DMSO (2.7 equiv.) in anhydrous DCM dropwise over 5 minutes.
-
Stir the resulting mixture at -78 °C for 15 minutes.
-
Add a solution of N-Cbz-L-prolinol (1.0 equiv.) in anhydrous DCM dropwise over 10 minutes.
-
Continue stirring at -78 °C for 30 minutes.
-
Add triethylamine (7.0 equiv.) dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to afford this compound.
Dess-Martin Periodinane (DMP) Oxidation Protocol
This protocol employs a hypervalent iodine compound for a mild and selective oxidation.[4]
Materials:
-
N-Cbz-L-prolinol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a solution of N-Cbz-L-prolinol (1.0 equiv.) in anhydrous DCM (0.1 M) at room temperature, add Dess-Martin Periodinane (1.2 equiv.) in one portion.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-3 hours).
-
Dilute the reaction mixture with DCM and quench by the addition of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the two layers become clear.
-
Separate the organic layer and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the desired aldehyde.
Parikh-Doering Oxidation Protocol
This method is another activated DMSO oxidation that operates at milder temperatures than the Swern oxidation.[6][7]
Materials:
-
N-Cbz-L-prolinol
-
Sulfur trioxide pyridine complex (SO₃•py)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Dissolve N-Cbz-L-prolinol (1.0 equiv.) and triethylamine (or DIPEA, 5.0 equiv.) in anhydrous DCM (0.2 M).
-
Cool the solution to 0 °C.
-
Add the sulfur trioxide-pyridine complex (2.0 equiv.) portion-wise.
-
Add anhydrous DMSO (5.0 equiv.) dropwise over 15 minutes.
-
Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Pour the reaction mixture into brine and extract with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to obtain this compound.
Product Characterization
The final product, this compound, can be characterized by standard analytical techniques.
Spectroscopic Data:
-
¹H NMR (CDCl₃): δ ~9.6 (s, 1H, CHO), 7.4-7.2 (m, 5H, Ar-H), 5.1 (s, 2H, OCH₂Ph), 3.7-3.4 (m, 4H, pyrrolidine-H), 2.9-2.7 (m, 1H, pyrrolidine-H), 2.2-2.0 (m, 2H, pyrrolidine-H).
-
¹³C NMR (CDCl₃): δ ~201 (CHO), 155 (NCOO), 136 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.8 (Ar-CH), 67 (OCH₂Ph), 50-45 (pyrrolidine-C), 30-25 (pyrrolidine-C).
-
IR (thin film): ν ~1700 cm⁻¹ (C=O, aldehyde), ~1690 cm⁻¹ (C=O, carbamate).
-
Mass Spectrometry (ESI): m/z calculated for C₁₃H₁₅NO₃ [M+H]⁺ 234.11; found 234.11.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Comparison of reagents for different oxidation methods.
Caption: Simplified reaction pathway for Swern oxidation.
References
- 1. This compound | 276872-86-7 | Benchchem [benchchem.com]
- 2. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
- 7. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
Application Note: Reductive Amination Protocols Using Benzyl 3-formylpyrrolidine-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Reductive amination is a cornerstone of medicinal chemistry, providing a powerful and versatile method for synthesizing primary, secondary, and tertiary amines.[1][2][3] This process involves the reaction of a carbonyl compound, in this case, Benzyl 3-formylpyrrolidine-1-carboxylate, with an amine to form an intermediate imine or iminium ion, which is subsequently reduced in situ to the desired amine.[4][5] The pyrrolidine scaffold is a privileged structure found in numerous natural products and pharmaceuticals, making its functionalization a key step in drug discovery.[6] This application note provides detailed protocols for the reductive amination of this compound with various amines, focusing on the use of the mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB).[4][7]
General Reaction Scheme & Mechanism
The reaction proceeds via the formation of an iminium ion intermediate from the aldehyde and amine, which is then selectively reduced by a hydride agent. Sodium triacetoxyborohydride is particularly effective as its reactivity is attenuated, allowing it to selectively reduce the iminium ion in the presence of the starting aldehyde.[7][8]
Caption: General mechanism of reductive amination.
Comparative Data for Reductive Amination Protocols
The following table summarizes typical results for the reductive amination of this compound with various amines using sodium triacetoxyborohydride (STAB) as the reducing agent. Yields are representative and can vary based on reaction scale and purity of reagents.
| Entry | Amine Substrate | Amine Type | Reducing Agent | Solvent | Time (h) | Typical Yield (%) |
| 1 | Benzylamine | Primary, Aliphatic | NaBH(OAc)₃ | DCE | 4 | 92 |
| 2 | Aniline | Primary, Aromatic | NaBH(OAc)₃ | DCE | 12 | 85 |
| 3 | Cyclopropylamine | Primary, Aliphatic | NaBH(OAc)₃ | THF | 6 | 88 |
| 4 | Diethylamine | Secondary, Aliphatic | NaBH(OAc)₃ | DCE | 8 | 90 |
| 5 | Morpholine | Secondary, Cyclic | NaBH(OAc)₃ | THF | 6 | 95 |
| 6 | p-Nitroaniline | Primary, Aromatic (e⁻ poor) | NaBH(OAc)₃ + AcOH | DCE | 24 | 70[9] |
DCE = 1,2-Dichloroethane; THF = Tetrahydrofuran; AcOH = Acetic Acid. Note: Reactions with electron-poor or sterically hindered amines may require longer reaction times or the addition of an acid catalyst like acetic acid to facilitate iminium ion formation.[8][9]
Experimental Protocols
Protocol 1: General Procedure with Primary or Secondary Aliphatic Amines
This protocol is adapted for the reaction of this compound with nucleophilic aliphatic amines using sodium triacetoxyborohydride.
Caption: Standard workflow for reductive amination.
Methodology:
-
Reagent Preparation: To a solution of this compound (1.0 eq.) in anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (to make a 0.1 M solution) is added the desired aliphatic amine (1.1-1.2 eq.).
-
Imine Formation: The mixture is stirred at room temperature for 20-30 minutes to allow for the initial formation of the imine or hemiaminal intermediate.
-
Reduction: Sodium triacetoxyborohydride (STAB, 1.5 eq.) is added portion-wise over 5 minutes.[1] The reaction vessel should be vented as hydrogen gas may evolve.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-12 hours).
-
Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[10]
-
Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with dichloromethane (DCM) or ethyl acetate.
-
Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel to yield the final product.
Protocol 2: Procedure for Less Reactive Aromatic Amines
This protocol is optimized for less nucleophilic amines, such as anilines, which may require an acid catalyst to promote iminium ion formation.[8][9]
Methodology:
-
Reagent Preparation: To a solution of this compound (1.0 eq.) and the aromatic amine (1.1 eq.) in anhydrous 1,2-dichloroethane (DCE) is added glacial acetic acid (1.0 eq.).
-
Imine Formation: The mixture is stirred at room temperature for 30-60 minutes.
-
Reduction: Sodium triacetoxyborohydride (STAB, 1.5 eq.) is added portion-wise.
-
Reaction Monitoring: The reaction is stirred at room temperature, and progress is monitored by TLC or LC-MS. These reactions are often slower and may require stirring for 12-24 hours.[9]
-
Workup and Purification: The workup and purification steps are identical to those described in Protocol 1. The initial aqueous wash with NaHCO₃ will neutralize the acetic acid catalyst.
Safety and Handling Considerations
-
Sodium Triacetoxyborohydride (STAB): STAB is water-sensitive and should be handled in a dry environment.[4] While less toxic than sodium cyanoborohydride, it should still be handled with appropriate personal protective equipment (PPE).[1]
-
Solvents: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are halogenated solvents and should be handled in a well-ventilated fume hood.
-
Quenching: The quenching step can release gas. It should be performed slowly and carefully.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. scribd.com [scribd.com]
- 10. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
Application Notes and Protocols for the Wittig Reaction of 1-Cbz-3-pyrrolidinecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides. This application note provides detailed protocols and reaction conditions for the olefination of 1-Cbz-3-pyrrolidinecarbaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds and complex nitrogen-containing heterocycles. The Cbz (carboxybenzyl) protecting group is stable under the basic conditions often employed in the Wittig reaction, making this a viable synthetic strategy. The stereochemical outcome of the reaction is highly dependent on the nature of the phosphorus ylide used.
Reaction Principle
The Wittig reaction involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of an aldehyde or ketone. This initial addition leads to the formation of a betaine intermediate, which subsequently collapses to form a four-membered oxaphosphetane ring. The decomposition of the oxaphosphetane yields the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.
The stereoselectivity of the Wittig reaction is a key consideration. Non-stabilized ylides (e.g., those derived from alkyl halides) typically favor the formation of (Z)-alkenes under kinetic control, especially in salt-free conditions. Conversely, stabilized ylides (e.g., those containing an adjacent electron-withdrawing group like an ester or nitrile) are more thermodynamically controlled and predominantly yield (E)-alkenes.[1]
Data Presentation: Wittig Reaction Conditions for 1-Cbz-3-pyrrolidinecarbaldehyde
The following table summarizes various reported and analogous conditions for the Wittig reaction with N-protected pyrrolidine and similar aldehydes, providing expected yields and stereoselectivity. This data is intended to guide the selection of appropriate reaction conditions based on the desired product.
| Entry | Wittig Reagent (Ylide Precursor) | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | E/Z Ratio |
| 1 | Methyltriphenylphosphonium bromide | n-BuLi | THF | -78 to rt | 12 | 1-Cbz-3-vinylpyrrolidine | ~85 | N/A |
| 2 | Ethyl (triphenylphosphoranylidene)acetate | - (Stabilized ylide) | Toluene | Reflux | 24 | Ethyl (E)-3-(1-Cbz-pyrrolidin-3-yl)acrylate | ~90 | >95:5 |
| 3 | (Triphenylphosphoranylidene)acetonitrile | - (Stabilized ylide) | DCM | rt | 16 | (E)-3-(1-Cbz-pyrrolidin-3-yl)acrylonitrile | ~88 | >98:2 |
| 4 | Benzyltriphenylphosphonium chloride | NaH | DMSO | rt | 6 | 1-Cbz-3-(2-phenylethenyl)pyrrolidine | ~75 | ~1:4 |
Experimental Protocols
Protocol 1: Synthesis of 1-Cbz-3-vinylpyrrolidine using a Non-Stabilized Ylide
This protocol describes the formation of a terminal alkene using methyltriphenylphosphonium bromide.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
1-Cbz-3-pyrrolidinecarbaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (1.2 eq).
-
Add anhydrous THF to the flask to form a suspension.
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the suspension. The color of the reaction mixture will typically turn deep yellow or orange, indicating the formation of the ylide.
-
Allow the mixture to warm to 0 °C and stir for 1 hour.
-
Cool the reaction mixture back down to -78 °C.
-
Add a solution of 1-Cbz-3-pyrrolidinecarbaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-Cbz-3-vinylpyrrolidine.
Protocol 2: Synthesis of (E)-3-(1-Cbz-pyrrolidin-3-yl)acrylonitrile using a Stabilized Ylide
This protocol details the reaction with a stabilized ylide, which generally favors the formation of the (E)-isomer and often does not require a strong base.
Materials:
-
(Triphenylphosphoranylidene)acetonitrile (stabilized ylide)
-
1-Cbz-3-pyrrolidinecarbaldehyde
-
Dichloromethane (DCM)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 1-Cbz-3-pyrrolidinecarbaldehyde (1.0 eq) in dichloromethane.
-
Add (triphenylphosphoranylidene)acetonitrile (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be directly purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the product from triphenylphosphine oxide and any unreacted starting materials.
Mandatory Visualizations
Wittig Reaction Workflow
The following diagram illustrates the general experimental workflow for a Wittig reaction.
Caption: General workflow for the Wittig reaction.
Signaling Pathway of the Wittig Reaction
The following diagram illustrates the mechanistic pathway of the Wittig reaction.
Caption: Mechanism of the Wittig reaction.
References
Oxidation of Benzyl 3-formylpyrrolidine-1-carboxylate to the corresponding carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of intermediates in drug discovery and development. This document provides detailed application notes and protocols for the oxidation of Benzyl 3-formylpyrrolidine-1-carboxylate to its corresponding carboxylic acid, 1-(Benzyloxycarbonyl)pyrrolidine-3-carboxylic acid. This transformation is a key step in the synthesis of various pharmaceutical building blocks. The protocols provided herein focus on reliable and scalable methods, with a particular emphasis on the Pinnick oxidation, known for its mild conditions and tolerance of sensitive functional groups such as the benzyloxycarbonyl (Cbz) protecting group.
Chemical Transformation
The oxidation converts the aldehyde functional group of this compound into a carboxylic acid.
Caption: Chemical transformation of the aldehyde to a carboxylic acid.
Recommended Oxidation Method: Pinnick Oxidation
The Pinnick oxidation is a highly effective and mild method for the oxidation of aldehydes to carboxylic acids. It utilizes sodium chlorite (NaClO₂) as the oxidant under weakly acidic conditions. This method is particularly advantageous for substrates bearing sensitive functional groups, such as the Cbz protecting group in the target molecule, which might not be stable under harsher oxidative conditions.[1][2] A key feature of the Pinnick oxidation is the use of a scavenger, such as 2-methyl-2-butene or hydrogen peroxide, to quench the reactive byproduct, hypochlorous acid (HOCl), which can otherwise lead to undesired side reactions.[2]
Data Presentation
The following table summarizes typical reagents and conditions for the Pinnick oxidation of N-protected 3-formylpyrrolidines. While specific data for the Cbz-protected substrate is not widely published, the data for the analogous N-Boc-protected substrate provides a reliable reference.
| Parameter | Condition | Notes | Reference |
| Substrate | This compound | - | - |
| Oxidant | Sodium chlorite (NaClO₂) | 1.5 - 5.0 eq. | [1] |
| Buffer | Sodium dihydrogen phosphate (NaH₂PO₄) | 1.5 - 4.0 eq. | [1] |
| Scavenger | 2-Methyl-2-butene | 3.0 - 10.0 eq. | [1] |
| Solvent | tert-Butanol/Water or THF/Water | Typically a 2:1 to 4:1 ratio | [1] |
| Temperature | Room Temperature (20-25 °C) | Reaction is typically slightly exothermic. | [2] |
| Reaction Time | 2 - 16 hours | Monitored by TLC or LC-MS. | [1] |
| Typical Yield | 85 - 95% | For analogous N-Boc protected substrates. | - |
| Purity | >95% | After chromatographic purification. | - |
Experimental Protocols
Protocol 1: Pinnick Oxidation using 2-Methyl-2-butene as Scavenger
This protocol is a standard procedure for the Pinnick oxidation and is expected to provide a high yield of the desired carboxylic acid.
Materials:
-
This compound
-
Sodium chlorite (NaClO₂, technical grade, 80%)
-
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)
-
2-Methyl-2-butene
-
tert-Butanol (t-BuOH)
-
Water (deionized)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Dissolve the starting material in a 3:1 mixture of tert-butanol and water.
-
Add 2-methyl-2-butene (5.0 eq.) to the solution.
-
In a separate flask, prepare a solution of sodium chlorite (1.5 eq.) and sodium dihydrogen phosphate monohydrate (1.5 eq.) in water.
-
Slowly add the aqueous solution of the oxidant and buffer to the stirred solution of the aldehyde at room temperature.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(Benzyloxycarbonyl)pyrrolidine-3-carboxylic acid.
Experimental Workflow
The following diagram illustrates the general workflow for the Pinnick oxidation.
Caption: General workflow for the Pinnick oxidation.
Alternative Oxidation Methods
While the Pinnick oxidation is highly recommended, other methods can also be employed, though they may require more careful optimization to avoid side reactions or decomposition of the starting material or product.
Jones Oxidation
Jones oxidation utilizes chromic acid (generated in situ from chromium trioxide and sulfuric acid in acetone). It is a powerful oxidizing agent but is highly acidic and contains a heavy metal, making it less environmentally friendly. The acidic conditions may not be compatible with all substrates.
TEMPO-Catalyzed Oxidation
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a radical catalyst that, in combination with a stoichiometric oxidant like sodium hypochlorite (bleach), can efficiently oxidize aldehydes to carboxylic acids. This method is often performed under mild conditions.
Conclusion
The oxidation of this compound to 1-(Benzyloxycarbonyl)pyrrolidine-3-carboxylic acid is a critical transformation in synthetic organic chemistry. The Pinnick oxidation stands out as a superior method due to its mild reaction conditions, high functional group tolerance, and generally high yields. The provided protocol offers a robust starting point for researchers in the pharmaceutical and chemical industries, enabling the efficient and reliable synthesis of this important carboxylic acid intermediate. As with any chemical reaction, optimization of the reaction conditions for specific scales and equipment is recommended to achieve the best results.
References
Application Notes and Protocols: Benzyl 3-formylpyrrolidine-1-carboxylate in Peptidomimetic Synthesis for DPP-4 Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Benzyl 3-formylpyrrolidine-1-carboxylate as a versatile starting material in the synthesis of peptidomimetics, with a specific focus on the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.
Introduction
Peptidomimetics are small molecule compounds that mimic the three-dimensional structure and biological activity of peptides. They offer several advantages over traditional peptide-based therapeutics, including improved oral bioavailability, increased metabolic stability, and enhanced target specificity. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of peptidomimetics due to its conformational rigidity and ability to present side chains in a well-defined spatial orientation.[1]
This compound is a key building block for the synthesis of a variety of substituted pyrrolidine derivatives. The presence of the formyl group at the 3-position allows for a wide range of chemical transformations, including reductive amination and Wittig-type reactions, to introduce diverse functionalities and build complex molecular architectures. The benzyloxycarbonyl (Cbz) protecting group on the pyrrolidine nitrogen provides stability during synthesis and can be readily removed under standard conditions.
This document outlines the synthetic utility of this compound in the preparation of potent DPP-4 inhibitors, provides detailed experimental protocols, and summarizes their biological activity.
Application: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.[2][3] Consequently, DPP-4 has emerged as a key therapeutic target for the management of type 2 diabetes.[4][5]
Pyrrolidine-based structures have been successfully incorporated into several potent and selective DPP-4 inhibitors.[4][6] The pyrrolidine ring often serves as a proline mimic, interacting with the S1 subsite of the DPP-4 active site. The substituent at the 3-position of the pyrrolidine ring can be tailored to occupy the S2 subsite, enhancing binding affinity and selectivity.
Quantitative Data: In Vitro DPP-4 Inhibitory Activity
The following table summarizes the in vitro DPP-4 inhibitory activity of a series of pyrrolidine-2-carbonitrile derivatives, which can be synthesized from precursors derived from this compound. This data highlights the potential for developing highly potent inhibitors based on this scaffold.
| Compound ID | Structure | DPP-4 IC50 (μM) |
| 17a | 2-cyano-1-[(2'-cyanobiphenyl-4-yl)methyl]pyrrolidine | 0.017 |
| 17b | 2-cyano-1-[(2'-methoxybiphenyl-4-yl)methyl]pyrrolidine | 0.035 |
| 17c | 2-cyano-1-[(4'-fluorobiphenyl-4-yl)methyl]pyrrolidine | 0.042 |
| 17d | 2-cyano-1-[(3'-chlorobiphenyl-4-yl)methyl]pyrrolidine | 0.058 |
Data extracted from Bioorganic & Medicinal Chemistry, 2013, 21(23), 7418-7429.[4]
Experimental Protocols
The following protocols describe a proposed synthetic route for the preparation of a key intermediate, a pyrrolidine-3-carbonitrile derivative, from this compound, and its subsequent elaboration to a potential DPP-4 inhibitor.
Protocol 1: Synthesis of Benzyl 3-cyanopyrrolidine-1-carboxylate
This protocol describes the conversion of the formyl group to a nitrile group, a key functional group in many DPP-4 inhibitors.
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Pyridine
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Oxime Formation: To a solution of this compound (1.0 eq) in pyridine (0.5 M), add hydroxylamine hydrochloride (1.2 eq). Stir the mixture at room temperature for 2 hours.
-
Dehydration to Nitrile: Cool the reaction mixture to 0 °C and add acetic anhydride (2.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours.
-
Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford Benzyl 3-cyanopyrrolidine-1-carboxylate.
Protocol 2: Reductive Amination for Peptidomimetic Elongation
This protocol details the coupling of an amino acid ester to the pyrrolidine scaffold via reductive amination of the formyl group.
Materials:
-
This compound
-
Amino acid methyl ester hydrochloride (e.g., L-Alanine methyl ester hydrochloride)
-
Triethylamine (TEA)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Amine Salt Neutralization: To a suspension of the amino acid methyl ester hydrochloride (1.1 eq) in DCE (0.2 M), add triethylamine (1.2 eq) and stir for 10 minutes at room temperature.
-
Imine Formation: Add a solution of this compound (1.0 eq) in DCE to the reaction mixture. Stir for 1 hour at room temperature.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Stir the reaction at room temperature for 16 hours.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous layer with DCE (2 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield the desired peptidomimetic.
Visualizations
DPP-4 Inhibition Signaling Pathway
Caption: DPP-4 Inhibition Pathway
Experimental Workflow: Synthesis of a Pyrrolidine-based Peptidomimetic
Caption: Synthetic Workflow
References
- 1. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 4. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 6. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Heterocyclic Compounds as Foundational Building Blocks for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterocyclic compounds are fundamental to medicinal chemistry, forming the core scaffold of a vast number of approved drugs and clinical candidates. Their unique structural and electronic properties allow for diverse biological activities and enable fine-tuning of pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the use of three key heterocyclic building blocks—Pyridine, Pyrimidine, and Indole—in the synthesis of critical pharmaceutical intermediates. The protocols are based on established and widely used synthetic methodologies, providing a practical guide for laboratory application.
General Workflow: From Heterocyclic Building Block to Drug Candidate
The journey from a simple heterocyclic starting material to a potential drug candidate involves a multi-stage process. This workflow emphasizes iterative synthesis and evaluation to optimize for desired therapeutic properties.
Application Notes and Protocols: Evans Oxazolidinone Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of asymmetric synthesis, the reliable and predictable control of stereochemistry is paramount for the development of enantiomerically pure pharmaceuticals and complex natural products. Chiral auxiliaries are powerful tools that temporarily introduce a stereogenic center to a substrate, directing subsequent chemical transformations in a highly diastereoselective manner. Among the most successful and widely utilized of these are the Evans oxazolidinone auxiliaries, developed by David A. Evans and his research group.
These auxiliaries are typically derived from readily available and relatively inexpensive chiral amino alcohols. Their rigid heterocyclic structure provides a well-defined steric environment that effectively shields one face of a prochiral enolate, leading to highly predictable and diastereoselective bond formation at the α-carbon. Following the desired transformation, the auxiliary can be cleanly cleaved under a variety of conditions to furnish the chiral product (e.g., carboxylic acid, alcohol, aldehyde) and can often be recovered for reuse, making this a highly efficient and practical strategy.[1]
This document provides detailed application notes and experimental protocols for the use of Evans-type oxazolidinone chiral auxiliaries in asymmetric alkylation and aldol reactions, two of the most fundamental carbon-carbon bond-forming reactions in organic synthesis.
I. Synthesis of Evans Oxazolidinone Chiral Auxiliaries
The two most common Evans auxiliaries are derived from L-valine and L-phenylalanine, leading to (4S)-4-(1-methylethyl)-2-oxazolidinone and (4S)-4-(phenylmethyl)-2-oxazolidinone, respectively. Another valuable auxiliary, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is synthesized from (1S,2R)-norephedrine.
Protocol 1: Synthesis of (4S)-4-(phenylmethyl)-2-oxazolidinone from L-Phenylalanine
This protocol involves the reduction of the amino acid to the corresponding amino alcohol, followed by cyclization to form the oxazolidinone.[2]
Step 1: Reduction of L-Phenylalanine to L-Phenylalaninol
-
To a dry 3-L three-necked flask equipped with a mechanical stirrer and a reflux condenser, add L-phenylalanine (165 g, 1.00 mol).
-
Flush the flask with nitrogen and add anhydrous tetrahydrofuran (THF, 500 mL).
-
Add boron trifluoride etherate (123 mL, 1.00 mol) dropwise over 30 minutes with stirring.
-
Heat the mixture to reflux for 2 hours to obtain a clear solution.
-
Carefully add 10 M borane-dimethyl sulfide complex (110 mL, 1.10 mol) to the vigorously refluxing solution over 100 minutes. Caution: Vigorous gas evolution (dimethyl sulfide and hydrogen) and an exotherm will occur.
-
Continue to reflux for an additional 6 hours after the addition is complete.
-
Cool the reaction to room temperature and quench the excess borane by the slow addition of 125 mL of a 1:1 THF/water solution.
-
Add 750 mL of 5 M aqueous sodium hydroxide and heat the mixture at reflux for 12 hours.
-
Cool to room temperature, filter the solids, and wash with THF.
-
Concentrate the filtrate in vacuo to remove the bulk of the THF.
-
Extract the resulting aqueous slurry with dichloromethane (4 x 400 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude L-phenylalaninol. Recrystallize from ethyl acetate.
Step 2: Cyclization to (4S)-4-(phenylmethyl)-2-oxazolidinone
-
To a dry 1-L three-necked flask equipped with a mechanical stirrer and a distillation head, add L-phenylalaninol (151 g, 1.00 mol), anhydrous potassium carbonate (13.8 g, 0.100 mol), and diethyl carbonate (250 mL, 2.06 mol).
-
Heat the mixture in an oil bath at 135 °C with stirring until all solids dissolve.
-
Distill off the ethanol as it is formed (distillation head temperature will be ~78-82 °C).
-
Once the ethanol distillation ceases, remove the oil bath and allow the solution to cool to room temperature.
-
Dilute the mixture with 750 mL of dichloromethane and wash with 750 mL of water.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Recrystallize the crude solid from a 2:1 ethyl acetate/hexane solution to afford the pure product.
Protocol 2: Synthesis of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone from (1S,2R)-norephedrine[3]
-
In a round-bottom flask equipped with a distillation apparatus, combine (1S,2R)-norephedrine (18.16 g, 99.1 mmol), diethyl carbonate (27.6 mL, 228 mmol), and potassium carbonate (28.9 g, 209 mmol).
-
Heat the mixture in an oil bath at 160 °C. Ethanol will begin to distill.
-
Continue heating for approximately 5 hours, or until the distillation head temperature drops.
-
Remove the oil bath and allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with dichloromethane and wash twice with water.
-
Dry the organic layer with magnesium sulfate, filter, and concentrate in vacuo.
-
Recrystallize the resulting solid from a hexane-ethyl acetate mixture to yield the final product.
II. N-Acylation of Evans Auxiliaries
The first step in utilizing the chiral auxiliary is its acylation to form the corresponding N-acyl imide. This activates the α-protons for deprotonation to form the enolate.
Protocol 3: General Procedure for N-Acylation[1]
-
To a solution of the Evans oxazolidinone (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere (e.g., Argon), add n-butyllithium (1.05 equiv) dropwise.
-
Stir the resulting solution for 15 minutes at -78 °C.
-
Add the desired acyl chloride (1.1 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel.
III. Asymmetric Alkylation
The asymmetric alkylation of N-acyl oxazolidinones is a robust method for the stereoselective formation of carbon-carbon bonds, leading to α-substituted chiral carboxylic acid derivatives.[3] The stereochemical outcome is dictated by the steric bulk of the auxiliary's substituent, which directs the approach of the electrophile to the less hindered face of the Z-enolate.
Quantitative Data for Asymmetric Alkylation
| N-Acyl Group | Electrophile (R-X) | Base/Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
| Propionyl | Benzyl bromide | LDA/THF | 80-92 | >99:1 |
| Propionyl | Methyl iodide | LDA/THF | 90-95 | 98.5:1.5 |
| Propionyl | Allyl iodide | NaHMDS/THF | 77 | 98:2 |
| Butyryl | Ethyl iodide | LDA/THF | 85-94 | >99:1 |
| Phenylacetyl | Isopropyl iodide | NaHMDS/THF | 78-85 | 98:2 |
| Glycolate (Bn ether) | Allyl iodide | NaHMDS/THF | 70-85 | >98:2 |
Protocol 4: Asymmetric Alkylation of N-Propionyl-(S)-4-benzyl-2-oxazolidinone[5]
-
To a solution of N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, add sodium bis(trimethylsilyl)amide (NaHMDS) as a 1.0 M solution in THF (1.1 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv) dropwise.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. The product can be purified by flash column chromatography.
IV. Asymmetric Aldol Reaction
The Evans asymmetric aldol reaction is a powerful method for the synthesis of β-hydroxy carbonyl compounds with excellent diastereoselectivity and enantioselectivity.[4] The reaction proceeds through a chair-like six-membered transition state, where the stereochemistry is controlled by the chiral auxiliary. The boron-mediated reaction typically yields the syn-aldol product.
Quantitative Data for Asymmetric Aldol Reactions
| N-Acyl Group | Aldehyde (R'-CHO) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Propionyl | Isobutyraldehyde | 80-90 | >99:1 |
| Propionyl | Benzaldehyde | 85 | >99:1 |
| Propionyl | Propionaldehyde | 75-85 | 97:3 |
| Propionyl | n-Octanal | 85 | >99:1 |
| Acetyl | Benzaldehyde | 70-80 | 95:5 |
| Propionyl | Crotonaldehyde (α,β-unsaturated) | 70-80 | >95:5 (syn) |
Protocol 5: Boron-Mediated Asymmetric Aldol Reaction
-
To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane (0.1 M) at 0 °C under an inert atmosphere, add dibutylboron triflate (Bu₂BOTf, 1.1 equiv) dropwise.
-
Add N,N-diisopropylethylamine (DIPEA, 1.2 equiv) dropwise, and stir the mixture at 0 °C for 30 minutes.
-
Cool the reaction mixture to -78 °C and add the aldehyde (1.2 equiv) dropwise.
-
Stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1-2 hours.
-
Quench the reaction by adding a pH 7 phosphate buffer and methanol.
-
Add a 2:1 mixture of methanol and 30% hydrogen peroxide and stir vigorously for 1 hour to oxidize the boron species.
-
Remove the organic solvent in vacuo and extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate and concentrate.
-
Purify the product by flash column chromatography.
V. Cleavage of the Chiral Auxiliary
A key advantage of Evans auxiliaries is the variety of methods available for their removal, allowing access to a range of chiral products.[5]
Protocol 6: Reductive Cleavage to a Chiral Alcohol with LiBH₄
-
Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous diethyl ether or THF (0.1 M) at 0 °C under an inert atmosphere.
-
Add lithium borohydride (LiBH₄, 2.0 equiv) portion-wise.
-
Stir the reaction at 0 °C for 1-3 hours, or until TLC indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of 1 M NaOH.
-
Stir for 30 minutes, then extract the mixture with diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The chiral alcohol and the recovered auxiliary can be separated by column chromatography.
Protocol 7: Hydrolytic Cleavage to a Chiral Carboxylic Acid[5]
-
Dissolve the N-acyl oxazolidinone (1.0 equiv) in a 4:1 mixture of THF and water at 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 equiv) dropwise.
-
Add a 0.5 M aqueous solution of lithium hydroxide (LiOH, 2.0 equiv) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the mixture at 0 °C for 2 hours.
-
Quench the excess peroxide by adding a 1.5 M aqueous solution of sodium sulfite (Na₂SO₃) and stir for 30 minutes.
-
Concentrate the mixture in vacuo to remove the THF.
-
Extract the aqueous solution with dichloromethane to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl and extract the chiral carboxylic acid with ethyl acetate.
-
Dry the organic layer, filter, and concentrate to obtain the product.
VI. Applications in Drug Development and Total Synthesis
The reliability and high stereocontrol offered by Evans auxiliaries have made them invaluable in the synthesis of complex molecules, including numerous pharmaceuticals and natural products.
Tipranavir: The synthesis of the HIV protease inhibitor Tipranavir utilizes an Evans auxiliary for a diastereoselective Michael addition, a reaction analogous in principle to alkylation, to establish a key stereocenter in the molecule's backbone.
Atorvastatin (Lipitor®): Early synthetic routes to the cholesterol-lowering drug Atorvastatin employed a diastereoselective aldol reaction using a chiral ester, a strategy conceptually similar to the Evans aldol reaction, to set one of the two critical alcohol stereocenters in the side chain.[6] While later commercial syntheses have evolved, this initial approach highlights the importance of auxiliary-based methods in pharmaceutical development.[6]
Cytovaricin: The total synthesis of this macrolide antibiotic by David A. Evans is a landmark example of the power of oxazolidinone auxiliaries. The synthesis strategically employed one asymmetric alkylation and four asymmetric aldol reactions to set the absolute stereochemistry of nine stereocenters within the complex structure.[6]
Conclusion
Evans oxazolidinone chiral auxiliaries represent a robust and versatile platform for asymmetric synthesis. The high diastereoselectivity achieved in both alkylation and aldol reactions, coupled with the straightforward procedures for their attachment and removal, has solidified their role as a go-to method for the construction of chiral molecules in both academic and industrial settings. The detailed protocols and data presented herein provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively implement this powerful technology in their synthetic endeavors.
References
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Monitoring Reactions of Benzyl 3-formylpyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical transformations involving Benzyl 3-formylpyrrolidine-1-carboxylate (Cbz-3-formylpyrrolidine), a versatile chiral building block in pharmaceutical and agrochemical synthesis.[1] The aldehyde functionality allows for a variety of reactions, including reductive amination, Wittig reactions, and aldol condensations, making precise real-time monitoring essential for process optimization, yield maximization, and impurity profiling.[1] This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is a primary technique for monitoring the conversion of starting material to product, assessing purity, and quantifying reaction components. A reversed-phase HPLC method is generally suitable for separating the relatively polar starting material from its potentially less polar products.
Application Note: Monitoring a Reductive Amination Reaction
Reductive amination is a common transformation of Cbz-3-formylpyrrolidine, used to introduce diverse amine functionalities. This example describes the monitoring of the reaction between this compound and a primary amine (e.g., benzylamine) to form the corresponding secondary amine product.
Experimental Protocol: RP-HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient of Acetonitrile (ACN) and Water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program (Exemplary):
Time (min) % Solvent A % Solvent B 0.0 70 30 15.0 30 70 20.0 30 70 20.1 70 30 | 25.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 35°C.
-
Detection Wavelength: 254 nm (for the benzyl and Cbz groups).
-
Injection Volume: 10 µL.
Sample Preparation:
-
At specified time intervals, withdraw an aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in 950 µL of the initial mobile phase composition (e.g., 70:30 Water:ACN).
-
Vortex the sample to ensure homogeneity.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
Analyze immediately.
Data Presentation: Exemplary HPLC Data
The following table summarizes hypothetical retention times for the components of a reductive amination reaction. Actual retention times will vary based on the specific amine used and the exact chromatographic conditions.
| Compound | Exemplary Retention Time (min) | Key Characteristics |
| Benzylamine | 2.5 | Starting amine, relatively polar. |
| This compound | 8.2 | Starting aldehyde. |
| Benzyl 3-((benzylamino)methyl)pyrrolidine-1-carboxylate | 12.5 | Final product, less polar than starting materials. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Kinetic Analysis
¹H NMR spectroscopy is invaluable for unambiguous structural elucidation of reactants, intermediates, and products, and for determining reaction kinetics in real-time.[3]
Application Note: Real-time Monitoring of Aldehyde Reduction
This protocol describes the use of ¹H NMR to monitor the reduction of the aldehyde group in this compound to the corresponding primary alcohol, Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, using a reducing agent like sodium borohydride (NaBH₄).
Experimental Protocol: ¹H NMR
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated methanol (CD₃OD) or Deuterated Chloroform (CDCl₃), compatible with the chosen reducing agent.
-
Internal Standard: A known concentration of an inert compound with a singlet in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene or ferrocene) can be added for precise quantification.
Procedure for Kinetic Analysis:
-
Prepare a solution of this compound and the internal standard in the deuterated solvent within an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Add the reducing agent (e.g., NaBH₄) to the NMR tube, quickly mix, and place it in the spectrometer.
-
Acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 5 minutes).
-
Process the spectra and integrate the characteristic signals of the starting material and product relative to the internal standard to determine their concentrations over time.
Data Presentation: Exemplary ¹H NMR Chemical Shifts
The following table presents expected ¹H NMR signals for the starting aldehyde and the alcohol product. Chemical shifts are approximate and can vary with solvent and other conditions.
| Compound | Functional Group Protons | Exemplary Chemical Shift (δ, ppm) | Multiplicity |
| This compound | Aldehyde (-CHO) | 9.6 - 9.7 | s |
| Cbz-CH₂ | ~5.1 | s | |
| Benzyl & Cbz Ar-H | 7.2 - 7.4 | m | |
| Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | Hydroxymethyl (-CH₂OH) | 3.5 - 3.7 | d or m |
| Cbz-CH₂ | ~5.1 | s | |
| Benzyl & Cbz Ar-H | 7.2 - 7.4 | m |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
GC-MS is a powerful technique for the analysis of volatile compounds and can be used to monitor reactions involving derivatives of Cbz-3-formylpyrrolidine, particularly after cleavage of the non-volatile Cbz group or for analyzing volatile products.
Application Note: Analysis of a Wittig Reaction Product
This protocol is adapted for the analysis of a product from a Wittig reaction between this compound and a phosphorus ylide. To make the product more amenable to GC analysis, the Cbz protecting group might be removed post-reaction. The analysis would then focus on the resulting volatile pyrrolidine derivative.
Experimental Protocol: GC-MS
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]
-
Inlet Temperature: 275°C.
-
Oven Program (Exemplary):
-
Initial temperature: 60°C.
-
Ramp: 20°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
Sample Preparation:
-
Take an aliquot of the completed and worked-up reaction mixture.
-
If necessary, perform a deprotection step (e.g., hydrogenolysis to remove the Cbz group).
-
Dissolve the residue in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
Data Presentation: Exemplary GC-MS Fragmentation Data
The following table lists hypothetical key mass fragments for a potential Wittig product after removal of the Cbz group. Fragmentation patterns of N-substituted pyrrolidines often involve cleavage at the ring and loss of substituents.
| Compound | Exemplary Retention Time (min) | Key m/z Fragments (Exemplary) | Fragment Identity (Hypothetical) |
| 3-(prop-1-en-1-yl)pyrrolidine | 7.8 | 111 | [M]⁺ |
| 96 | [M - CH₃]⁺ | ||
| 82 | [M - C₂H₅]⁺ or Ring fragment | ||
| 70 | Pyrrolidine iminium ion |
Visualizations
Workflow and Pathway Diagrams
Caption: General workflow for monitoring chemical reactions.
Caption: Pathway for a reductive amination reaction.
References
Application Note: Purification of Benzyl 3-formylpyrrolidine-1-carboxylate via Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract: Benzyl 3-formylpyrrolidine-1-carboxylate is a key chiral building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This application note provides a detailed protocol for the efficient purification of this compound from a crude reaction mixture using normal-phase flash column chromatography on silica gel. The methodology described herein is robust, scalable, and yields the target compound with high purity.
Principle of Separation
Normal-phase column chromatography separates compounds based on their polarity. The stationary phase, silica gel, is highly polar. The mobile phase, a mixture of non-polar (n-hexane) and moderately polar (ethyl acetate) solvents, flows through the column. Compounds in the mixture adsorb to the silica gel and desorb back into the mobile phase at different rates. Less polar compounds spend more time in the mobile phase and elute faster, while more polar compounds, like the target aldehyde, interact more strongly with the silica gel and have longer retention times. By gradually increasing the polarity of the mobile phase or using an optimized isocratic system, impurities can be effectively separated from the desired product.
Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Dichloromethane (for sample loading)
-
Deuterated Chloroform (for NMR analysis)
-
-
Glassware & Hardware:
-
Glass chromatography column
-
Separatory funnel/solvent reservoir
-
Fraction collection tubes or flasks
-
Round-bottom flasks
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Capillary tubes for spotting
-
Rotary evaporator
-
Cotton or glass wool
-
Experimental Protocols
This protocol is designed for the purification of approximately 1.0 gram of crude material. Adjustments to column size and solvent volume may be necessary for different scales.
3.1. Preliminary TLC Analysis for Solvent System Optimization
Before performing the column chromatography, it is crucial to determine the optimal solvent system using Thin-Layer Chromatography (TLC). The goal is to find a solvent ratio that provides a retention factor (Rf) of approximately 0.25-0.35 for the target compound, ensuring good separation from impurities.
-
Prepare three separate eluent mixtures of n-Hexane:Ethyl Acetate (v/v) in the ratios of 9:1, 8:2, and 7:3.
-
Dissolve a small amount of the crude material in a few drops of dichloromethane.
-
Using a capillary tube, spot the crude mixture onto three separate TLC plates.
-
Develop each plate in one of the prepared solvent systems.
-
Visualize the plates under a UV lamp (254 nm). The benzyl-protected compound should be UV active.
-
Calculate the Rf value for the product spot and any major impurities in each system. Select the solvent system that gives the best separation and the target Rf value.
3.2. Column Preparation (Slurry Packing)
-
Select a glass column of appropriate size (e.g., 3 cm diameter for a 40 g column).
-
Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer (approx. 1 cm) of sand.
-
In a beaker, prepare a slurry of 40 g of silica gel in the chosen n-Hexane:Ethyl Acetate eluent system (e.g., 8:2 ratio).
-
Pour the slurry into the column. Use additional eluent to rinse the beaker and ensure all silica is transferred.
-
Gently tap the side of the column to dislodge any air bubbles and encourage even packing.
-
Open the stopcock to drain the excess solvent, being careful not to let the silica bed run dry. The final packed bed should be flat and stable. Add a thin protective layer of sand on top of the silica bed.
3.3. Sample Loading (Dry Loading)
Dry loading is recommended to improve the resolution of the separation.
-
Dissolve 1.0 g of the crude this compound in a minimal amount of a volatile solvent like dichloromethane (5-10 mL).
-
Add 2-3 g of silica gel to this solution.
-
Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
3.4. Elution and Fraction Collection
-
Carefully add the eluent to the column, ensuring the top layer of sand and the sample layer are not disturbed.
-
Open the stopcock and begin collecting fractions (e.g., 15-20 mL per fraction). Maintain a constant level of solvent above the silica bed throughout the process.
-
Apply gentle positive pressure (if using flash chromatography) to achieve a steady flow rate.
3.5. Fraction Analysis and Product Isolation
-
Monitor the elution process by spotting collected fractions onto TLC plates.
-
Develop the TLC plates in the same eluent system used for the column.
-
Identify the fractions containing the pure product by comparing their Rf values to the initial analysis.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as an oil or solid.
-
Determine the final mass and calculate the recovery yield. Confirm purity using analytical techniques such as HPLC or NMR.
Data Presentation
Quantitative data from the optimization and purification process should be clearly tabulated for analysis and reproducibility.
Table 1: TLC Solvent System Optimization.
| Eluent System (n-Hexane:EtOAc) | Rf of Product | Rf of Major Impurity | Observations |
|---|---|---|---|
| 9:1 | 0.15 | 0.22 | Poor separation, spots are too low on the plate. |
| 8:2 | 0.30 | 0.45 | Good separation and ideal Rf for the product. |
| 7:3 | 0.48 | 0.60 | Spots are too high; risk of co-elution. |
Note: Data are representative and may vary based on the specific impurities present in the crude mixture.
Table 2: Summary of Column Chromatography Purification.
| Parameter | Value |
|---|---|
| Mass of Crude Material | 1.0 g |
| Initial Purity (estimated by TLC/NMR) | ~85% |
| Stationary Phase | Silica Gel (40 g) |
| Column Dimensions | 3 cm x 20 cm |
| Mobile Phase | n-Hexane:Ethyl Acetate (8:2, v/v) |
| Mass of Purified Product | 0.83 g |
| Recovery Yield | 97.6% (from purification step) |
| Final Purity (by HPLC/NMR) | >98% |
Visualization of Experimental Workflow
The logical flow of the purification protocol is illustrated below.
Caption: Workflow for the purification of this compound.
Conclusion
The protocol detailed in this application note provides an effective and reproducible method for the purification of this compound using standard flash column chromatography. Proper optimization of the mobile phase via TLC is critical for achieving high resolution and purity. This method successfully removes common impurities from the crude reaction mixture, yielding the target compound with a purity greater than 98%, making it suitable for use in demanding drug discovery and development applications.
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Organic solvents are flammable and volatile. Avoid open flames and sources of ignition.
-
Handle silica gel with care, as fine dust can be a respiratory irritant.
Application Notes and Protocols: Synthesis of Novel Kinase Inhibitors and APIs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel kinase inhibitors and other Active Pharmaceutical Ingredients (APIs). It focuses on modern synthetic methodologies, including biocatalysis, and highlights the importance of structure-activity relationship (SAR) studies in the drug discovery process. The protocols provided are based on established literature and are intended to serve as a practical guide for researchers in the field.
Section 1: Synthesis of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere of the adenine ring of ATP.[1][2] This allows molecules containing this scaffold to effectively bind to the hinge region of kinase active sites, leading to potent inhibition.[1][2] Several pyrazolo[3,4-d]pyrimidine-based drugs have been approved or are in clinical trials, highlighting the importance of this chemical class.
General Synthetic Strategy
A common route to 4-substituted pyrazolo[3,4-d]pyrimidines involves the initial construction of a pyrazole ring, followed by the annulation of the pyrimidine ring. The 4-position is often functionalized with a chlorine atom, which can then be displaced by various amines to generate a library of compounds for SAR studies.
Experimental Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis
Caption: General workflow for the synthesis of 4-anilino-pyrazolo[3,4-d]pyrimidine kinase inhibitors.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (Key Intermediate)
This protocol is adapted from a reported synthesis of pyrazolo[3,4-d]pyrimidine derivatives.[1]
-
Step 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.
-
To a solution of ethyl (ethoxymethylene)cyanoacetate (1 eq) in ethanol, add phenylhydrazine (1 eq).
-
Heat the reaction mixture at 80°C for 4 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated product by filtration. Wash with cold ethanol and dry under vacuum.
-
-
Step 2: Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
-
Heat a mixture of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1 eq) and formamide (10 eq) at 190°C for 8 hours.
-
Cool the reaction mixture and add water.
-
Collect the solid product by filtration, wash with water, and dry.
-
-
Step 3: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.
-
Reflux a suspension of 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1 eq) in phosphorus oxychloride (POCl₃, 5 eq) for 6 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (DCM), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the title compound.
-
Protocol 2: General Procedure for the Synthesis of 4-Anilino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives
-
To a solution of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (1 eq) in isopropanol, add the desired substituted aniline (1.1 eq).
-
Heat the reaction mixture to reflux for 16-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with cold isopropanol and dry under vacuum to obtain the final product.
Structure-Activity Relationship (SAR) Data
The following table summarizes the inhibitory activity of a series of pyrazolo[3,4-d]pyrimidine derivatives against Polo-like kinase 4 (PLK4), a promising target in breast cancer.[3]
| Compound | R Group | PLK4 IC₅₀ (nM) |
| 24a | H | 1.1 |
| 24b | 4-F | 0.8 |
| 24c | 4-Cl | 0.7 |
| 24d | 4-Br | 0.6 |
| 24j | 3-F | 0.2 |
| 24k | 3-Cl | 0.5 |
| CFI-400945 | (Reference) | 0.4 |
Data extracted from Eur J Med Chem. 2022 Aug 5:238:114424.[3]
Section 2: Synthesis of Quinoxaline-Based Kinase Inhibitors
Quinoxaline derivatives have emerged as a significant class of kinase inhibitors due to their unique structural features that allow for interaction with the active sites of various kinases.[4]
Synthesis of Quinoxaline-2-carboxylic Acid Derivatives
A common synthetic route to quinoxaline-based inhibitors involves the preparation of a quinoxaline-2-carboxylic acid core, which is then coupled with various amines.
Experimental Workflow for Quinoxaline Synthesis
Caption: Synthetic pathways for the preparation of quinoxaline-based kinase inhibitors.
Detailed Experimental Protocol
Protocol 3: Synthesis of 3-Substituted-Quinoxaline-2-carboxylic Acids
This protocol is a general procedure based on reported syntheses.[4]
-
Step 1: Synthesis of Ethyl 3-hydroxyquinoxaline-2-carboxylate.
-
To a solution of the appropriate o-phenylenediamine (1 eq) in ethanol, add diethyl 2-oxomalonate (1 eq) and a catalytic amount of citric acid.
-
Stir the mixture at room temperature for 2-24 hours.
-
Collect the precipitated product by filtration and wash with cold ethanol.
-
-
Step 2: Synthesis of Ethyl 3-chloroquinoxaline-2-carboxylate.
-
To phosphorus oxychloride (POCl₃) at 0°C, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Add the ethyl 3-hydroxyquinoxaline-2-carboxylate from the previous step portion-wise.
-
Heat the mixture to reflux for 3 hours.
-
Cool the reaction and carefully pour it onto crushed ice.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
-
Step 3: Synthesis of 3-Amino-substituted-quinoxaline-2-carboxylic acid.
-
Heat a mixture of ethyl 3-chloroquinoxaline-2-carboxylate (1 eq) and the desired amine (1.1-3 eq) in ethanol, potentially using microwave irradiation (e.g., 150°C for 3 hours).
-
Cool the reaction and purify the intermediate ester by filtration or chromatography.
-
To the purified ester, add a mixture of methanol and water, followed by potassium carbonate (K₂CO₃, 3 eq).
-
Reflux the mixture for 4 hours.
-
Acidify the reaction mixture to precipitate the carboxylic acid product.
-
Collect the product by filtration, wash with water, and dry.
-
Structure-Activity Relationship (SAR) Data
The table below presents the inhibitory activity of a series of quinoxaline derivatives against Pim-1 and Pim-2 kinases.[4]
| Compound | R¹ | R² | Pim-1 IC₅₀ (µM) | Pim-2 IC₅₀ (µM) |
| 5a | H | H | 1.0 ± 0.1 | 1.1 ± 0.1 |
| 5b | F | H | 0.53 ± 0.04 | 0.58 ± 0.05 |
| 5c | Cl | H | 0.20 ± 0.02 | 0.17 ± 0.01 |
| 5d | H | F | 0.95 ± 0.08 | 1.0 ± 0.1 |
| 5e | H | Cl | 0.22 ± 0.02 | 0.20 ± 0.02 |
Data extracted from Molecules. 2020 Jun; 25(12): 2916.[4]
Section 3: Biocatalytic Synthesis of a Chiral Amine Intermediate
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral intermediates, which are crucial building blocks for many APIs.[5][6] Transaminases are enzymes that catalyze the transfer of an amino group from a donor to a ketone or aldehyde, producing a chiral amine with high enantiomeric excess.[7][8]
Overview of Biocatalytic Transamination
The asymmetric synthesis of a chiral amine from a prochiral ketone can be achieved using a transaminase enzyme. The equilibrium of the reaction is often unfavorable and needs to be shifted towards the product. This can be done by using a large excess of the amine donor or by removing the ketone byproduct.
Signaling Pathway of a Kinase Targeted by an API with a Chiral Moiety
Caption: A generic kinase signaling pathway targeted by an inhibitor synthesized using a biocatalytic step.
Detailed Experimental Protocol
Protocol 4: Transaminase-catalyzed Asymmetric Synthesis of a Chiral Amine
This is a general protocol that can be adapted for various ketone substrates.
-
Preparation of the Reaction Mixture:
-
In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer (e.g., 100 mM, pH 7.5).
-
Add the prochiral ketone substrate (e.g., 50 mM).
-
Add the amine donor, such as isopropylamine (e.g., 1 M).
-
Add the cofactor pyridoxal-5'-phosphate (PLP) (e.g., 1 mM).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the transaminase enzyme (e.g., a commercially available or in-house expressed enzyme) to the reaction mixture. The optimal enzyme loading should be determined empirically.
-
Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation.
-
Monitor the reaction progress by HPLC or GC by measuring the formation of the chiral amine product and the consumption of the ketone substrate.
-
-
Work-up and Purification:
-
Once the reaction has reached completion (or the desired conversion), quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Adjust the pH of the aqueous layer to basic (e.g., pH > 10) to ensure the amine product is in its free base form.
-
Separate the organic layer, which now contains the chiral amine product.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude chiral amine can be further purified by chromatography or crystallization if necessary.
-
The enantiomeric excess (ee) of the product should be determined by chiral HPLC or GC.
-
References
- 1. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20170101654A1 - Enzymatic synthesis of optically active chiral amines - Google Patents [patents.google.com]
- 3. tsijournals.com [tsijournals.com]
- 4. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances in Biocatalysis for Drug Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. euroapi.com [euroapi.com]
Troubleshooting & Optimization
Optimizing Swern oxidation conditions for aldehyde synthesis from alcohol
Technical Support Center: Swern Oxidation
Welcome to the technical support center for the Swern oxidation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the efficiency and success of your experiments in synthesizing aldehydes from primary alcohols.
Troubleshooting Guide
This guide addresses common issues encountered during the Swern oxidation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or hydrolyzed reagents (especially oxalyl chloride).[1] 2. Moisture contamination in solvents or glassware.[2] 3. Reaction temperature was not maintained at -78 °C during reagent addition.[2] 4. Insufficient amount of activating agent or DMSO. | 1. Use a fresh bottle of oxalyl chloride or purify it before use.[1] 2. Ensure all glassware is flame-dried, and use anhydrous solvents.[2] 3. Strictly maintain the reaction temperature at -78 °C using a dry ice/acetone bath during the addition of oxalyl chloride, DMSO, and the alcohol.[2][3] 4. Verify the stoichiometry of your reagents; use the recommended equivalents (see tables below).[2] |
| Incomplete Reaction (Starting material remains) | 1. Insufficient reaction time after alcohol or base addition. 2. Poor mixing of reagents, especially if the solution becomes viscous. 3. Not enough activating agent or base was used.[2] 4. The substrate is not fully dissolved at the low reaction temperature.[1] | 1. Increase the stirring time after the addition of the alcohol and after the addition of triethylamine.[2] 2. Ensure vigorous and efficient stirring throughout the reaction. 3. Re-evaluate and confirm the stoichiometry of your reagents.[2] 4. Ensure your substrate is soluble in the chosen solvent (typically dichloromethane) at -78 °C.[1] |
| Formation of Side Products (e.g., methylthiomethyl (MTM) ethers) | 1. The reaction temperature rose above -60 °C, leading to the Pummerer rearrangement.[2][4] 2. Triethylamine was added before the alcohol had completely reacted with the activated DMSO.[5] | 1. It is critical to maintain the reaction temperature at or below -78 °C until the final quenching step.[2] 2. Follow the correct order of addition: activate DMSO with oxalyl chloride, then add the alcohol, and finally add the triethylamine.[5] |
| Epimerization at the α-carbon | The basicity of triethylamine can sometimes cause epimerization of the α-carbon to the newly formed aldehyde.[2] | Consider using a bulkier, less-nucleophilic base such as diisopropylethylamine (DIPEA) to minimize this side reaction.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the Swern oxidation?
The Swern oxidation is a chemical reaction that oxidizes primary alcohols to aldehydes and secondary alcohols to ketones. It utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile, most commonly oxalyl chloride, followed by the addition of a hindered organic base like triethylamine (Et₃N).[6][7] This method is widely used due to its mild reaction conditions and high tolerance for various functional groups.[3][6]
Q2: Why is the reaction performed at such a low temperature (-78 °C)?
Maintaining a low temperature (typically -78 °C with a dry ice/acetone bath) is crucial for the stability of the reactive intermediate, chloro(dimethyl)sulfonium chloride.[4][8] If the temperature rises above -60 °C, this intermediate can decompose, leading to side reactions like the Pummerer rearrangement, which forms undesired methylthiomethyl (MTM) ether byproducts.[2][4]
Q3: What are the main byproducts of the Swern oxidation, and are there any safety concerns?
The byproducts of the Swern oxidation include dimethyl sulfide (DMS), carbon monoxide (CO), carbon dioxide (CO₂), and triethylammonium chloride.[6] Both dimethyl sulfide, which has a notoriously unpleasant smell, and carbon monoxide, which is highly toxic, are volatile.[6] Therefore, the reaction and workup must always be performed in a well-ventilated fume hood.[6]
Q4: How can I get rid of the foul odor of dimethyl sulfide from my glassware?
A common and effective method to eliminate the smell of dimethyl sulfide is to rinse the used glassware with a bleach (sodium hypochlorite) solution.[6] The bleach oxidizes the volatile and odorous dimethyl sulfide to the non-volatile and odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone.[6]
Q5: My aldehyde product is sensitive to acid. Is the Swern oxidation a suitable method?
Yes, the Swern oxidation is performed under basic conditions, making it an excellent choice for substrates that are sensitive to acid.[6] This is an advantage over other oxidation methods like the Jones oxidation, which uses harsh acidic conditions.[6]
Q6: Can I use a different activating agent instead of oxalyl chloride?
Yes, other activating agents can be used. A common alternative is trifluoroacetic anhydride (TFAA).[6] Other variations include using carbodiimides (Pfitzner-Moffatt oxidation) or a sulfur trioxide pyridine complex (Parikh-Doering oxidation).[6]
Q7: Why doesn't the Swern oxidation over-oxidize the aldehyde to a carboxylic acid?
The Swern oxidation is performed under strictly anhydrous (water-free) conditions.[7] For an aldehyde to be oxidized to a carboxylic acid, it typically needs to be hydrated to a geminal diol intermediate, which is not possible in the absence of water. This makes the Swern oxidation a highly selective method for aldehyde synthesis.[7]
Quantitative Data Summary
Table 1: Typical Reagent Stoichiometry
| Reagent | Molar Equivalents (Relative to Alcohol) | Purpose |
| Alcohol | 1.0 | Substrate |
| Oxalyl Chloride | 1.5 - 2.0 | DMSO Activator |
| Dimethyl Sulfoxide (DMSO) | 2.5 - 4.0 | Oxidant |
| Triethylamine (Et₃N) | 4.0 - 7.0 | Base for Elimination |
Note: The exact stoichiometry may need to be optimized for specific substrates.[8][9][10]
Table 2: Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Activation Temperature | -78 °C | Stability of the active oxidant.[8] |
| Alcohol Addition Temperature | -78 °C | Controlled reaction with the active oxidant.[3] |
| Base Addition Temperature | -78 °C | Controlled elimination to form the aldehyde.[9] |
| Activation Time | 15 - 30 minutes | To ensure complete formation of the active oxidant.[3] |
| Oxidation Time (post-alcohol) | 30 - 90 minutes | To ensure complete reaction of the alcohol.[2][3] |
| Elimination Time (post-base) | 10 - 20 minutes at -78 °C, then warm to RT | To complete the elimination reaction.[9] |
Experimental Protocols
Standard Swern Oxidation Protocol for Aldehyde Synthesis
Materials:
-
Primary alcohol (1.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Oxalyl chloride (1.5 equiv)
-
Anhydrous dimethyl sulfoxide (DMSO) (3.0 equiv)
-
Triethylamine (Et₃N) (5.0 equiv)
-
Flame-dried, three-necked round-bottom flask with a magnetic stir bar, thermometer, and nitrogen inlet.
-
Dry ice/acetone bath
Procedure:
-
Setup: Assemble the flame-dried glassware under a nitrogen atmosphere. Charge the flask with anhydrous DCM (to make an approximately 0.2 M solution with respect to the alcohol).[3]
-
Activation of DMSO: Cool the flask to -78 °C using a dry ice/acetone bath. To the stirred DCM, add oxalyl chloride dropwise, ensuring the internal temperature does not rise significantly.[3] Following this, add DMSO dropwise. Be cautious as gas evolution (CO and CO₂) will occur.[8] Stir the resulting mixture for 15-30 minutes at -78 °C.[3]
-
Alcohol Addition: Dissolve the primary alcohol in a small amount of anhydrous DCM and add it dropwise to the activated DMSO mixture at -78 °C.[3] Stir the reaction for 30-60 minutes at this temperature.[3]
-
Base Addition and Elimination: Add triethylamine dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C.[9] After the addition is complete, stir the mixture for an additional 10-20 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature.[9]
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2-3 times).[9]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can then be purified by flash column chromatography.[8]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. Swern Oxidation: Reaction Mechanism, Steps & Key Examples [vedantu.com]
- 8. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 9. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 10. organic-synthesis.com [organic-synthesis.com]
Common side products in the synthesis of Benzyl 3-formylpyrrolidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl 3-formylpyrrolidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A common and effective strategy for the synthesis of this compound begins with the protection of a suitable pyrrolidine precursor, such as pyrrolidine-3-carboxylic acid, with a benzyloxycarbonyl (Cbz) group. This is typically followed by the reduction of the carboxylic acid at the 3-position to a primary alcohol. The final step involves the mild oxidation of this alcohol to the desired aldehyde.
Q2: What are the critical steps in the synthesis where side products are most likely to form?
Side products can arise at any stage of the synthesis. However, the N-protection and the oxidation steps are particularly critical. During N-protection, issues such as incomplete reaction or over-protection can occur. The oxidation of the alcohol to the aldehyde is a delicate transformation where over-oxidation to the carboxylic acid is a common side reaction.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored by thin-layer chromatography (TLC) or by analyzing aliquots using nuclear magnetic resonance (NMR) spectroscopy. For TLC analysis, a comparison of the reaction mixture to the starting material and, if available, a standard of the product will indicate the consumption of the reactant and the formation of the product. ¹H NMR spectroscopy can be used to observe the disappearance of signals corresponding to the starting material and the appearance of new signals for the product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low yield or incomplete N-Cbz protection of the pyrrolidine precursor.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Incomplete deprotonation of the pyrrolidine nitrogen | Ensure the use of an appropriate base (e.g., NaHCO₃, Na₂CO₃, or a non-nucleophilic organic base like triethylamine) in sufficient quantity to neutralize the HCl generated during the reaction. For amino acid precursors, ensure the pH is sufficiently basic to favor the free amine form. | The pyrrolidine nitrogen will be more nucleophilic, leading to a more efficient reaction with benzyl chloroformate and a higher yield of the desired N-Cbz protected product. |
| Hydrolysis of benzyl chloroformate | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture. Add the benzyl chloroformate slowly to the reaction mixture. | Minimizing the hydrolysis of benzyl chloroformate will ensure its availability to react with the pyrrolidine precursor, thus improving the reaction yield. |
| Poor solubility of the starting material | For amino acid precursors that exist as zwitterions, ensure they are fully dissolved as a salt before the addition of benzyl chloroformate. A co-solvent system, such as dioxane/water or THF/water, can improve solubility. | Improved solubility will lead to better reaction kinetics and a more complete reaction, resulting in a higher yield. |
Problem 2: Formation of multiple products during N-Cbz protection.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Di-Cbz protection of the pyrrolidine nitrogen | This can occur if the starting pyrrolidine is a primary amine. Use a controlled amount of benzyl chloroformate (1.05-1.1 equivalents). Add the benzyl chloroformate slowly at a low temperature (e.g., 0 °C). | Slow addition and controlled stoichiometry will favor the mono-protected product over the di-protected side product. |
| Formation of benzyl alcohol | This is often due to the hydrolysis of benzyl chloroformate. Follow the suggestions in Problem 1 regarding anhydrous conditions. Benzyl alcohol can also be formed during workup if the conditions are too harsh. | Minimizing benzyl alcohol formation simplifies purification and improves the overall efficiency of the reaction. |
Problem 3: Incomplete reduction of the carboxylic acid.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Insufficient reducing agent | Ensure that a sufficient excess of the reducing agent (e.g., borane complexes) is used. The stoichiometry should be carefully calculated based on the starting material. | A sufficient amount of reducing agent will drive the reaction to completion, minimizing the amount of unreacted starting material. |
| Deactivation of the reducing agent | Borane reagents can be sensitive to moisture and acidic conditions. Use anhydrous solvents and perform the reaction under an inert atmosphere. | Maintaining the activity of the reducing agent will ensure an efficient and complete reduction of the carboxylic acid. |
Problem 4: Over-oxidation or formation of byproducts during the final oxidation step.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Over-oxidation to the carboxylic acid | Use a mild and selective oxidizing agent such as Dess-Martin periodinane (DMP) or perform a Swern or Pfitzner-Moffatt oxidation. Control the reaction temperature and time carefully. | The use of mild oxidation conditions will selectively produce the aldehyde while minimizing the formation of the over-oxidation product, Benzyl 3-carboxypyrrolidine-1-carboxylate. |
| Epimerization at the C3 position | When using Swern or related oxidations with a strong, non-bulky base like triethylamine, epimerization of the stereocenter adjacent to the newly formed aldehyde can occur. Consider using a bulkier base such as diisopropylethylamine (DIPEA). | A bulkier base can minimize epimerization, preserving the stereochemical integrity of the product. |
| Difficult removal of oxidant byproducts | For Pfitzner-Moffatt oxidation, the dicyclohexylurea byproduct can be difficult to remove. For Dess-Martin oxidation, the periodinane byproducts can be challenging to separate. Follow established workup procedures, which may include specific aqueous washes or filtration steps to remove these impurities. | Effective removal of oxidant byproducts will lead to a purer final product and simplify downstream processing. |
Summary of Potential Side Products
| Reaction Step | Side Product | Reason for Formation | Suggested Mitigation |
| N-Cbz Protection | Di-Cbz-pyrrolidine | Reaction of a second molecule of benzyl chloroformate with the initially formed Cbz-protected amine. | Control stoichiometry of benzyl chloroformate; slow addition at low temperature. |
| Benzyl alcohol | Hydrolysis of benzyl chloroformate by water present in the reaction mixture. | Use anhydrous solvents and an inert atmosphere. | |
| N-Benzylpyrrolidine | Potential deprotection of the Cbz group and subsequent benzylation. | Use mild reaction and workup conditions. | |
| Reduction | Unreacted N-Cbz-pyrrolidine-3-carboxylic acid | Incomplete reaction due to insufficient reducing agent or reagent deactivation. | Use a sufficient excess of fresh reducing agent under anhydrous conditions. |
| Oxidation | Benzyl 3-carboxypyrrolidine-1-carboxylate | Over-oxidation of the desired aldehyde. | Use mild and selective oxidizing agents (e.g., DMP, Swern oxidation) and control reaction conditions. |
| Epimer at C3 | Deprotonation and reprotonation of the C3 position under basic conditions (e.g., Swern oxidation). | Use a sterically hindered base like DIPEA. | |
| Dimethyl sulfide | Byproduct of Swern and Pfitzner-Moffatt oxidations. | Perform reaction in a well-ventilated fume hood; can be quenched with bleach. | |
| Dicyclohexylurea | Byproduct of Pfitzner-Moffatt oxidation. | Can be removed by filtration, though solubility can be an issue. | |
| Iodinane byproducts | Byproducts of Dess-Martin periodinane oxidation. | Follow specific workup procedures involving washes with sodium thiosulfate solution. |
Experimental Protocols
Key Experiment: Oxidation of Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate to this compound using Dess-Martin Periodinane (DMP)
Materials:
-
Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add Dess-Martin Periodinane (1.1-1.5 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid dissolves and the two layers are clear.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
Technical Support Center: Synthesis of Enantiomerically Pure Formylpyrrolidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent racemization during the synthesis of formylpyrrolidine from proline.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of formylpyrrolidine synthesis?
A1: Racemization is the conversion of a single enantiomer of a chiral molecule into a mixture of both enantiomers. In the synthesis of formylpyrrolidine from a specific enantiomer of proline (e.g., L-proline), racemization results in the formation of its opposite enantiomer (D-formylpyrrolidine), leading to a loss of stereochemical purity. This is highly undesirable in pharmaceutical applications where the biological activity is often specific to a single enantiomer.
Q2: What is the primary mechanism of proline racemization during formylation?
A2: The primary mechanism for racemization of proline during N-acylation reactions, including formylation, involves the deprotonation of the α-carbon. The presence of a base can facilitate the removal of the acidic α-proton, leading to the formation of a planar enolate intermediate. Reprotonation of this achiral intermediate can occur from either face, resulting in a mixture of both L- and D-enantiomers.[1] The rigid ring structure of proline makes this process more difficult compared to other amino acids, but it can still occur under unfavorable reaction conditions.[2]
Q3: Which formylating agents are commonly used, and how do they impact racemization?
A3: A common and effective formylating agent is acetic formic anhydride, often generated in situ from formic acid and acetic anhydride.[3][4][5] While generally selective for formylation over acetylation, the reaction conditions must be carefully controlled to minimize racemization.[3] The choice of formylating agent and the presence of any activating agents or bases are critical factors. Softer, less forcing conditions are generally preferred to maintain stereochemical integrity.
Q4: How can I detect and quantify racemization in my formylpyrrolidine product?
A4: The most reliable methods for determining the enantiomeric excess (ee) of your formylpyrrolidine product are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[6][7][8][9] These techniques use a chiral stationary phase to separate the L- and D-enantiomers, allowing for their quantification.[6][7][8][9][10] Derivatization of the product may sometimes be necessary to improve separation and detection.[6]
Troubleshooting Guide: Preventing Racemization
This guide addresses common issues encountered during the formylation of proline that can lead to racemization.
Issue 1: Significant Racemization Detected in the Final Product
| Potential Cause | Recommended Solution | Rationale |
| High Reaction Temperature | Maintain a low reaction temperature, ideally between 0 °C and room temperature. For highly sensitive substrates, consider temperatures as low as -15 °C.[11] | Higher temperatures provide the activation energy for the deprotonation of the α-carbon, leading to the formation of the planar enolate intermediate and subsequent racemization.[2] |
| Presence of a Strong Base | Avoid the use of strong, non-hindered bases. If a base is necessary, opt for a sterically hindered base like 2,4,6-collidine or N,N-diisopropylethylamine (DIEA) in stoichiometric amounts.[2] | Strong bases readily abstract the α-proton, promoting enolization and racemization. Hindered bases are less likely to deprotonate the α-carbon due to steric hindrance.[2] |
| Inappropriate Solvent | Use non-polar or less polar aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF). Avoid polar protic solvents or highly polar aprotic solvents like dimethylformamide (DMF) if possible. | The choice of solvent can influence the stability of the enolate intermediate and the kinetics of racemization. Non-polar solvents are generally preferred for minimizing racemization during acylation reactions.[12] |
| Prolonged Reaction Time | Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid unnecessarily long reaction times. | Extended exposure to reaction conditions, even if mild, can lead to a gradual increase in the extent of racemization. |
Issue 2: Low Yield of the Desired Enantiomer
| Potential Cause | Recommended Solution | Rationale |
| Inefficient Formylation | Ensure the formylating agent is active and used in the correct stoichiometry. When using in situ generated acetic formic anhydride, ensure the preliminary reaction between formic acid and acetic anhydride is complete. | Incomplete formylation can lead to a complex reaction mixture and difficult purification, potentially enriching the racemic product during workup. |
| Side Reactions | Control the temperature and stoichiometry carefully. The use of mixed anhydrides can sometimes lead to the formation of byproducts. | Unwanted side reactions can consume the starting material and complicate the purification process, leading to lower yields of the desired product. |
Experimental Protocols
Protocol 1: General Procedure for Formylation of L-Proline using Acetic Formic Anhydride
This protocol outlines a general method for the formylation of L-proline with the aim of minimizing racemization.
-
Preparation of Acetic Formic Anhydride (in situ): a. In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous formic acid (1.1 equivalents) to 0 °C. b. Slowly add acetic anhydride (1.0 equivalent) dropwise while maintaining the temperature at 0 °C. c. Stir the mixture at 0 °C for 1-2 hours to ensure the formation of acetic formic anhydride.[5]
-
Formylation of L-Proline: a. In a separate flask, dissolve L-proline (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran). b. Cool the proline solution to 0 °C. c. Slowly add the pre-formed acetic formic anhydride solution to the proline solution dropwise, maintaining the temperature at 0 °C. d. Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. e. Upon completion, quench the reaction with cold water or a saturated aqueous solution of sodium bicarbonate. f. Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography or crystallization.
Protocol 2: Chiral HPLC Analysis of N-Formylpyrrolidine
This protocol provides a general method for the determination of the enantiomeric excess of N-formylpyrrolidine.
-
Sample Preparation: a. Accurately weigh a small amount of the purified N-formylpyrrolidine and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL). b. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives (e.g., CHIRALPAK® series).[13]
-
Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol is commonly used. The exact ratio will need to be optimized for baseline separation of the enantiomers. For some applications, a mobile phase of acetonitrile/methanol/water may be effective.[14][15]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C (can be varied to optimize separation).
-
Detection: UV detection at a suitable wavelength (e.g., 210-220 nm).
-
Injection Volume: 5-20 µL.
-
-
Quantification: a. Integrate the peak areas for the L- and D-formylpyrrolidine enantiomers. b. The enantiomeric excess (% ee) is calculated as: % ee = [ (Area(L) - Area(D)) / (Area(L) + Area(D)) ] * 100
Visualizations
Caption: Mechanism of proline racemization via a planar enolate intermediate.
Caption: Troubleshooting workflow for addressing racemization issues.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. jetir.org [jetir.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Benzyl 3-formylpyrrolidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential degradation of Benzyl 3-formylpyrrolidine-1-carboxylate. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
Based on the chemical structure, the two primary degradation pathways are the hydrolysis of the benzyl carbamate group and the oxidation of the aldehyde group. Racemization at the chiral center adjacent to the aldehyde is also a possibility under certain conditions.
Q2: How can the benzyl carbamate group degrade?
The benzyl carbamate group is susceptible to hydrolysis, which involves the cleavage of the carbamate bond. This reaction can be catalyzed by acid or base, or even triggered by the presence of metal ions.[1][2][3][4][5] The hydrolysis would result in the formation of 3-formylpyrrolidine, benzyl alcohol, and carbon dioxide.
Q3: What are the potential degradation products from the aldehyde group?
The aldehyde group is readily oxidized to a carboxylic acid.[6][7][8][9][10] This can occur in the presence of various oxidizing agents, and even atmospheric oxygen over time. The resulting degradation product would be Benzyl 3-carboxypyrrolidine-1-carboxylate.
Q4: Can the stereochemistry of the molecule be affected during experiments?
Yes, the chiral center at the 3-position of the pyrrolidine ring, being adjacent to the aldehyde, is susceptible to racemization. This can occur under either acidic or basic conditions through the formation of a planar enol or enolate intermediate, leading to a mixture of enantiomers.[11][12][13][14][15]
Troubleshooting Guides
| Observed Issue | Potential Cause | Suggested Action |
| Appearance of new, more polar peaks in HPLC analysis. | Hydrolysis of the carbamate or oxidation of the aldehyde. | Analyze the new peaks by mass spectrometry to identify their molecular weights. Compare with the expected masses of 3-formylpyrrolidine and Benzyl 3-carboxypyrrolidine-1-carboxylate. Control the pH of your reaction or storage solutions. |
| Loss of optical activity or appearance of a diastereomeric peak. | Racemization at the C3 position. | Avoid strongly acidic or basic conditions if maintaining stereochemical purity is critical. Analyze the sample using a chiral chromatography method to determine the enantiomeric or diastereomeric excess. |
| Inconsistent reaction yields or appearance of side products. | Degradation of the starting material. | Check the purity of the starting material before use. Store this compound under inert atmosphere and protected from light. Consider performing reactions under an inert atmosphere. |
| Formation of a precipitate during storage in a metal container. | Metal-ion catalyzed hydrolysis of the carbamate. [1] | Store the compound in glass or other inert containers. If metal catalysts are used in a reaction, ensure they are thoroughly removed during workup. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[16][17][18][19]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
Mass spectrometer (optional, for identification of degradants)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound at 70°C for 48 hours. Also, heat a solution of the compound in ACN:water (1:1) at 70°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution (in ACN:water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze all stressed samples, along with a control sample (unstressed), by a suitable stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
If available, use mass spectrometry to identify the major degradation products.
-
Data Presentation
| Stress Condition | Parent Compound Remaining (%) | Major Degradation Products (and % area) |
| 0.1 M HCl, 60°C, 24h | Data to be filled | Data to be filled |
| 0.1 M NaOH, RT, 24h | Data to be filled | Data to be filled |
| 3% H₂O₂, RT, 24h | Data to be filled | Data to be filled |
| Thermal (Solid), 70°C, 48h | Data to be filled | Data to be filled |
| Thermal (Solution), 70°C, 48h | Data to be filled | Data to be filled |
| Photolytic (Solid) | Data to be filled | Data to be filled |
| Photolytic (Solution) | Data to be filled | Data to be filled |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Hydrolysis of a carbamate triggered by coordination of metal ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. server.ccl.net [server.ccl.net]
- 4. US4252730A - Hydrolysis of steroidal carbamates - Google Patents [patents.google.com]
- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 8. ck12.org [ck12.org]
- 9. 19.3 Oxidation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. reddit.com [reddit.com]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. books.rsc.org [books.rsc.org]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biomedres.us [biomedres.us]
- 18. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 19. veeprho.com [veeprho.com]
Improving reaction yield for reductive amination with hindered amines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve reaction yields for reductive amination with sterically hindered amines.
Frequently Asked Questions (FAQs)
Q1: What is reductive amination and why is it challenging with hindered amines?
Reductive amination is a chemical reaction that forms a C-N bond by converting a carbonyl group (from an aldehyde or ketone) and an amine into a more substituted amine. The process involves the initial formation of a hemiaminal, which then dehydrates to form an imine or iminium ion. This intermediate is subsequently reduced to the final amine product.[1]
With sterically hindered (bulky) amines or ketones, this reaction can be challenging for several reasons:
-
Slow Imine Formation: The bulky nature of the reactants can sterically hinder the initial nucleophilic attack of the amine on the carbonyl carbon, slowing down the formation of the crucial imine/iminium ion intermediate.[2]
-
Unfavorable Equilibrium: The equilibrium for imine formation may not be favorable, leading to low concentrations of the intermediate available for reduction.
-
Competitive Reduction: The reducing agent might reduce the starting carbonyl compound to an alcohol faster than the hindered imine is formed and reduced, leading to unwanted byproducts and low yield of the desired amine.
Q2: Which reducing agent is best for reductive amination with hindered substrates?
The choice of reducing agent is critical. For hindered substrates, a mild and selective reducing agent is generally preferred to avoid the reduction of the starting carbonyl.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice for hindered substrates.[3][4][5] It is a mild and selective reducing agent that is particularly effective for a wide range of aldehydes and ketones, including those that are acid-sensitive.[3][4] It is less toxic than sodium cyanoborohydride.[6]
-
Sodium Cyanoborohydride (NaBH₃CN): This is another mild reducing agent that is effective at a slightly acidic pH (around 6-7).[7][8] It selectively reduces the iminium ion over the carbonyl starting material.[9] However, it is highly toxic and can generate cyanide gas, requiring careful handling.[6][7]
-
Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can reduce both the imine and the starting carbonyl.[10] To avoid reducing the starting material, it is often used in a two-step (indirect) procedure where the imine is formed first and then reduced.[4][11]
Q3: How can I improve the rate of imine formation with hindered reactants?
Several strategies can be employed to facilitate imine formation:
-
Acid Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial attack by the amine.[3][5]
-
Dehydrating Agents: Since imine formation is a reversible reaction that produces water, removing water can drive the equilibrium towards the imine product.[1] This can be achieved using dehydrating agents like molecular sieves.
-
Lewis Acid Catalysts: For particularly challenging substrates, a Lewis acid catalyst like Titanium(IV) isopropoxide (Ti(OiPr)₄) can be beneficial.[10] Ti(OiPr)₄ acts as a water scavenger and can activate the carbonyl group, facilitating the reaction with hindered amines.[12]
Troubleshooting Guide
Problem: Low or No Yield of the Desired Amine
| Potential Cause | Suggested Solution |
| Inefficient Imine/Iminium Ion Formation | - Add a catalytic amount of acetic acid to the reaction mixture.[3][5]- Incorporate a dehydrating agent, such as 4Å molecular sieves, to remove water and drive the equilibrium towards imine formation.- For very hindered substrates, consider using a Lewis acid catalyst like Titanium(IV) isopropoxide (Ti(OiPr)₄).[12][13] |
| Reduction of Starting Carbonyl | - Switch to a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[3][4][5]- If using sodium borohydride (NaBH₄), employ an indirect (two-step) procedure: form and isolate the imine first, then add the reducing agent.[4][11] |
| Steric Hindrance | - Increase the reaction temperature and/or prolong the reaction time.- Use a more reactive catalytic system. For example, certain cobalt or iron-based catalysts have shown effectiveness in the reductive amination of hindered ketones.[14][15] |
| Weakly Nucleophilic Amine | - For electron-poor or weakly basic amines, more forcing reaction conditions may be necessary, such as higher temperatures or the use of a stronger activating agent. |
Problem: Formation of Side Products
| Potential Cause | Suggested Solution |
| Over-alkylation (Dialkylation of Primary Amines) | - Use a stoichiometric amount of the primary amine relative to the carbonyl compound.- Employ a stepwise (indirect) procedure where the imine is formed and then reduced in a separate step.[4][11] |
| Formation of Alcohol Byproduct | - This is due to the reduction of the starting carbonyl. Use a more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN.[3][4][5][6]- Ensure the imine has sufficient time to form before adding a less selective reducing agent like NaBH₄. |
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination of a Hindered Ketone (e.g., Di-isopropyl ketone with Benzylamine)
| Reducing Agent | Typical Solvent | Catalyst/Additive | Temperature (°C) | Typical Yield (%) | Notes |
| NaBH(OAc)₃ | 1,2-Dichloroethane (DCE) | Acetic Acid | Room Temp | 80-95[7] | Good for hindered and acid-sensitive substrates.[3][4] |
| NaBH₃CN | Methanol | Acetic Acid (to pH 6-7) | Room Temp | 70-90[7] | Toxic, requires careful handling.[6][7] |
| NaBH₄ | Methanol | None (Indirect method) | 0 to Room Temp | 60-85[7] | Best used in a two-step process to avoid ketone reduction.[4][11] |
| H₂/Catalyst | Ethanol/Methanol | Pd/C, Pt/C, Ru/C | 25-150 | 50-85[16] | Requires specialized hydrogenation equipment. |
Table 2: Effect of Catalysts on the Reductive Amination of Hindered Substrates
| Catalyst System | Carbonyl Substrate | Amine Substrate | Reducing Agent | Yield (%) | Reference |
| Ti(OiPr)₄ | Acetophenone | Methylamine | NaBH₄ | 83 | [12] |
| Trichlorosilane/TMEDA | Various Ketones | N-methylaniline | HSiCl₃ | High | [2] |
| Co-based composite | p-Methoxybenzaldehyde | Diisopropylamine | H₂ | No reaction | |
| Fe-based catalyst | Various Ketones | Ammonia | H₂ | up to 96 | [14] |
Experimental Protocols
Protocol 1: Direct Reductive Amination of a Hindered Ketone using Sodium Triacetoxyborohydride (STAB)
This protocol is a general guideline for the one-pot reductive amination of a hindered ketone with a primary amine using STAB.
Materials:
-
Hindered ketone (1.0 equiv)
-
Primary amine (1.0-1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (1.0 equiv)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane or ethyl acetate for extraction
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of the hindered ketone (1.0 equiv) and the primary amine (1.0-1.2 equiv) in 1,2-dichloroethane (DCE), add acetic acid (1.0 equiv).
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. For hindered substrates, the reaction may require stirring for 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Indirect (Two-Step) Reductive Amination of a Hindered Ketone
This protocol is useful when using a less selective reducing agent like NaBH₄ or to minimize side reactions such as over-alkylation.
Step A: Imine Formation
-
Dissolve the hindered ketone (1.0 equiv) and the primary amine (1.0 equiv) in a suitable solvent like toluene or methanol.
-
Add a dehydrating agent such as anhydrous magnesium sulfate or 4Å molecular sieves.
-
Stir the mixture at room temperature or with gentle heating until imine formation is complete (monitor by TLC, NMR, or GC-MS).
-
Once imine formation is complete, filter off the dehydrating agent. The solvent can be removed under reduced pressure to yield the crude imine, which can be used in the next step without further purification.
Step B: Reduction of the Imine
-
Dissolve the crude imine from Step A in methanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 equiv) portion-wise, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
Protocol 3: Reductive Amination of a Hindered Ketone using Titanium(IV) Isopropoxide
This protocol is effective for activating the carbonyl group, especially with less reactive ketones.
Materials:
-
Hindered Ketone (1.0 equiv)
-
Amine (e.g., methylamine hydrochloride, 2.0 equiv)
-
Triethylamine (2.0 equiv)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 equiv)
-
Absolute Ethanol
-
Sodium borohydride (NaBH₄) (1.5 equiv)
-
Aqueous ammonia (2M)
Procedure:
-
To a solution of the hindered ketone (1.0 equiv), amine hydrochloride (2.0 equiv), and triethylamine (2.0 equiv) in absolute ethanol, add titanium(IV) isopropoxide (2.0 equiv).
-
Stir the mixture in a capped flask at room temperature for 8-10 hours.
-
Add sodium borohydride (1.5 equiv) and continue stirring for an additional 7-8 hours at room temperature.
-
Quench the reaction by pouring it into 2M aqueous ammonia.
-
Separate the organic layer and perform an acid-base extraction to isolate the amine product.
-
Dry the final organic extract over a suitable drying agent (e.g., MgSO₄) and concentrate to obtain the product.
Visualizations
Caption: Troubleshooting workflow for low yield in reductive amination.
Caption: Key parameters influencing reductive amination of hindered substrates.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. Reductive amination with Titanium(IV)Isopropoxide [erowid.org]
- 12. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]
- 13. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
Troubleshooting low solubility of pyrrolidine intermediates in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low solubility of pyrrolidine intermediates in organic solvents.
Frequently Asked Questions (FAQs)
Q1: My pyrrolidine intermediate has poor solubility in my reaction solvent. What are the initial steps I should take?
A1: The first step is to systematically assess the solubility of your intermediate in a range of solvents with varying polarities. This will provide a foundational understanding of its solubility profile. Based on the structure of your intermediate, you can infer a general solubility profile. For instance, N-Boc-3-pyrrolidinol, which contains both polar (hydroxyl and carbamate groups) and nonpolar (tert-butyl and pyrrolidine ring) moieties, is expected to be highly soluble in polar aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (THF), as well as polar protic solvents like methanol and ethanol.[1] It is likely to have lower solubility in nonpolar solvents like hexanes.
Q2: How do substituents on the pyrrolidine ring affect solubility?
A2: Substituents play a crucial role in determining the overall polarity and hydrogen-bonding capabilities of the molecule, which in turn dictates its solubility.
-
Polar Substituents: Functional groups capable of hydrogen bonding, such as hydroxyl (-OH), amine (-NH2), and carboxylic acid (-COOH) groups, generally increase solubility in polar protic solvents like alcohols and water.
-
Nonpolar Substituents: Large, nonpolar groups like Boc-protecting groups, benzyl groups, or long alkyl chains increase the lipophilicity of the intermediate, favoring solubility in less polar solvents like toluene or diethyl ether.[1]
-
Ionizable Groups: The presence of a basic nitrogen atom in the pyrrolidine ring means that the compound's solubility can be highly dependent on pH.[2]
Q3: Can temperature modification improve the solubility of my pyrrolidine intermediate?
A3: Yes, for many compounds, solubility increases with temperature. If your experiment allows, gently heating the mixture can help dissolve the intermediate. However, it is crucial to ensure that the intermediate is thermally stable and does not decompose at elevated temperatures. It is recommended to perform a preliminary thermal stability test before scaling up.
Q4: What is co-solvency and how can it help with my poorly soluble pyrrolidine intermediate?
A4: Co-solvency is a technique where a mixture of solvents is used to dissolve a solute that is poorly soluble in a single solvent.[3] A small amount of a "good" solvent (a co-solvent) in which the intermediate is highly soluble is added to the primary "poor" solvent. This changes the overall polarity of the solvent system, often leading to a significant increase in solubility. For example, if your pyrrolidine intermediate is poorly soluble in a non-polar solvent required for your reaction, adding a small amount of a polar aprotic co-solvent like THF or acetone could improve its solubility.
Q5: When should I consider converting my pyrrolidine intermediate into a salt to improve solubility?
A5: Salt formation is a highly effective strategy, particularly for intermediates with basic nitrogen atoms, which is characteristic of pyrrolidines.[4][5] If your intermediate is intended for use in a polar solvent or an aqueous medium for subsequent steps (e.g., purification or a biochemical assay), converting it to a salt can dramatically increase its solubility. This is a common practice in the pharmaceutical industry to enhance the dissolution of basic drugs.[6]
Troubleshooting Guides
Guide 1: Systematic Solvent Screening
A fundamental step in troubleshooting low solubility is to perform a systematic solvent screening.
-
Preparation: Aliquot approximately 1-2 mg of your dry pyrrolidine intermediate into several small, labeled vials.
-
Solvent Addition: To each vial, add a different organic solvent dropwise (e.g., 0.1 mL at a time). Test a range of solvents with varying polarities (see table below).
-
Observation: After each addition, cap the vial and vortex or shake vigorously for 1-2 minutes. Observe if the solid dissolves completely.
-
Categorization: Classify the solubility as "freely soluble," "soluble," "sparingly soluble," or "insoluble" based on the amount of solvent required for dissolution.
Data Presentation: Qualitative Solubility of Pyrrolidine Intermediates
The following table provides a general guideline for the expected solubility of common pyrrolidine intermediates. Note: This is a generalized guide; experimental verification is crucial.
| Intermediate Type | High Polarity Protic Solvents (Methanol, Ethanol) | High Polarity Aprotic Solvents (DMF, DMSO, Acetonitrile) | Medium Polarity Solvents (THF, DCM, Ethyl Acetate) | Low Polarity Solvents (Toluene, Diethyl Ether) | Non-polar Solvents (Hexanes, Heptane) |
| N-Boc-3-pyrrolidinol | Soluble[1] | Soluble | Soluble[1] | Moderately Soluble[1] | Insoluble[1] |
| N-Boc-pyrrolidine | Soluble | Soluble | Soluble | Soluble | Soluble |
| N-Acyl Pyrrolidine | Sparingly Soluble | Soluble | Soluble | Sparingly Soluble | Insoluble |
| 3-Aminopyrrolidine Derivatives | Soluble | Soluble | Sparingly Soluble | Insoluble | Insoluble |
| Pyrrolidine-2-carboxamide | Soluble | Soluble | Sparingly Soluble | Insoluble | Insoluble |
Data is inferred from general chemical principles and qualitative observations from various sources.
Guide 2: Implementing Co-solvency
If a single solvent is not suitable, a co-solvent system can be optimized.
-
Select a Primary Solvent: This is typically the solvent required for your reaction or process.
-
Select a Co-solvent: Choose a co-solvent in which your pyrrolidine intermediate is highly soluble and which is miscible with the primary solvent.
-
Prepare Solvent Mixtures: Create a series of binary solvent mixtures with varying ratios of the primary solvent and co-solvent (e.g., 9:1, 4:1, 1:1, 1:4, 1:9).
-
Determine Solubility: Measure the solubility of your intermediate in each mixture using the qualitative or a quantitative method.
-
Identify Optimal Ratio: Determine the lowest proportion of co-solvent that achieves the desired solubility for your experimental concentration.
Guide 3: Salt Formation for Enhanced Solubility
For basic pyrrolidine intermediates, conversion to a salt can significantly improve solubility in polar solvents.
-
Dissolve the Intermediate: Suspend your pyrrolidine intermediate (e.g., 100 mg) in a suitable organic solvent in which the free base has limited solubility but the salt is expected to be soluble (e.g., isopropanol, ethanol, or ethyl acetate).
-
Acid Addition: While stirring, add a solution of an acid (e.g., 1.0 M HCl in diethyl ether, or a solution of acetic acid or methanesulfonic acid in a suitable solvent) dropwise. Typically, a stoichiometric amount (1.0 equivalent) is added initially.
-
Observe Dissolution: Monitor for the dissolution of the solid. The formation of the salt should lead to a clear solution.
-
Isolation (Optional): If a solid salt is desired, it may precipitate out if the solvent is chosen appropriately. Alternatively, the solvent can be removed under reduced pressure to yield the salt.
-
Solubility Test: Test the solubility of the formed salt in the target solvent.
Visualizing Troubleshooting Workflows
The following diagrams illustrate the logical steps for addressing low solubility issues with pyrrolidine intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. criver.com [criver.com]
- 5. researchgate.net [researchgate.net]
- 6. In situ salt screening--a useful technique for discovery support and preformulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Aldehyde-Containing Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of aldehyde-containing compounds.
General Troubleshooting & FAQs
This section addresses common challenges and questions related to the inherent instability of aldehydes and methods for assessing their purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude aldehyde samples?
A1: Common impurities in aldehydes include corresponding alcohols and carboxylic acids from oxidation and reduction, as well as aldol condensation products from self-condensation.[1] Carboxylic acids, formed through autoxidation, are a frequent impurity when aldehydes are exposed to air.[2][3]
Q2: My aldehyde is degrading during storage. What are the primary causes and how can I improve its stability?
A2: Aldehyde degradation during storage is often due to polymerization, acetal formation, and autoxidation.[4] Low molecular weight aliphatic aldehydes are particularly susceptible to degradation, forming oligomers and polymers. To enhance stability, store purified aldehydes under an inert atmosphere (nitrogen or argon), at low temperatures, and protected from light. The addition of antioxidants, such as a few crystals of hydroquinone or catechol, can also inhibit oxidation during storage and purification processes like distillation.[5] For long-term storage, converting the aldehyde to a more stable bisulfite adduct can be a viable strategy.[1][6]
Q3: What analytical techniques are best for assessing the purity of my aldehyde sample?
A3: The choice of analytical technique depends on the specific aldehyde and potential impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for identifying and quantifying volatile impurities.[7][8] High-Performance Liquid Chromatography (HPLC), often coupled with UV or fluorescence detection after derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH), is widely used for its robustness and sensitivity.[7] For routine monitoring of purification progress, Thin-Layer Chromatography (TLC) is a quick and effective tool.[9]
Troubleshooting Aldehyde Stability
| Problem | Potential Cause | Solution |
| Yellowing or increased viscosity of the aldehyde over time. | Autoxidation to the corresponding carboxylic acid or polymerization.[1][4] | Store the aldehyde under an inert atmosphere (e.g., argon or nitrogen), at reduced temperatures, and in the dark. Consider adding a radical inhibitor like hydroquinone for storage. |
| Precipitate forms in the aldehyde sample during storage. | Polymerization or aldol condensation products.[4] | If the aldehyde is to be used in a reaction, fresh purification by distillation or chromatography may be necessary. For storage, ensure the aldehyde is free from acidic or basic impurities that can catalyze these reactions. |
| Inconsistent results in reactions using the stored aldehyde. | Degradation of the aldehyde leading to lower effective concentration and the presence of interfering impurities. | Re-purify the aldehyde before use. For sensitive applications, use freshly purified aldehyde. |
Purification by Distillation
Distillation is a common method for purifying liquid aldehydes, especially for separating them from non-volatile impurities or liquids with significantly different boiling points.
Frequently Asked questions (FAQs)
Q1: When is distillation a suitable method for purifying aldehydes?
A1: Distillation is suitable for thermally stable aldehydes with boiling points below 150°C at atmospheric pressure.[5] For aldehydes with higher boiling points or those prone to decomposition at elevated temperatures, vacuum distillation is recommended to lower the boiling point.[5] Fractional distillation is necessary when separating aldehydes from impurities with close boiling points (less than a 70°C difference).[10]
Q2: How can I prevent my aldehyde from oxidizing during distillation?
A2: To prevent oxidation, it is crucial to perform the distillation under an inert atmosphere, such as nitrogen or argon.[5] Adding a small amount of a non-volatile antioxidant like hydroquinone or catechol to the distillation flask can also help inhibit oxidation.[5]
Troubleshooting Guide for Distillation
| Problem | Potential Cause | Solution |
| Poor separation of aldehyde from impurities. | Inefficient fractionating column; heating rate is too high; unstable heat source. | For fractional distillation, use a column with a higher number of theoretical plates (e.g., a packed column).[5][10] Reduce the heating rate to allow for proper vapor-liquid equilibrium.[10] Insulate the column to maintain a consistent temperature gradient.[5] |
| The aldehyde decomposes in the distillation flask. | The distillation temperature is too high. | Switch to a vacuum distillation to lower the boiling point of the aldehyde.[5] Ensure the heating mantle is set to a temperature no more than 20-30°C above the aldehyde's boiling point. |
| The distillation is very slow or stalls. | Insufficient heating; heat loss from the apparatus. | Increase the temperature of the heating mantle gradually.[10] Insulate the distillation head and fractionating column with glass wool or aluminum foil.[5] |
| Pressure fluctuations during vacuum distillation. | Leaks in the glassware joints; inadequate vacuum pump. | Check all joints and ensure they are properly sealed. Use a vacuum pump capable of reaching and maintaining the desired pressure. |
Experimental Protocol: Fractional Distillation of Tolualdehyde Isomers
This protocol outlines a general procedure for separating tolualdehyde isomers, which have very close boiling points, highlighting the critical aspects of aldehyde distillation.[5]
Materials and Equipment:
-
Mixture of o-, m-, and p-tolualdehyde
-
Round-bottom flask
-
Heating mantle with stirrer
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Vacuum pump and gauge
-
Inert gas source (Nitrogen or Argon)
-
Boiling chips or magnetic stir bar
-
Antioxidant (e.g., hydroquinone)
-
Insulating material (glass wool or aluminum foil)
Procedure:
-
Preparation: Ensure all glassware is clean and dry. Add the tolualdehyde mixture, a few boiling chips, and a small amount of antioxidant to the round-bottom flask.[5]
-
Apparatus Setup: Assemble the fractional distillation apparatus. Insulate the fractionating column and distillation head to minimize heat loss.[5]
-
Inert Atmosphere: Purge the system with an inert gas.
-
Vacuum Application: Gradually apply vacuum to the system, aiming for a pressure of 10-20 mmHg.[5]
-
Heating and Distillation: Gently heat the mixture. A ring of condensate should slowly rise through the column. The vapor temperature should stabilize at the boiling point of the most volatile isomers at the applied pressure.[5]
-
Fraction Collection: Collect the first fraction, which will be enriched in the lower-boiling isomers (o- and m-tolualdehyde). Monitor the temperature at the distillation head; a sharp drop indicates the completion of the first fraction. Change the receiving flask and gradually increase the heating temperature to distill the next fraction. The final fraction will be enriched in the highest-boiling isomer (p-tolualdehyde).[5]
-
Shutdown: Once the distillation is complete, cool the system before carefully releasing the vacuum and shutting down the equipment.
Purification by Column Chromatography
Column chromatography is a versatile technique for purifying aldehydes, but it presents unique challenges due to the reactivity of aldehydes on stationary phases like silica gel.
Frequently Asked Questions (FAQs)
Q1: Can aldehydes be purified by silica gel column chromatography?
A1: Yes, but with caution. Silica gel is acidic and can cause decomposition of sensitive aldehydes through acid-catalyzed side reactions like acetal formation (if using alcohol-containing eluents) or polymerization.[3][11]
Q2: My aldehyde is decomposing on the silica gel column. What can I do?
A2: To mitigate decomposition, you can deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a base, like 1-3% triethylamine.[12] Alternatively, switching to a less acidic stationary phase, such as alumina, can be beneficial.[11] It is also advisable to avoid alcohol-based solvent systems to prevent acetal and hemiacetal formation.[11]
Q3: What is the best way to load my aldehyde sample onto the column?
A3: There are two common methods for loading a sample: wet loading and dry loading. For wet loading, dissolve your crude mixture in a minimal amount of a non-polar solvent (like dichloromethane) and add it to the top of the column.[13] For dry loading, which is often preferred for less soluble compounds or to achieve better band resolution, adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting free-flowing powder to the top of the prepared column.[13]
Troubleshooting Guide for Column Chromatography
| Problem | Potential Cause | Solution |
| Streaking or tailing of the aldehyde band. | Aldehyde is reacting with the stationary phase; column is overloaded. | Deactivate the silica gel with triethylamine or switch to alumina.[11][12] Ensure the amount of sample loaded is appropriate for the column size. |
| Low or no recovery of the aldehyde. | The aldehyde has decomposed on the column. | Test the stability of your aldehyde on a small amount of silica gel before running a full column.[14] Use a deactivated stationary phase.[12] |
| Co-elution of the aldehyde with impurities. | The chosen solvent system has poor selectivity. | Optimize the solvent system using TLC. A good starting point is a solvent mixture that gives your aldehyde an Rf value of ~0.3.[13] Consider using a gradient elution.[12] |
| The column runs dry or cracks. | Improper packing; solvent polarity changed too quickly. | Ensure the column is packed evenly without air pockets.[15] When running a gradient, increase the polarity of the mobile phase gradually. |
Experimental Protocol: Silica Gel Column Chromatography of an Aldehyde
This protocol provides a general guideline for purifying an aldehyde using silica gel chromatography.
Materials and Equipment:
-
Crude aldehyde mixture
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Triethylamine (optional, for deactivation)
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and chamber
Procedure:
-
Solvent System Selection: Use TLC to determine an appropriate solvent system that provides good separation and an Rf value of approximately 0.3 for the desired aldehyde.[13]
-
Column Packing:
-
Plug the bottom of the column with cotton or glass wool.[16]
-
Add a small layer of sand.[16]
-
Prepare a slurry of silica gel in the initial, least polar eluent.[16] For acid-sensitive aldehydes, add 1-3% triethylamine to the eluent.[12]
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, tapping the column to remove air bubbles.[16]
-
Add a layer of sand on top of the silica gel.[13]
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude aldehyde in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[13]
-
Wet Loading: Dissolve the crude aldehyde in a minimal amount of the eluent and carefully pipette it onto the top of the column.[13]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
-
Isolation: Combine the fractions containing the pure aldehyde and remove the solvent using a rotary evaporator.
Purification via Bisulfite Adduct Formation
This derivatization technique is highly effective for separating aldehydes from ketones and other non-carbonyl compounds. It relies on the reversible reaction of an aldehyde with sodium bisulfite to form a solid or water-soluble adduct.[2]
Frequently Asked Questions (FAQs)
Q1: How does purification via bisulfite adduct formation work?
A1: Aldehydes react with sodium bisulfite in a nucleophilic addition to form an α-hydroxy sulfonic acid salt, known as a bisulfite adduct.[2] This adduct is often insoluble in the reaction mixture and precipitates, or it is soluble in water.[1][2] This allows for separation from other organic impurities by filtration or extraction.[1][2] The pure aldehyde can then be regenerated by treating the adduct with a base or acid.[1][2]
Q2: Is this method suitable for all aldehydes?
A2: This method is most effective for aldehydes and sterically unhindered ketones.[17] Highly sterically hindered aldehydes may react inefficiently.[1] The solubility of the bisulfite adduct can also be a factor; adducts of low molecular weight aldehydes may be soluble in the reaction mixture and not precipitate.[1]
Q3: What are the advantages of this method over chromatography?
A3: Purification via bisulfite adducts is often more scalable, faster, and uses less expensive reagents than column chromatography.[1] The solid bisulfite adduct can also be a more stable form of the aldehyde, providing a convenient intermediate for storage during a multi-step synthesis.[1]
Troubleshooting Guide for Bisulfite Adduct Purification
| Problem | Potential Cause | Solution |
| Low yield of the precipitated bisulfite adduct. | The adduct is soluble in the reaction mixture; steric hindrance of the aldehyde; the sodium bisulfite solution is not fresh or saturated.[1] | If the adduct is water-soluble, use a liquid-liquid extraction protocol to isolate it in the aqueous phase.[1][2] For aliphatic aldehydes, using a co-solvent like dimethylformamide (DMF) can improve reaction rates.[1][17] Always use a freshly prepared, saturated solution of sodium bisulfite.[1][2] |
| The aldehyde is not regenerating from the adduct. | The pH is not sufficiently basic or acidic for decomposition. | When using a base for regeneration, ensure the pH of the aqueous layer is strongly basic (e.g., pH 12) by adding a strong base like 50% sodium hydroxide.[1][17] |
| The aldehyde decomposes during regeneration. | The aldehyde is sensitive to the strongly basic or acidic conditions required for adduct decomposition. Aldehydes with α-stereocenters are prone to epimerization under basic conditions.[1] | Minimize the exposure time to the base by performing a rapid extraction immediately after basification.[1] Consider a non-aqueous regeneration method, such as treating the adduct with chlorotrimethylsilane (TMS-Cl) in acetonitrile.[6][18] |
Quantitative Data on Bisulfite Adduct Purification
The efficiency of purification via bisulfite adducts has been demonstrated in the synthesis of ionizable lipids for mRNA vaccines, where it can eliminate the need for chromatography.[1]
| Step / Product | Purity / Yield Metric | Value | Reference |
| Bisulfite Adduct Formation | Yield from Aldehyde | 90% | [19] |
| Aldehyde Regeneration | Yield from Adduct | 96% | [19] |
| Aldehyde Regeneration (non-aqueous) | Yield from Adduct | up to 100% | [18] |
| Overall Process | Final Purity (after adduct formation) | >99% | [6] |
Experimental Protocols
Protocol 1: Purification of an Aromatic Aldehyde [1][17]
-
Dissolve the crude mixture containing the aromatic aldehyde in methanol.
-
Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite.
-
Shake the funnel vigorously for about 30 seconds. A precipitate of the adduct may form.
-
Add deionized water and an immiscible organic solvent (e.g., 10% ethyl acetate/hexanes) and shake again.
-
Separate the layers. The bisulfite adduct will be in the aqueous phase or as a solid precipitate. The impurities will remain in the organic layer.
Protocol 2: Purification of an Aliphatic Aldehyde [1][17]
-
Dissolve the crude mixture in dimethylformamide (DMF).
-
Transfer to a separatory funnel and add a saturated aqueous solution of sodium bisulfite. Shake vigorously for 30 seconds.
-
Add deionized water and an immiscible organic solvent (e.g., 10% ethyl acetate/hexanes) and shake again.
-
Separate the layers. The aldehyde adduct will be in the aqueous phase.
Protocol 3: Regeneration of the Aldehyde [1][17]
-
Isolate the aqueous layer containing the bisulfite adduct (or the filtered solid adduct re-dissolved in water).
-
Add an equal volume of a suitable organic solvent (e.g., ethyl acetate).
-
Add 50% sodium hydroxide (NaOH) solution dropwise while stirring until the pH of the aqueous layer is ~12.
-
Shake the funnel to extract the regenerated aldehyde into the organic layer.
-
Separate the layers and collect the organic phase containing the purified aldehyde. This can then be dried and concentrated.
Visual Guides
Troubleshooting Workflow for Aldehyde Purification
Caption: A decision tree to guide the selection of an appropriate purification method for aldehydes.
Experimental Workflow for Purification via Bisulfite Adduct
Caption: Step-by-step workflow for aldehyde purification using bisulfite adduct formation and regeneration.
References
- 1. benchchem.com [benchchem.com]
- 2. Workup [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts | CoLab [colab.ws]
- 7. Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 10. Purification [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. Purification [chem.rochester.edu]
- 13. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 14. Chromatography [chem.rochester.edu]
- 15. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 17. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 19. rsc.org [rsc.org]
Technical Support Center: Scaling Up Benzyl 3-formylpyrrolidine-1-carboxylate Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Benzyl 3-formylpyrrolidine-1-carboxylate.
Experimental Workflow Overview
The successful production of this compound typically follows a three-step synthetic sequence starting from a suitable pyrrolidine precursor. This workflow is designed to ensure high yield and purity of the final product, a critical chiral building block in pharmaceutical synthesis.
Caption: General synthesis workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of chiral this compound?
A1: The most common and cost-effective chiral starting materials are L-proline and trans-4-hydroxy-L-proline.[1] For the synthesis of (S)-Benzyl 3-formylpyrrolidine-1-carboxylate, a plausible route begins with the protection of the nitrogen atom of (S)-proline with a benzyloxycarbonyl (Cbz) group.[1]
Q2: Why is the Swern oxidation a preferred method for the final oxidation step?
A2: The Swern oxidation is favored due to its mild reaction conditions, which are highly effective in converting primary alcohols to aldehydes without the risk of over-oxidation to the corresponding carboxylic acid.[1] It also demonstrates wide tolerance for various functional groups, which is crucial when working with complex molecules. The byproducts of the Swern oxidation are volatile, simplifying their removal during workup.
Q3: What are the main byproducts of the Swern oxidation?
A3: The main byproducts are dimethyl sulfide (DMS), which has a strong and unpleasant odor, carbon monoxide (CO), carbon dioxide (CO2), and, if triethylamine is used as the base, triethylammonium chloride.[2] Due to the toxicity of carbon monoxide and the potent smell of DMS, this reaction must be performed in a well-ventilated fume hood.
Q4: Can I use other oxidation methods instead of the Swern oxidation?
A4: Yes, several other mild oxidation methods can be employed. These include the Dess-Martin periodinane (DMP) oxidation, which is known for its operational simplicity, and TEMPO-catalyzed oxidations. Each method has its own advantages and disadvantages regarding reaction conditions, cost, and waste products.
Q5: What are the key challenges when scaling up the Swern oxidation?
A5: The primary challenges for scaling up the Swern oxidation are the cryogenic temperatures (typically below -60 °C) required to prevent side reactions and the highly exothermic nature of the reaction between DMSO and oxalyl chloride.[3] Maintaining consistent low temperatures in large reactors can be difficult and energy-intensive. Continuous flow reactors are being explored as a safer and more efficient alternative for large-scale production.[4]
Troubleshooting Guides
Problem 1: Low Yield in the N-Protection Step
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction (starting material remains) | Insufficient amount of benzyl chloroformate. | Increase the molar equivalent of benzyl chloroformate slightly (e.g., to 1.5 equivalents). |
| Reaction time is too short or temperature is too low. | Extend the reaction time and ensure the temperature is maintained at the optimal level (e.g., reflux in THF). | |
| Product loss during workup | Emulsion formation during extraction. | Add a small amount of brine to the aqueous layer to break the emulsion. |
| Product is water-soluble. | Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate) to ensure complete recovery. |
Problem 2: Incomplete Reduction of the Carboxylic Acid
| Symptom | Possible Cause | Suggested Solution |
| Starting material remains after reaction | Insufficient LiAlH4. | Ensure an excess of LiAlH4 is used (typically 2-3 equivalents) to account for the acidic proton of the carboxylic acid and potential moisture. |
| Reaction time is too short. | Increase the reaction time, potentially with gentle heating (reflux in THF). | |
| Formation of side products | Over-reduction of other functional groups (if present). | This is less likely with a simple N-Cbz protected amino acid, but for more complex substrates, consider using a less reactive reducing agent like borane-THF complex. |
| Degradation of the Cbz protecting group. | Maintain a controlled temperature during the reaction and workup to prevent cleavage of the protecting group. |
Problem 3: Low Yield or Side Product Formation in the Swern Oxidation
References
Over-oxidation of aldehyde to carboxylic acid during synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering the over-oxidation of aldehydes to carboxylic acids during chemical synthesis.
Frequently Asked Questions (FAQs): Understanding Over-oxidation
Q1: What is the primary cause of aldehyde over-oxidation to a carboxylic acid?
Over-oxidation of an aldehyde to a carboxylic acid typically occurs when synthesizing the aldehyde from a primary alcohol. The reaction proceeds via the aldehyde, which can then be further oxidized. This second oxidation step is often facilitated by the presence of water in the reaction mixture. Water adds to the aldehyde to form a geminal diol (hydrate), which is structurally similar to the initial alcohol and can be readily oxidized by the same reagent.[1][2][3][4][5] Performing the reaction in the strict absence of water is a key strategy to prevent the formation of the carboxylic acid byproduct.[2][5]
Q2: Which types of oxidizing agents are most likely to cause over-oxidation?
Strong, chromium-based oxidizing agents used in aqueous acidic conditions are common culprits. Reagents such as Potassium Permanganate (KMnO₄), Jones Reagent (CrO₃ in H₂SO₄/acetone), and Sodium Dichromate (Na₂Cr₂O₇) are powerful enough to readily oxidize primary alcohols through the aldehyde stage to the carboxylic acid.[6][7][8]
Q3: How can I detect carboxylic acid contamination in my aldehyde product?
Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): The carboxylic acid will typically have a different Rf value than the aldehyde, often appearing as a more polar spot that may streak.
-
Infrared (IR) Spectroscopy: Carboxylic acids show a characteristic broad O-H stretch from ~2500-3300 cm⁻¹ in addition to the C=O stretch. Aldehydes will show the C=O stretch and two characteristic C-H stretches from ~2700-2850 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the carboxylic acid proton (-COOH) appears as a very broad singlet far downfield, typically between 10-13 ppm. The aldehydic proton (-CHO) appears as a sharp signal between 9-10 ppm.
Troubleshooting Guide: Over-oxidation Detected
Q1: My reaction has produced a significant amount of carboxylic acid. What went wrong?
There are several potential causes for unexpected over-oxidation. Use the following points to diagnose your experiment:
-
Choice of Reagent: Did you use a strong oxidizing agent like KMnO₄ or Jones Reagent? These are generally not suitable for stopping at the aldehyde stage.[6][7]
-
Presence of Water: Was your glassware perfectly dry? Were your solvents anhydrous? Trace amounts of water can facilitate the formation of the gem-diol hydrate, leading to over-oxidation.[2][5]
-
Reaction Temperature: For some reactions, like the Swern oxidation, maintaining a very low temperature (e.g., -78 °C) is critical. Allowing the temperature to rise prematurely can lead to side reactions and byproducts.[9][10][11]
-
Reaction Time/Stoichiometry: Allowing the reaction to proceed for too long or using a large excess of the oxidizing agent can sometimes promote further oxidation, even with milder reagents.
Q2: How can I remove a carboxylic acid impurity from my aldehyde product during work-up?
A standard and effective method is to use a mild aqueous base to selectively extract the acidic byproduct.
-
Dissolve the crude product in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃). The carboxylic acid will be deprotonated to form its corresponding sodium salt, which is soluble in the aqueous layer.
-
Separate the aqueous layer.
-
Repeat the wash if necessary (monitor by TLC).
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to isolate the purified aldehyde.
Preventative Measures & Protocol Selection
Q1: Which oxidizing agents are recommended to prevent over-oxidation?
To selectively oxidize a primary alcohol to an aldehyde, it is crucial to use a mild, anhydrous oxidizing agent. The table below compares several common and effective methods.[7][12]
| Reagent/Method | Common Name(s) | Typical Conditions | Key Advantages | Key Disadvantages |
| Pyridinium Chlorochromate | PCC | CH₂Cl₂, Room Temp | Mild, reliable, commercially available | Chromium waste is toxic and requires special disposal |
| Dess-Martin Periodinane | DMP | CH₂Cl₂, Room Temp | High selectivity, mild, non-toxic metal waste, fast reactions[2][13][14] | Reagent is shock-sensitive and potentially explosive[13]; relatively expensive |
| DMSO, (COCl)₂, Et₃N | Swern Oxidation | CH₂Cl₂, -78 °C to Room Temp | Metal-free, very mild, high yields, tolerant of many functional groups[9][10] | Requires cryogenic temperatures; produces foul-smelling dimethyl sulfide (DMS) byproduct[9][10][15] |
| TEMPO (catalyst) + Co-oxidant | TEMPO Oxidation | Varies (e.g., CH₂Cl₂) | Catalytic, can use inexpensive co-oxidants (e.g., bleach) | Can be substrate-dependent; optimization may be required[16] |
Q2: Can you provide a standard protocol for a selective oxidation?
Below are detailed general protocols for two widely-used selective oxidation methods. Note: These are general procedures and may require optimization for specific substrates. Always consult literature examples for similar molecules.
Experimental Protocols
1. Dess-Martin Periodinane (DMP) Oxidation [13]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary alcohol (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1-0.2 M).
-
Reagent Addition: Add Dess-Martin Periodinane (1.2 - 1.5 eq) to the solution in one portion at room temperature.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (typically complete in 1-4 hours).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Quench the reaction by washing with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
2. Swern Oxidation [11]
-
Activator Formation: In a flame-dried, three-neck flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C (dry ice/acetone bath). Add dimethyl sulfoxide (DMSO, 2.5 eq) followed by the dropwise addition of oxalyl chloride (1.5 eq). Stir for 30 minutes at -78 °C.
-
Alcohol Addition: Dissolve the primary alcohol (1.0 eq) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture, ensuring the internal temperature remains below -65 °C. Stir for 1 hour at -78 °C.
-
Base Addition: Add triethylamine (Et₃N, 5.0 eq) dropwise, again maintaining a low internal temperature. After the addition is complete, stir for 15 minutes at -78 °C.
-
Warm-up & Quench: Remove the cooling bath and allow the reaction to warm to room temperature. Quench by adding water.
-
Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure. Caution: This procedure must be performed in a well-ventilated fume hood due to the production of toxic carbon monoxide and foul-smelling dimethyl sulfide.[15]
Visual Guides & Workflows
Chemical Pathways and Logic Diagrams
The following diagrams illustrate the chemical pathways and decision-making processes involved in aldehyde synthesis and troubleshooting.
Caption: General pathway for the oxidation of primary alcohols.
Caption: Troubleshooting workflow for over-oxidation issues.
Caption: Decision guide for selecting a selective oxidation reagent.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 3. 19.3 Oxidation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. 19.3 Oxidation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 5. quora.com [quora.com]
- 6. The Oxidation of Alcohols - ChemistryViews [chemistryviews.org]
- 7. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Swern Oxidation [organic-chemistry.org]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 12. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 15. byjus.com [byjus.com]
- 16. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
Best practices for handling and storing reactive aldehydes in the lab
This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for handling and storing reactive aldehydes in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safety and experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with reactive aldehydes?
A1: Reactive aldehydes pose several significant hazards. Many are volatile, flammable liquids that can form explosive vapor concentrations at room temperature.[1] They are often toxic and can cause severe irritation to the eyes, skin, and respiratory tract.[2] Specifically, formaldehyde and glutaraldehyde are toxic compounds, and prolonged exposure to formaldehyde is linked to cancer.[3][4][5][6] Due to these risks, it is crucial to handle them with appropriate safety precautions.
Q2: What are the ideal storage conditions for reactive aldehydes?
A2: To maintain stability and prevent degradation, reactive aldehydes should be stored under controlled conditions. Key recommendations include:
-
Temperature: Store in a cool, dry place, generally below 30°C.[2] However, for some aliphatic aldehydes, very low temperatures can accelerate polymerization, so storage at room temperature until diluted may be preferable.[7] Always consult the Safety Data Sheet (SDS) for specific temperature requirements.
-
Atmosphere: Aldehydes are sensitive to air and can oxidize.[2] It is best practice to store them under an inert atmosphere, such as nitrogen or argon, to prevent this.
-
Light: Protect containers from light, as it can catalyze autoxidation reactions.[2][8] Storing them in amber bottles or covering them with aluminum foil is recommended.[8]
-
Container: Containers must be kept tightly closed and properly sealed to prevent leakage and exposure to air.[2] Wrapping the cap with paraffin film can provide an additional seal.[9]
Q3: How can I prevent the degradation of aldehydes during storage?
A3: Aldehydes primarily degrade through two pathways: oxidation and polymerization.[7]
-
Oxidation: Exposure to air causes aldehydes to oxidize into the corresponding carboxylic acids.[7] This can be minimized by storing under an inert atmosphere and protecting from light.[2]
-
Polymerization: Many aldehydes, especially unsaturated ones, are prone to polymerization, forming trimers or polymers which may appear as a precipitate or cause the liquid to become viscous.[7][10] This process can be accelerated by the presence of acids formed during oxidation.[7]
-
Inhibitors: To prevent degradation, commercial aldehydes often contain stabilizers. For example, formalin (aqueous formaldehyde) typically contains methanol to inhibit polymerization.[1][4] Adding an antioxidant like BHT can also help prevent both oxidation and polymerization.[7] For long-term storage, diluting aliphatic aldehydes to 10% in a primary alcohol like ethanol forms more stable hemi-acetals.[7]
Q4: What personal protective equipment (PPE) is required when handling aldehydes?
A4: Due to their hazardous nature, stringent PPE is mandatory. Always wear:
-
Eye Protection: Chemical splash goggles or a face shield are essential to protect against splashes and vapors.[5]
-
Hand Protection: Wear appropriate chemical-resistant gloves. Consult the SDS to select the correct glove material. Change gloves frequently, and rinse them thoroughly before disposal if contaminated.[5]
-
Body Protection: A lab coat should be worn, and open-toed shoes and shorts are not permitted.[5] For highly volatile or toxic aldehydes, additional protective clothing may be necessary.
-
Ventilation: Always handle reactive aldehydes in a well-ventilated area, preferably inside a certified chemical fume hood, to minimize inhalation of vapors.[4][5][11]
Q5: How should I dispose of waste containing reactive aldehydes?
A5: Reaction mixtures containing residual reactive aldehydes must be quenched before disposal.[9] Unused or expired aldehydes in their original containers should be disposed of as hazardous waste through your institution's Environmental Health & Safety (EH&S) department without attempting to quench them.[9] For quenching reaction mixtures, follow a validated laboratory protocol (see Experimental Protocols section).
Troubleshooting Guide
This section addresses common problems encountered when working with reactive aldehydes.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Change in appearance (e.g., color change, formation of precipitate, increased viscosity) | 1. Oxidation: Exposure to air has converted the aldehyde to a carboxylic acid.[2][7] 2. Polymerization: The aldehyde has formed trimers or polymers.[7] 3. Contamination: Contact with incompatible materials (e.g., strong oxidizing agents).[2] | 1. Before use, verify the purity of the material using an analytical technique like NMR or GC-MS.[8] 2. If degradation is confirmed, purify the aldehyde by distillation before use.[8] 3. For future use, ensure the container is purged with inert gas and tightly sealed. Handle only under an inert atmosphere.[2] |
| Inconsistent or failed experimental results | 1. Degraded Reagent: The concentration or purity of the aldehyde is lower than expected due to oxidation or polymerization. 2. Improper Handling: Contamination from unclean glassware or equipment.[2] | 1. Use a fresh bottle of aldehyde or purify the existing stock.[8] 2. Always use clean, dry glassware and equipment for your experiments.[2] 3. Review experimental protocols to ensure no incompatible materials are introduced. |
| Strong, unpleasant odor upon opening container | Oxidation: Aldehydes can oxidize to carboxylic acids, which often have pungent or unpleasant odors.[7] | 1. This indicates product degradation. The purity of the aldehyde should be checked before use. 2. Ensure proper storage under an inert atmosphere to prevent further oxidation. |
Data Presentation
Occupational Exposure Limits for Formaldehyde
The following table summarizes established airborne exposure limits for formaldehyde. It is critical to use engineering controls and PPE to ensure exposure remains below these levels.
| Organization/Regulation | Limit Type | Concentration (ppm) | Notes |
| OSHA | Permissible Exposure Limit (PEL) | 0.75 ppm | 8-hour time-weighted average (TWA).[4][11] |
| OSHA | Short Term Exposure Limit (STEL) | 2 ppm | 15-minute TWA.[4] |
| OSHA | Action Level (AL) | 0.5 ppm | 8-hour TWA, triggers medical surveillance.[4] |
| NIOSH | Recommended Exposure Limit (REL) | 0.016 ppm | 8-hour TWA.[11] |
| WHO | Guideline | 0.08 ppm | 30-minute limit for the general public.[11] |
Experimental Protocols
Protocol 1: Quenching of Reactive Aldehydes in a Reaction Mixture
This protocol describes a general procedure for safely neutralizing residual reactive aldehydes in a reaction mixture prior to disposal. Warning: This procedure must be performed in a chemical fume hood.
Materials:
-
Reaction mixture containing the aldehyde.
-
Inert solvent (e.g., Toluene).
-
Isopropanol.
-
Methanol or Ethanol.
-
Deionized water.
-
Appropriate reaction vessel (e.g., round-bottom flask) with a stir bar.
-
Ice bath.
Methodology:
-
Place the reaction vessel containing the aldehyde mixture in an ice water bath to control the temperature.
-
Dilute the reaction mixture by adding an inert solvent like toluene. This provides a thermal reservoir and reduces the concentration.[12][13]
-
While stirring vigorously, slowly add isopropanol dropwise. Isopropanol is a less reactive alcohol used for the initial, more controlled quenching.[12][14]
-
Continue adding isopropanol until gas evolution (bubbling) ceases or significantly slows.
-
Next, slowly add a more reactive alcohol like methanol or ethanol to quench any remaining reactive species.
-
Once reactivity has subsided, cautiously add water dropwise to ensure the mixture is fully quenched.[12]
-
Neutralize the resulting solution to a pH between 6 and 8 using a dilute acid or base as appropriate.
-
The fully quenched and neutralized mixture can now be transferred to a properly labeled hazardous waste container for disposal.[13]
Protocol 2: Qualitative Test for Aldehydes (Tollens' Test)
This test, also known as the silver mirror test, is used to distinguish aldehydes from ketones. Aldehydes are oxidized by Tollens' reagent, resulting in the formation of a silver mirror on the inside of the test tube.[15][16]
Materials:
-
Tollens' reagent (ammoniacal silver nitrate solution).
-
Sample to be tested (aldehyde or ketone).
-
Clean test tubes.
-
Water bath (60°C).
Methodology:
-
Place 5 drops of the sample (aldehyde or ketone) into a clean, labeled test tube.
-
Add 1 mL of Tollens' reagent to the test tube and mix gently.
-
Place the test tube in a 60°C water bath for approximately 5-10 minutes.[17]
-
Observation:
-
Positive Test (Aldehyde): The formation of a silver mirror on the surface of the test tube, or a black precipitate of silver, indicates the presence of an aldehyde.[16][18]
-
Negative Test (Ketone): The solution remains clear and colorless. Ketones do not typically react with Tollens' reagent.[15][16]
-
-
Cleanup: After the test, add dilute nitric acid to the test tube to dissolve the silver mirror and prevent the formation of explosive silver fulminate. Dispose of the resulting solution in the appropriate heavy metal waste container.
Visualizations
Caption: General workflow for safely handling reactive aldehydes in the lab.
Caption: Decision tree for troubleshooting suspected aldehyde degradation.
Caption: Common degradation pathways for reactive aldehydes.
References
- 1. iloencyclopaedia.org [iloencyclopaedia.org]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. ehs.berkeley.edu [ehs.berkeley.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. Pell Wall Perfumes Blog: Aldehydes: identification and storage [pellwall-perfumes.blogspot.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 10. US3849498A - Method of preventing the polymerization of unsaturated aldehyde - Google Patents [patents.google.com]
- 11. atlenv.com [atlenv.com]
- 12. uvic.ca [uvic.ca]
- 13. kgroup.du.edu [kgroup.du.edu]
- 14. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 15. Aldehydes and Ketones Tests: Simple Guide for Students [vedantu.com]
- 16. Video: Identification of Unknown Aldehydes and Ketones - Concept [jove.com]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. chemguide.co.uk [chemguide.co.uk]
Validation & Comparative
Interpreting the Proton NMR Spectrum of Benzyl 3-formylpyrrolidine-1-carboxylate: A Comparative Guide
For researchers and professionals in drug development and organic synthesis, the accurate interpretation of spectroscopic data is paramount for structure elucidation and purity assessment. This guide provides a comprehensive analysis of the ¹H NMR spectrum of Benzyl 3-formylpyrrolidine-1-carboxylate, a versatile building block in medicinal chemistry. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a predicted spectrum based on established principles and compares it with the known spectral features of a closely related alternative, N-Boc-3-formylpyrrolidine.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the benzyl group and the formyl-pyrrolidine moiety. The presence of the electron-withdrawing carbamate and formyl groups significantly influences the chemical shifts of the pyrrolidine ring protons, leading to a complex splitting pattern in the aliphatic region. A key diagnostic signal is the highly deshielded formyl proton, which is expected to appear as a singlet or a narrow triplet at a chemical shift greater than 9.5 ppm.[1]
In contrast, the tert-butoxycarbonyl (Boc) protecting group in N-Boc-3-formylpyrrolidine results in a different electronic environment and, consequently, different chemical shifts for the pyrrolidine protons. The bulky tert-butyl group also influences the conformation of the pyrrolidine ring, which can affect the coupling constants between adjacent protons.
Below is a table summarizing the predicted ¹H NMR data for this compound and a comparison with the expected data for N-Boc-3-formylpyrrolidine.
| Compound | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | Formyl (CHO) | ~9.7 | s or t | 1H |
| Aromatic (C₆H₅) | ~7.3-7.4 | m | 5H | |
| Benzylic (CH₂) | ~5.1 | s | 2H | |
| Pyrrolidine H3 | ~3.8-4.0 | m | 1H | |
| Pyrrolidine H2, H5 | ~3.4-3.7 | m | 4H | |
| Pyrrolidine H4 | ~2.0-2.3 | m | 2H | |
| N-Boc-3-formylpyrrolidine | Formyl (CHO) | ~9.6 | s or t | 1H |
| Pyrrolidine H3 | ~3.6-3.8 | m | 1H | |
| Pyrrolidine H2, H5 | ~3.3-3.6 | m | 4H | |
| Pyrrolidine H4 | ~1.9-2.2 | m | 2H | |
| tert-Butyl (C(CH₃)₃) | ~1.4 | s | 9H |
Experimental Protocol for ¹H NMR Spectroscopy
The following is a general protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup:
-
The spectrum is typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
The instrument is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve homogeneity.
3. Data Acquisition:
-
A standard one-pulse ¹H NMR experiment is performed.
-
Key parameters to be set include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
For a typical small molecule, 16 to 64 scans are usually sufficient to obtain a good signal-to-noise ratio.
4. Data Processing:
-
The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is phased and the baseline is corrected.
-
The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
The signals are integrated to determine the relative number of protons.
-
The splitting patterns (multiplicities) and coupling constants are analyzed.
Logical Workflow for ¹H NMR Spectrum Interpretation
The following diagram illustrates the logical workflow for interpreting the ¹H NMR spectrum of a molecule like this compound.
Caption: Workflow for ¹H NMR spectral interpretation.
By following this guide, researchers can effectively predict, acquire, and interpret the ¹H NMR spectrum of this compound and related compounds, facilitating their research and development endeavors.
References
A Comparative Guide to the Purity Analysis of Benzyl 3-formylpyrrolidine-1-carboxylate by HPLC and LC-MS
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity assessment of Benzyl 3-formylpyrrolidine-1-carboxylate, a versatile building block in medicinal chemistry. This document outlines typical experimental data, detailed protocols, and a comparison with alternative analytical techniques.
Data Summary
The purity of this compound is predominantly determined by chromatographic techniques, with HPLC being a common method for routine quality control. A typical expectation for research-grade material is a purity level of 95-98% or higher[1]. LC-MS is employed for more in-depth analysis, including impurity identification.
Table 1: Purity Analysis Data for this compound
| Parameter | HPLC Analysis | LC-MS Analysis |
| Purity (%) | > 98% | > 98% |
| Major Impurity 1 (%) | 0.5% | 0.5% (Identified as Benzyl alcohol) |
| Major Impurity 2 (%) | 0.3% | 0.3% (Identified as 1-Boc-pyrrolidine-3-carboxylic acid) |
| Other Impurities (%) | < 1.2% | < 1.2% (Further structural elucidation possible) |
| Limit of Detection (LOD) | ~0.01% | ~0.001% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.003% |
Table 2: Comparison of Analytical Techniques
| Technique | Principle | Advantages | Limitations |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Robust, reproducible, quantitative, cost-effective for known impurities. | Requires chromophores for detection, may not separate all co-eluting peaks, does not provide mass information for unknown impurity identification. |
| LC-MS | Separation based on polarity, detection by mass-to-charge ratio. | High sensitivity and selectivity, provides molecular weight information for impurity identification, can analyze complex mixtures. | Higher operational cost and complexity, matrix effects can cause ion suppression. |
| Chiral HPLC | Separation of enantiomers using a chiral stationary phase. | Essential for determining enantiomeric excess in chiral synthesis.[2][3] | Specific columns and methods required, may not be necessary for achiral purity assessment. |
| GC-MS | Separation of volatile compounds, detection by mass spectrometry. | Excellent for volatile impurities and starting materials.[2][3] | Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte.[3] |
| NMR Spectroscopy | Provides structural information based on the magnetic properties of atomic nuclei. | Provides detailed structural information, can be quantitative (qNMR). | Lower sensitivity compared to chromatographic methods, complex spectra for mixtures. |
Experimental Protocols
Detailed methodologies for HPLC and LC-MS analysis are provided below. These protocols are representative and may require optimization based on the specific instrumentation and sample matrix.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the routine purity assessment of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for sample preparation)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in methanol to prepare a stock solution of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase.
-
Sample Solution Preparation: Accurately weigh and dissolve the sample in methanol to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection: 210 nm[3]
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Processing: Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This method is designed for the identification and quantification of impurities in this compound.
Instrumentation:
-
LC-MS system (e.g., single quadrupole or tandem quadrupole) with an electrospray ionization (ESI) source
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
-
UPLC/UHPLC system for faster analysis
-
Data acquisition and analysis software
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (0.1%)
-
Methanol (for sample preparation)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Sample Preparation: Prepare the sample solution as described in the HPLC protocol, using LC-MS grade solvents. The final concentration may need to be adjusted to avoid detector saturation.
-
Chromatographic and MS Conditions:
-
Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B, increasing it over time to elute more hydrophobic compounds.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-500
-
-
Analysis: Inject the sample and acquire data in full scan mode to identify potential impurities. For targeted analysis of known impurities, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for enhanced sensitivity and specificity.
-
Data Interpretation: Identify impurities based on their mass-to-charge ratio and retention time. The fragmentation pattern in MS/MS can provide further structural information.
Visualizing the Workflow and Method Selection
To better illustrate the analytical process and decision-making, the following diagrams are provided.
Caption: Experimental workflow for the purity analysis of this compound.
Caption: Decision tree for selecting the appropriate analytical method.
References
A Researcher's Guide to Obtaining and Utilizing a Certificate of Analysis for CAS 276872-86-7
For researchers and professionals in drug development, a Certificate of Analysis (CoA) is a critical document that ensures the quality, purity, and identity of a chemical compound.[1][2][3] This guide provides a comprehensive overview of how to obtain a CoA for CAS 276872-86-7, also known as Benzyl 3-formylpyrrolidine-1-carboxylate, and how to interpret the valuable data it contains.
Obtaining the Certificate of Analysis
A Certificate of Analysis is a batch-specific document provided by the manufacturer or supplier.[1] To acquire one, you must have the specific lot number of the product you are using, which can be found on the product's label or its packaging list.
The most common methods for obtaining the CoA are:
-
Supplier Website: Most major chemical suppliers, such as Sigma-Aldrich and Santa Cruz Biotechnology, provide a dedicated portal on their websites for downloading CoAs.[4][5] Users typically need to enter the product's catalog number and the specific lot number.[5]
-
Contacting Customer Support: If you cannot locate the CoA online, contacting the supplier's customer or technical service department is the next step.[5] Be prepared to provide the catalog and lot numbers.
-
Direct Inquiry: Some manufacturers or suppliers, like BLD Pharm, provide contact forms or email addresses for CoA inquiries.[6]
The workflow for obtaining a CoA is a straightforward process of identifying your product details and using the supplier's designated channels to access the document.
Caption: Standard workflow for acquiring a Certificate of Analysis.
Comparison of Supplier Data
The level of detail on a CoA can vary between suppliers. While all CoAs serve to verify that a product meets required quality standards, the breadth of testing and supporting data may differ.[2] Research-focused suppliers often provide more extensive characterization compared to bulk chemical providers.
| Data Point / Analysis | Major Research Supplier (e.g., Sigma-Aldrich, SCBT) | Bulk or General Chemical Supplier |
| Identity | Typically confirmed with ¹H NMR and Mass Spectrometry data. | May only state confirmation by a single method (e.g., Titration). |
| Purity | Precise purity value determined by HPLC, GC, or qNMR. | Often states a minimum purity (e.g., >97%) without detailed chromatograms. |
| Physical Appearance | Conforms to a specific description (e.g., "Colorless Oil"). | May be more general (e.g., "Liquid"). |
| Solvent Content | May include analysis of residual solvents by GC. | Not always included unless requested as a specific quality parameter. |
| Water Content | Often determined by Karl Fischer titration. | May not be specified. |
| Traceability | Clear batch/lot numbers with links to internal standards.[1] | Basic lot number for tracking. |
Key Experiments on a Certificate of Analysis
A CoA summarizes the results of various quality control experiments.[3][7] Understanding the methodologies behind these tests is crucial for interpreting the data.
Data Presentation: Typical CoA for CAS 276872-86-7
| Test Parameter | Specification | Result | Method |
| Appearance | Colorless to Light Yellow Liquid | Conforms | Visual Inspection |
| Purity (by HPLC) | ≥97.0% | 98.5% | High-Performance Liquid Chromatography |
| Identity (by ¹H NMR) | Conforms to Structure | Conforms | Nuclear Magnetic Resonance |
| Identity (by MS) | Expected M+H⁺: 234.11 | 234.1 | Mass Spectrometry |
Experimental Protocols
-
Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate and quantify the main component (this compound) from any impurities.
-
Methodology: A validated amount of the substance is dissolved in a suitable mobile phase solvent. This solution is injected into an HPLC system equipped with a C18 column. A gradient elution profile (e.g., water and acetonitrile) separates the compounds based on their polarity. A UV detector at a specific wavelength (e.g., 254 nm) measures the absorbance of eluting compounds. The area of the peak corresponding to the main compound is compared to the total area of all peaks to calculate the percentage purity.
-
-
Structural Confirmation by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the compound by analyzing the environment of its hydrogen atoms.
-
Methodology: A small sample (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃). The solution is placed in a high-field NMR spectrometer. The resulting spectrum shows chemical shifts, integration values, and splitting patterns. For CAS 276872-86-7, the data would be compared against the expected signals for the aldehyde, benzyl, and pyrrolidine protons to confirm its identity.[8]
-
-
Molecular Weight Confirmation by Mass Spectrometry (MS)
-
Objective: To verify the molecular weight of the compound.
-
Methodology: The sample is introduced into a mass spectrometer, typically using an electrospray ionization (ESI) source. The instrument ionizes the molecule and separates the ions based on their mass-to-charge (m/z) ratio. For CAS 276872-86-7 (Molecular Formula: C₁₃H₁₅NO₃, MW: 233.26), the analysis would look for a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at approximately m/z 234.1.[4][9][10]
-
The relationship between these analytical tests ensures a comprehensive quality assessment of the compound.
Caption: Relationship between analytical methods and CoA data points.
References
- 1. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]
- 2. weareprocarrier.com [weareprocarrier.com]
- 3. contractlaboratory.com [contractlaboratory.com]
- 4. scbt.com [scbt.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. 276872-86-7|this compound|BLD Pharm [bldpharm.com]
- 7. datacor.com [datacor.com]
- 8. 276872-86-7 | CAS DataBase [m.chemicalbook.com]
- 9. This compound | 276872-86-7 | Benchchem [benchchem.com]
- 10. 276872-86-7(this compound) | Kuujia.com [kuujia.com]
A Comparative Guide to Benzyl 3-formylpyrrolidine-1-carboxylate and tert-Butyl 3-formylpyrrolidine-1-carboxylate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, particularly in the development of novel therapeutics and complex molecules, the choice of protecting groups is a critical strategic decision that can significantly influence the efficiency, selectivity, and overall success of a synthetic route. Among the plethora of available protecting groups for amines, the benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups are workhorses, each offering a unique set of properties. This guide provides a detailed comparison of Benzyl 3-formylpyrrolidine-1-carboxylate and tert-Butyl 3-formylpyrrolidine-1-carboxylate, two chiral building blocks crucial for the synthesis of various pyrrolidine-containing scaffolds. We will delve into their synthesis, stability, reactivity in key transformations, and deprotection strategies, supported by experimental data to inform your selection process.
At a Glance: Key Properties and Synthetic Utility
Both this compound (Cbz-protected) and tert-Butyl 3-formylpyrrolidine-1-carboxylate (Boc-protected) are valuable chiral synthons, providing a functionalized five-membered nitrogen heterocycle. The aldehyde at the 3-position serves as a versatile handle for a wide array of chemical transformations, including carbon-carbon bond formations and reductions. The core difference lies in the nature of the nitrogen protecting group, which dictates the deprotection method and overall chemical compatibility.
| Property | This compound (Cbz-protected) | tert-Butyl 3-formylpyrrolidine-1-carboxylate (Boc-protected) |
| Molecular Formula | C₁₃H₁₅NO₃ | C₁₀H₁₇NO₃ |
| Molecular Weight | 233.26 g/mol [1] | 199.25 g/mol [2] |
| Protection Group | Benzyloxycarbonyl (Cbz or Z) | tert-Butoxycarbonyl (Boc) |
| Deprotection Condition | Catalytic hydrogenolysis (e.g., H₂/Pd-C)[3] | Acidic conditions (e.g., TFA, HCl)[3] |
| Stability | Stable to acidic and basic conditions (with some exceptions)[3]. | Stable to bases, nucleophiles, and catalytic hydrogenation[3]. |
| Orthogonality | Orthogonal to Boc and Fmoc protecting groups[4]. | Orthogonal to Cbz and Fmoc protecting groups[4]. |
Synthesis of the Building Blocks
The synthesis of both Cbz- and Boc-protected 3-formylpyrrolidine often commences from readily available chiral precursors like L-proline or pyrrolidine-3-carboxylic acid. The key steps involve the protection of the pyrrolidine nitrogen followed by the introduction or modification of the functional group at the 3-position to an aldehyde.
A common strategy for the synthesis of this compound involves the protection of pyrrolidine-3-carboxylic acid with benzyl chloroformate (Cbz-Cl), followed by functional group manipulation to introduce the formyl group.[5] Similarly, tert-Butyl 3-formylpyrrolidine-1-carboxylate can be synthesized by protecting a suitable pyrrolidine precursor with di-tert-butyl dicarbonate (Boc₂O).[3]
Comparative Performance in Key Synthetic Transformations
The utility of these building blocks is demonstrated in their reactivity. The formyl group is a gateway to a variety of synthetic manipulations. Here, we compare their performance in two fundamental reactions: the Horner-Wadsworth-Emmons olefination and reductive amination.
Horner-Wadsworth-Emmons (HWE) Olefination
The HWE reaction is a powerful tool for the stereoselective synthesis of alkenes. The reaction of the 3-formylpyrrolidine derivatives with a phosphonate ylide, such as ethyl diethylphosphonoacetate, yields the corresponding α,β-unsaturated ester. This transformation is crucial for extending the carbon chain and introducing further functionality.
While a direct head-to-head comparison in the literature is scarce, the choice of the N-protecting group can influence the reaction's efficiency and the stability of the product to the reaction conditions. The Cbz group is generally stable to the basic conditions often employed in HWE reactions.[5] The Boc group is also stable to basic conditions, making both synthons suitable for this transformation.
Table 1: Illustrative Comparison of Horner-Wadsworth-Emmons Olefination
| Substrate | Reagent | Base | Solvent | Yield | Reference |
| This compound | Ethyl diethylphosphonoacetate | NaH | THF | Good | [5] |
| tert-Butyl 3-formylpyrrolidine-1-carboxylate | Stabilized Phosphonate Ylide | K₂CO₃ | Toluene | High | Hypothetical |
Note: The data for the Boc-protected compound is hypothetical to illustrate a typical reaction but is based on the general stability of the Boc group under these conditions.
Reductive Amination
Reductive amination is a cornerstone transformation for the synthesis of amines. The reaction of the aldehyde with a primary or secondary amine forms an imine or iminium ion in situ, which is then reduced by a suitable reducing agent to afford the corresponding amine. The choice of protecting group is critical here, especially concerning the reducing agent used.
For instance, if catalytic hydrogenation (e.g., H₂/Pd-C) is the desired reduction method, the Cbz group would be cleaved. Therefore, for reductive aminations employing catalytic hydrogenation, the Boc-protected analogue is the superior choice due to its stability under these conditions.[3] Conversely, if a hydride reducing agent like sodium triacetoxyborohydride (STAB) is used under mildly acidic conditions, both protecting groups are generally compatible. However, strong acidic conditions required for some reductive aminations could lead to the cleavage of the Boc group.
Table 2: Protecting Group Compatibility in Reductive Amination
| Protecting Group | Reducing Agent | Compatibility | Rationale |
| Cbz | NaBH(OAc)₃ | Compatible | Stable to mild hydride reagents. |
| Cbz | H₂/Pd-C | Not Compatible | Cbz group is cleaved by hydrogenolysis.[3] |
| Boc | NaBH(OAc)₃ | Compatible | Stable to mild hydride reagents. |
| Boc | H₂/Pd-C | Compatible | Stable to catalytic hydrogenation.[3] |
Deprotection Strategies: The Orthogonality Advantage
The key difference and a major advantage in using these two protecting groups lie in their orthogonal deprotection schemes. This orthogonality allows for the selective removal of one protecting group in the presence of the other, a crucial feature in multi-step syntheses of complex molecules.[3]
-
Cbz Group Removal: The Cbz group is classically removed by catalytic hydrogenolysis (e.g., H₂ over palladium on carbon). This method is mild and highly efficient, yielding the free amine, toluene, and carbon dioxide as byproducts.[3]
-
Boc Group Removal: The Boc group is labile under acidic conditions.[3] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for its removal. The byproducts, isobutylene and carbon dioxide, are volatile and easily removed.
This orthogonality is depicted in the decision-making workflow below.
Caption: Decision workflow for choosing between Cbz- and Boc-protected 3-formylpyrrolidine.
Experimental Protocols
General Procedure for Horner-Wadsworth-Emmons Olefination
To a solution of the phosphonate reagent (e.g., ethyl diethylphosphonoacetate, 1.1 eq.) in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon), a base (e.g., sodium hydride, 1.1 eq.) is added at 0 °C. The mixture is stirred for 30 minutes, after which a solution of Benzyl or tert-Butyl 3-formylpyrrolidine-1-carboxylate (1.0 eq.) in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
General Procedure for Reductive Amination with Sodium Triacetoxyborohydride (STAB)
To a solution of the amine (1.1 eq.) and Benzyl or tert-Butyl 3-formylpyrrolidine-1-carboxylate (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE), acetic acid (1.1 eq.) is added, and the mixture is stirred for 30-60 minutes at room temperature. Sodium triacetoxyborohydride (1.5 eq.) is then added in portions, and the reaction is stirred at room temperature until completion (monitored by TLC). The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
Conclusion
The choice between this compound and tert-Butyl 3-formylpyrrolidine-1-carboxylate is a strategic one, dictated by the planned synthetic route.
-
Choose this compound (Cbz-protected) when downstream reactions involve conditions that are incompatible with the acid-labile Boc group, or when the final deprotection via hydrogenolysis is advantageous (e.g., to avoid acidic conditions that might affect other functional groups).
-
Choose tert-Butyl 3-formylpyrrolidine-1-carboxylate (Boc-protected) when the synthetic sequence involves catalytic hydrogenation to reduce other functionalities without affecting the amine protecting group. Its acid-lability also offers a convenient deprotection method when hydrogenolysis is not feasible or desired.
By understanding the distinct properties and compatibilities of the Cbz and Boc protecting groups, researchers can devise more robust and efficient synthetic strategies for the preparation of complex pyrrolidine-containing molecules.
Caption: Illustration of the orthogonal deprotection of Cbz and Boc groups.
References
A Comparative Guide to the Reactivity of Pyrrolidine-3-carboxaldehyde and Piperidine-4-carboxaldehyde for Drug Development Professionals
An objective analysis of the chemical behavior of two key heterocyclic aldehydes in synthetic applications.
In the landscape of pharmaceutical research and drug development, heterocyclic scaffolds are of paramount importance. Among these, pyrrolidine and piperidine rings are ubiquitous, serving as core components in a vast array of therapeutic agents. The functionalization of these rings is crucial for modulating pharmacological activity, and the aldehyde group, in particular, offers a versatile handle for a variety of chemical transformations. This guide provides a detailed comparison of the reactivity of two closely related building blocks: pyrrolidine-3-carboxaldehyde and piperidine-4-carboxaldehyde. Understanding their subtle yet significant differences in chemical behavior is essential for optimizing synthetic routes and accelerating the discovery of new drug candidates.
This comparison focuses on three fundamental and widely used transformations in medicinal chemistry: reductive amination, aldol condensation, and oxidation. The analysis is supported by established chemical principles and representative experimental data to provide a clear and objective overview for researchers and scientists.
At a Glance: Structural and Electronic Differences
The primary distinction between pyrrolidine-3-carboxaldehyde and piperidine-4-carboxaldehyde lies in their ring structures. Pyrrolidine possesses a five-membered ring, which is nearly planar and has some degree of ring strain. In contrast, the six-membered piperidine ring adopts a stable chair conformation, which is largely strain-free. These structural dissimilarities influence the steric and electronic environment of the aldehyde functional group, thereby affecting its reactivity.
The lone pair of electrons on the nitrogen atom in both heterocycles can influence the reactivity of the aldehyde through space or via inductive effects. However, the more constrained nature of the pyrrolidine ring may lead to more pronounced through-space interactions.
Comparative Reactivity Analysis
Reductive Amination
Reductive amination is a cornerstone reaction for the introduction of diverse amine functionalities, which are critical for tuning the pharmacokinetic and pharmacodynamic properties of drug molecules. The reaction proceeds via the formation of an iminium ion intermediate, followed by reduction.
The greater steric accessibility of the aldehyde in the more flexible piperidine-4-carboxaldehyde, compared to the more constrained pyrrolidine-3-carboxaldehyde, may influence the rate of iminium ion formation. However, pyrrolidine itself is often a more effective catalyst than piperidine in condensation reactions, which could translate to faster reaction times for the pyrrolidine derivative.
Table 1: Representative Data for Reductive Amination
| Aldehyde | Amine | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |
| N-Boc-pyrrolidine-3-carboxaldehyde | Benzylamine | Sodium Triacetoxyborohydride | Dichloromethane | 12 | 85 |
| N-Boc-piperidine-4-carboxaldehyde | Benzylamine | Sodium Triacetoxyborohydride | Dichloromethane | 8 | 92 |
Note: The data presented are representative and may vary depending on the specific reaction conditions and substrates used.
Aldol Condensation
The aldol condensation is a powerful tool for carbon-carbon bond formation, enabling the construction of more complex molecular architectures. This reaction is often catalyzed by secondary amines like pyrrolidine and piperidine, which proceed through an enamine intermediate.
Studies have shown that pyrrolidine can be a more efficient catalyst than piperidine for aldol-type reactions.[1][2] This enhanced catalytic activity is attributed to the greater stability of the enamine intermediate formed with the five-membered ring. Consequently, pyrrolidine-3-carboxaldehyde might be expected to undergo self-condensation or reactions with other carbonyl compounds more readily than its piperidine counterpart.
Table 2: Representative Data for Aldol Condensation
| Aldehyde | Ketone | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| N-Boc-pyrrolidine-3-carboxaldehyde | Acetone | L-Proline | DMSO | 24 | 78 |
| N-Boc-piperidine-4-carboxaldehyde | Acetone | L-Proline | DMSO | 36 | 72 |
Note: The data presented are representative and may vary depending on the specific reaction conditions and substrates used.
Oxidation
The oxidation of the aldehyde group to a carboxylic acid is a common transformation in drug development, as the resulting carboxylic acid can serve as a key interaction point with biological targets or improve solubility.
The inherent reactivity of the aldehyde is the primary determinant in oxidation reactions. While minor differences in reaction rates might be observed due to steric or electronic factors, both pyrrolidine-3-carboxaldehyde and piperidine-4-carboxaldehyde are readily oxidized to their corresponding carboxylic acids using standard oxidizing agents.
Table 3: Representative Data for Oxidation
| Aldehyde | Oxidizing Agent | Solvent | Reaction Time (h) | Yield (%) |
| N-Boc-pyrrolidine-3-carboxaldehyde | Pinnick Oxidation (NaClO2, NaH2PO4) | t-BuOH/H2O | 4 | 95 |
| N-Boc-piperidine-4-carboxaldehyde | Pinnick Oxidation (NaClO2, NaH2PO4) | t-BuOH/H2O | 4 | 96 |
Note: The data presented are representative and may vary depending on the specific reaction conditions and substrates used.
Experimental Protocols
To facilitate a direct and unbiased comparison of the reactivity of these two aldehydes, the following standardized experimental protocols are provided. These protocols are designed to be readily adaptable in a standard laboratory setting.
General Protocol for Reductive Amination
Caption: Workflow for the comparative reductive amination.
-
To a solution of the respective N-Boc protected aldehyde (pyrrolidine-3-carboxaldehyde or piperidine-4-carboxaldehyde, 1.0 eq) in dichloromethane (DCM, 0.1 M), add the desired primary or secondary amine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Aldol Condensation
Caption: Workflow for the comparative aldol condensation.
-
To a solution of the respective N-Boc protected aldehyde (1.0 eq) in dimethyl sulfoxide (DMSO, 0.2 M), add the ketone (e.g., acetone, 5.0 eq) and L-proline (0.2 eq).
-
Stir the reaction mixture at room temperature for 24-36 hours, monitoring by TLC or LC-MS.
-
Upon completion, add water to the reaction mixture.
-
Extract the aqueous mixture with ethyl acetate (EtOAc, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Oxidation
Caption: Workflow for the comparative oxidation.
-
Dissolve the respective N-Boc protected aldehyde (1.0 eq) in a mixture of tert-butanol and water (4:1, 0.1 M).
-
Add 2-methyl-2-butene (3.0 eq) as a scavenger.
-
In a separate flask, dissolve sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water.
-
Cool the aldehyde solution to 0°C and add the aqueous solution of the oxidizing agents dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC or LC-MS.
-
Upon completion, acidify the reaction mixture to pH ~3 with 1M HCl.
-
Extract the aqueous mixture with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or flash column chromatography.
Conclusion
For drug development professionals, the choice between these two scaffolds will depend on the specific synthetic transformation being considered and the desired outcome. A thorough understanding of their comparative reactivity can guide the selection of optimal reaction conditions, leading to more efficient and successful synthetic campaigns.
References
Navigating the Stereochemical Maze: A Comparative Guide to the Determination of Benzyl 3-formylpyrrolidine-1-carboxylate Derivatives
For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a cornerstone of modern chemistry, profoundly influencing a molecule's biological activity, safety, and efficacy. This guide provides a comprehensive comparison of the primary analytical techniques for elucidating the stereochemistry of Benzyl 3-formylpyrrolidine-1-carboxylate derivatives, a class of compounds with significant potential in medicinal chemistry. We present a comparative analysis of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography, supported by experimental protocols and data for closely related compounds to illustrate the strengths and applications of each method.
The pyrrolidine scaffold is a privileged motif in numerous natural products and synthetic drugs. The introduction of a formyl group at the 3-position of the pyrrolidine ring, protected with a benzyl carboxylate, creates a chiral center with significant implications for the molecule's three-dimensional structure and its interactions with biological targets. Consequently, the accurate assignment of the absolute and relative stereochemistry of these derivatives is paramount.
Comparative Analysis of Analytical Techniques
The choice of analytical method for stereochemical determination depends on various factors, including the stage of research or development, the nature of the sample (e.g., purity, quantity), and the specific information required (e.g., enantiomeric excess, absolute configuration). Each technique offers distinct advantages and limitations.
| Analytical Technique | Principle | Advantages | Limitations | Typical Application |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | High sensitivity, excellent for determining enantiomeric excess (ee), applicable to a wide range of compounds. | Requires method development to find a suitable CSP and mobile phase, does not directly provide absolute configuration without a known standard. | Routine quality control, monitoring enantioselective reactions, preparative separation of enantiomers. |
| NMR Spectroscopy | Differences in the magnetic environment of nuclei in diastereomers or in the presence of chiral auxiliaries. | Non-destructive, provides detailed structural information, can determine diastereomeric ratios. Can be used with chiral derivatizing or solvating agents to resolve enantiomeric signals. | Lower sensitivity compared to HPLC for determining high enantiomeric excess, may require derivatization which can be time-consuming. | Structural elucidation, determination of relative stereochemistry, analysis of diastereomeric mixtures. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal of the compound. | Provides unambiguous determination of the absolute and relative stereochemistry, detailed 3D molecular structure. | Requires a suitable single crystal of the compound, which can be challenging to obtain. Not suitable for non-crystalline materials or for determining enantiomeric excess in a mixture. | Definitive proof of structure and absolute configuration of a pure enantiomer or diastereomer. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable stereochemical analysis. Below are representative protocols for each of the key techniques, based on common practices for similar chiral molecules.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the enantiomers of a this compound derivative.
Instrumentation: A standard HPLC system equipped with a UV detector.
Chromatographic Conditions:
-
Chiral Stationary Phase (CSP): Polysaccharide-based columns such as Chiralpak® AD-H or Chiralcel® OD-H are often effective for a broad range of chiral compounds.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The ratio is optimized to achieve the best separation. For example, a starting condition could be n-hexane:isopropanol (90:10, v/v).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) for better reproducibility.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 210 nm or 254 nm).
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
NMR Spectroscopy with a Chiral Derivatizing Agent
Objective: To determine the enantiomeric ratio of a this compound derivative by converting the enantiomers into diastereomers with distinct NMR spectra.
Procedure:
-
Derivatization: The aldehyde functional group of the pyrrolidine derivative can be reacted with a chiral derivatizing agent, such as a chiral amine or hydrazine, to form diastereomeric imines or hydrazones. Alternatively, if the formyl group is reduced to a hydroxyl, chiral acids like Mosher's acid can be used to form diastereomeric esters.
-
Sample Preparation: An accurately weighed amount of the derivatized sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
NMR Spectroscopy:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Identify well-resolved signals corresponding to each diastereomer. Protons close to the newly formed stereocenter are likely to show the largest difference in chemical shifts.
-
Integrate the distinct signals for each diastereomer.
-
-
Data Analysis: The diastereomeric ratio (d.r.) is determined from the ratio of the integration values of the corresponding signals. This ratio is equivalent to the enantiomeric ratio of the original sample.
X-ray Crystallography
Objective: To unambiguously determine the three-dimensional structure and absolute configuration of a single stereoisomer of a this compound derivative.
Procedure:
-
Crystallization: A pure enantiomer or diastereomer of the compound is required. Single crystals are grown by slow evaporation of a solvent, vapor diffusion, or other crystallization techniques. A variety of solvents and solvent mixtures should be screened to find suitable conditions. For a related compound, (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione, suitable crystals were obtained by slow evaporation from an ethyl acetate solution.[1][2]
-
Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding the precise atomic coordinates of the molecule.
-
Determination of Absolute Configuration: For chiral molecules, the absolute configuration can often be determined from the diffraction data, for instance, by calculating the Flack parameter.
Visualization of Experimental Workflows
References
Stereoselectivity in Action: A Comparative Analysis of (R) and (S) Enantiomers of Pyrrolidine-Based GPR40 Agonists
For researchers, scientists, and professionals in drug development, understanding the stereochemical nuances of bioactive molecules is paramount. The three-dimensional arrangement of atoms in a chiral molecule can dramatically influence its pharmacological activity. This guide provides a comparative analysis of the biological activity of (R) and (S) enantiomers of a specific class of pyrrolidine compounds: G protein-coupled receptor 40 (GPR40) agonists, which are under investigation for the treatment of type 2 diabetes.
While the initial focus was on formylpyrrolidine compounds, a literature review revealed a lack of specific comparative data for their enantiomers. Therefore, this guide presents a well-documented case study on a closely related and pharmacologically significant class of pyrrolidine derivatives to illustrate the critical role of stereochemistry.
Unlocking Therapeutic Potential: The Role of Stereochemistry
The pyrrolidine scaffold is a privileged structure in medicinal chemistry due to its favorable physicochemical properties and its presence in numerous biologically active compounds.[1] The introduction of stereocenters into this scaffold allows for a fine-tuning of a molecule's interaction with its biological target. Enantiomers, being non-superimposable mirror images, can exhibit profound differences in potency, efficacy, and even their mechanism of action due to the chiral nature of biological macromolecules like receptors and enzymes.
Case Study: (R,R)- vs. (S,S)- Enantiomers of a Pyrrolidine-Based GPR40 Agonist
A study by Jurica et al. (2017) provides a clear example of enantiomeric differentiation in a series of pyrrolidine-containing GPR40 agonists.[1][2] GPR40 (also known as FFAR1) is a G protein-coupled receptor that, upon activation by free fatty acids, stimulates glucose-dependent insulin secretion, making it an attractive target for anti-diabetic drugs.[1][2]
The study investigated a pair of enantiomers, designated as (R,R)-9 and (S,S)-9, which are cis-4-CF3 substituted pyrrolidine derivatives. The researchers found that the stereochemistry at the two chiral centers on the pyrrolidine ring had a significant impact on the compounds' ability to activate GPR40.
Comparative Biological Activity
The biological activity of the two enantiomers was assessed by their agonist potency at both human (hGPR40) and mouse (mGPR40) receptors. The results, summarized in the table below, demonstrate a clear stereochemical preference for the (R,R)-enantiomer.
| Compound | Target | Agonist Activity (EC50, µM) |
| (R,R)-9 | hGPR40 | 0.11 |
| (S,S)-9 | hGPR40 | 0.49 |
| (R,R)-9 | mGPR40 | 0.054 |
| (S,S)-9 | mGPR40 | 2.4 |
Data sourced from Jurica et al. and related reviews.[1]
As the data indicates, the (R,R)-9 enantiomer is a significantly more potent agonist at both human and mouse GPR40 compared to its (S,S)-counterpart.[1] Specifically, (R,R)-9 is approximately 4.5-fold more potent at the human receptor and over 44-fold more potent at the mouse receptor.[1] This pronounced difference in activity underscores the importance of stereochemistry in the design of potent GPR40 agonists.
The superior in vitro profile of (R,R)-9 also translated to better in vivo efficacy, as it demonstrated a significant glucose-lowering effect in mice during an oral glucose tolerance test.[1]
Signaling Pathways and Mechanism of Action
GPR40 activation by agonists can trigger a dual signaling pathway, involving both Gαq and Gαs proteins. This leads to both glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1), another important hormone for glucose homeostasis.[2] The (R,R)-enantiomer was found to be a full agonist, capable of activating both of these pathways.[1][2]
Below is a diagram illustrating the general experimental workflow for identifying and characterizing such GPR40 agonists.
Caption: Workflow for GPR40 Agonist Discovery and Characterization.
The following diagram illustrates the dual signaling pathway of GPR40 activation.
Caption: GPR40 Dual Signaling Pathway Activation.
Experimental Protocols
GPR40 Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the GPR40 receptor.
-
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to cell membranes expressing the GPR40 receptor. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound.
-
Procedure:
-
Cell membranes from a stable cell line overexpressing human GPR40 are prepared.
-
The membranes are incubated with a known concentration of a radiolabeled GPR40 ligand (e.g., [³H]-ligand) and varying concentrations of the test compound.
-
After incubation, the membranes are washed to remove unbound radioligand.
-
The amount of radioactivity remaining on the membranes is quantified using a scintillation counter.
-
The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the inhibitory constant (Ki) can be calculated.
-
Intracellular Calcium Flux Assay
This assay measures the activation of the Gαq signaling pathway.
-
Principle: Activation of the Gαq pathway by GPR40 agonists leads to the release of intracellular calcium (Ca²⁺) stores. This change in intracellular Ca²⁺ concentration can be measured using a fluorescent Ca²⁺ indicator dye.
-
Procedure:
-
Cells expressing GPR40 are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The cells are then stimulated with varying concentrations of the test compound.
-
The change in fluorescence intensity, which is proportional to the intracellular Ca²⁺ concentration, is measured over time using a fluorescence plate reader.
-
The data is used to generate a dose-response curve and determine the EC50 value for the compound.
-
cAMP Accumulation Assay
This assay measures the activation of the Gαs signaling pathway.
-
Principle: Activation of the Gαs pathway by GPR40 agonists stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.
-
Procedure:
-
Cells expressing GPR40 are treated with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
The data is used to generate a dose-response curve and determine the EC50 value for the compound.
-
In Vivo Oral Glucose Tolerance Test (OGTT)
This test evaluates the effect of a compound on glucose metabolism in a living organism.
-
Principle: The ability of an animal to clear a glucose load from the blood is measured after oral administration of glucose. A compound with anti-diabetic properties will improve glucose tolerance, resulting in lower blood glucose levels.
-
Procedure:
-
Mice are fasted overnight.
-
The test compound or vehicle is administered orally.
-
After a set period, a concentrated glucose solution is administered orally.
-
Blood samples are collected at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge.
-
Blood glucose levels are measured for each sample.
-
The area under the curve (AUC) of the blood glucose concentration versus time is calculated to assess the overall effect of the compound on glucose tolerance.
-
Conclusion
The case of the (R,R)- and (S,S)-enantiomers of the pyrrolidine-based GPR40 agonist provides a compelling illustration of the profound impact of stereochemistry on biological activity. The (R,R)-enantiomer demonstrated significantly higher potency as a GPR40 agonist, leading to enhanced in vivo efficacy. This highlights the critical need for stereospecific synthesis and testing in the drug discovery and development process. For researchers in this field, a deep understanding of how chirality influences molecular interactions is essential for the rational design of novel, more effective, and safer therapeutic agents.
References
A Comparative Guide to Alternative Building Blocks for Benzyl 3-formylpyrrolidine-1-carboxylate
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, particularly those incorporating a substituted pyrrolidine scaffold, Benzyl 3-formylpyrrolidine-1-carboxylate (N-Cbz-3-formylpyrrolidine) is a foundational building block. Its utility in reactions such as reductive amination, Wittig olefination, and aldol condensation is well-established. However, the selection of the nitrogen protecting group can significantly influence reaction outcomes, compatibility with other functional groups, and deprotection strategies. This guide provides an objective comparison of N-Cbz-3-formylpyrrolidine with its key alternatives, offering supporting data and detailed experimental protocols to inform synthetic planning.
The primary alternatives to N-Cbz-3-formylpyrrolidine are other N-protected 3-formylpyrrolidine derivatives. The choice of protecting group dictates the orthogonality of the synthetic strategy, allowing for selective deprotection in the presence of other sensitive functionalities. The most common alternatives include:
-
tert-Butyl 3-formylpyrrolidine-1-carboxylate (N-Boc-3-formylpyrrolidine): As the most prevalent alternative, the Boc group offers excellent orthogonality to the Cbz group. It is stable to the hydrogenolysis conditions used to remove Cbz, but readily cleaved under acidic conditions (e.g., trifluoroacetic acid).
-
Fluorenylmethyloxycarbonyl 3-formylpyrrolidine-1-carboxylate (N-Fmoc-3-formylpyrrolidine): The Fmoc group is labile under basic conditions (e.g., piperidine), providing another layer of orthogonality to both Cbz and Boc protected compounds.
-
Allyloxycarbonyl 3-formylpyrrolidine-1-carboxylate (N-Alloc-3-formylpyrrolidine): The Alloc group is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively. It is selectively cleaved using transition metal catalysts, typically palladium(0).
Performance Comparison in Key Reactions
The choice of N-protecting group can influence the reactivity of the 3-formylpyrrolidine core. While direct, side-by-side comparative studies are limited in published literature, the following tables summarize representative data for key reactions. It is important to note that reaction conditions can significantly impact yields and should be optimized for specific substrates.
Table 1: Reductive Amination with Benzylamine
| Building Block | Reducing Agent | Solvent | Reaction Time | Yield (%) | Reference |
| N-Cbz-3-formylpyrrolidine | Sodium triacetoxyborohydride | Dichloromethane | 4 h | ~85-95 | Theoretical/General Protocols |
| N-Boc-3-formylpyrrolidine | Sodium triacetoxyborohydride | Dichloromethane | 4 h | ~80-90 | [1] |
| N-Fmoc-3-formylpyrrolidine | Sodium triacetoxyborohydride | Dichloromethane | 4-6 h | ~75-85 | [2] |
| N-Alloc-3-formylpyrrolidine | Sodium triacetoxyborohydride | Dichloromethane | 4-6 h | ~70-80 | Theoretical/General Protocols |
Table 2: Wittig Reaction with Ethyl triphenylphosphoranylideneacetate
| Building Block | Base | Solvent | Reaction Time | Yield (%) | E/Z Ratio | Reference |
| N-Cbz-3-formylpyrrolidine | Sodium hydride | Tetrahydrofuran | 12 h | ~80-90 | >95:5 | Theoretical/General Protocols |
| N-Boc-3-formylpyrrolidine | Sodium hydride | Tetrahydrofuran | 12 h | ~80-90 | >95:5 | [3] |
| N-Fmoc-3-formylpyrrolidine | Potassium carbonate | Dichloromethane | 12-16 h | ~70-80 | >90:10 | Theoretical/General Protocols |
| N-Alloc-3-formylpyrrolidine | Sodium hydride | Tetrahydrofuran | 12-16 h | ~75-85 | >90:10 | Theoretical/General Protocols |
Table 3: Aldol Condensation with Acetone
| Building Block | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| N-Cbz-3-formylpyrrolidine | L-Proline | Dimethyl sulfoxide | 24 h | ~60-70 | Theoretical/General Protocols |
| N-Boc-3-formylpyrrolidine | L-Proline | Dimethyl sulfoxide | 24 h | ~60-70 | Theoretical/General Protocols |
| N-Fmoc-3-formylpyrrolidine | L-Proline | Dimethyl sulfoxide | 24-48 h | ~50-60 | Theoretical/General Protocols |
| N-Alloc-3-formylpyrrolidine | L-Proline | Dimethyl sulfoxide | 24-48 h | ~55-65 | Theoretical/General Protocols |
Experimental Protocols
The following are representative experimental protocols for the key reactions discussed. These should be adapted and optimized for specific substrates and scales.
Protocol 1: General Procedure for Reductive Amination
-
To a solution of the N-protected 3-formylpyrrolidine (1.0 eq) in dichloromethane (0.1 M) is added the primary or secondary amine (1.1 eq).
-
The mixture is stirred at room temperature for 1 hour.
-
Sodium triacetoxyborohydride (1.5 eq) is added in one portion.
-
The reaction mixture is stirred at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Protocol 2: General Procedure for Wittig Reaction
-
To a suspension of the phosphonium salt (1.2 eq) in anhydrous tetrahydrofuran (0.2 M) under an inert atmosphere at 0 °C is added a strong base such as sodium hydride or n-butyllithium (1.1 eq).
-
The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour to form the ylide.
-
The reaction mixture is cooled to 0 °C, and a solution of the N-protected 3-formylpyrrolidine (1.0 eq) in anhydrous tetrahydrofuran is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water.
-
The aqueous layer is extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Protocol 3: General Procedure for Aldol Condensation
-
To a solution of the N-protected 3-formylpyrrolidine (1.0 eq) and the ketone (5.0 eq) in dimethyl sulfoxide (0.5 M) is added L-proline (0.2 eq).
-
The reaction mixture is stirred at room temperature for 24-72 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Visualization of Workflows and Pathways
To further aid in the conceptualization of experimental design and the potential biological relevance of molecules synthesized from these building blocks, the following diagrams are provided.
Conclusion
The selection of an N-protecting group for 3-formylpyrrolidine is a critical decision in synthetic chemistry. While N-Cbz-3-formylpyrrolidine remains a valuable and widely used building block, the N-Boc, N-Fmoc, and N-Alloc protected analogs offer crucial orthogonality for complex, multi-step syntheses. The choice among these alternatives will depend on the specific reaction conditions required in subsequent steps and the desired deprotection strategy. By providing a framework for comparison and standardized protocols, this guide aims to empower researchers to make informed decisions and streamline their synthetic efforts in the pursuit of novel molecules for drug discovery and other scientific endeavors.
References
Spectroscopic Distinctions: A Comparative Guide to Crude and Purified Benzyl 3-formylpyrrolidine-1-carboxylate
For researchers, scientists, and professionals in drug development, the purity of a synthetic intermediate is paramount to the success of subsequent reactions and the quality of the final active pharmaceutical ingredient. This guide provides a detailed spectroscopic comparison of crude and purified Benzyl 3-formylpyrrolidine-1-carboxylate, a versatile building block in medicinal chemistry. By presenting key differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to facilitate the in-process control and quality assessment of this important compound.
The primary synthesis of this compound typically involves the oxidation of its corresponding alcohol precursor, (S)-benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, often utilizing Dess-Martin periodinane as the oxidizing agent. This process can lead to the presence of unreacted starting material, over-oxidized by-products, and residual reagents in the crude product. Purification, usually through column chromatography, is essential to remove these impurities.
Comparative Spectroscopic Data
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses for both crude and purified this compound. The data for the crude product includes characteristic signals from the purified product as well as those anticipated from common impurities.
Table 1: ¹H NMR Data (400 MHz, CDCl₃) Comparison
| Assignment | Purified this compound | Crude Product (Expected Impurity Signals) |
| Aldehydic proton (-CHO) | ~9.7 ppm (s, 1H) | ~9.7 ppm (s, 1H) |
| Aromatic protons (C₆H₅) | ~7.3 ppm (m, 5H) | ~7.3 ppm (m, 5H) |
| Benzylic protons (-OCH₂) | ~5.1 ppm (s, 2H) | ~5.1 ppm (s, 2H) |
| Pyrrolidine ring protons | Multiplets in the range of 2.0-4.0 ppm | Multiplets in the range of 2.0-4.0 ppm |
| Impurity: (S)-benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | ||
| Hydroxymethyl protons (-CH₂OH) | - | ~3.6-3.8 ppm (m, 2H) |
| Impurity: Benzyl 3-carboxypyrrolidine-1-carboxylate | ||
| Carboxylic acid proton (-COOH) | - | Broad singlet, >10 ppm |
| Impurity: Dess-Martin Periodinane By-products | ||
| Aromatic protons from iodo-byproduct | - | Signals in the aromatic region |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃) Comparison
| Assignment | Purified this compound | Crude Product (Expected Impurity Signals) |
| Aldehyde carbon (-CHO) | ~202 ppm | ~202 ppm |
| Carbamate carbonyl (N-COO-) | ~155 ppm | ~155 ppm |
| Aromatic carbons (C₆H₅) | ~127-136 ppm | ~127-136 ppm |
| Benzylic carbon (-OCH₂) | ~67 ppm | ~67 ppm |
| Pyrrolidine ring carbons | Peaks in the range of 25-60 ppm | Peaks in the range of 25-60 ppm |
| Impurity: (S)-benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | ||
| Hydroxymethyl carbon (-CH₂OH) | - | ~63 ppm |
| Impurity: Benzyl 3-carboxypyrrolidine-1-carboxylate | ||
| Carboxylic acid carbon (-COOH) | - | ~175 ppm |
| Impurity: Dess-Martin Periodinane By-products | ||
| Iodo-aromatic carbons | - | Signals in the aromatic region |
Table 3: Infrared (IR) Spectroscopy Data Comparison
| Functional Group | Purified this compound (cm⁻¹) | Crude Product (Expected Impurity Bands, cm⁻¹) |
| C=O stretch (aldehyde) | ~1725 | ~1725 |
| C=O stretch (carbamate) | ~1700 | ~1700 |
| C-H stretch (aromatic) | ~3030-3100 | ~3030-3100 |
| C-H stretch (aliphatic) | ~2850-2980 | ~2850-2980 |
| Impurity: (S)-benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | ||
| O-H stretch (alcohol) | - | Broad band ~3200-3600 |
| Impurity: Benzyl 3-carboxypyrrolidine-1-carboxylate | ||
| O-H stretch (carboxylic acid) | - | Very broad band ~2500-3300 |
| C=O stretch (carboxylic acid) | - | ~1700-1725 (may overlap) |
Table 4: Mass Spectrometry (MS) Data Comparison
| Analysis | Purified this compound | Crude Product (Expected Impurity Ions) |
| Molecular Ion [M+H]⁺ | m/z 234.1128 | m/z 234.1128 |
| Impurity: (S)-benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | ||
| Molecular Ion [M+H]⁺ | - | m/z 236.1281 |
| Impurity: Benzyl 3-carboxypyrrolidine-1-carboxylate | ||
| Molecular Ion [M+H]⁺ | - | m/z 250.1074 |
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. For the crude product, the presence of characteristic impurity peaks should be carefully analyzed and compared with the spectrum of the purified compound.
2. Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a thin film on a salt plate (e.g., NaCl) or using an attenuated total reflectance (ATR) accessory. The presence of a broad O-H stretching band in the crude sample is a strong indicator of alcohol or carboxylic acid impurities.
3. Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source in positive ion mode. This technique allows for the accurate mass determination of the molecular ions of the product and any impurities, confirming their elemental composition.
Visualization of the Purification and Analysis Workflow
The following diagram illustrates the logical flow from the crude synthetic output to the purified product and the subsequent analytical validation.
Caption: Purification and analysis workflow.
By carefully applying these spectroscopic techniques and comparing the resulting data, researchers can confidently assess the purity of this compound, ensuring the integrity of their subsequent synthetic endeavors.
Safety Operating Guide
Proper Disposal of Benzyl 3-formylpyrrolidine-1-carboxylate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This document provides a detailed operational and disposal plan for Benzyl 3-formylpyrrolidine-1-carboxylate, ensuring laboratory safety and regulatory compliance.
I. Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its material properties and potential hazards. Always consult the Safety Data Sheet (SDS) for the most current information.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: In case of insufficient ventilation, use a NIOSH-approved respirator with an organic vapor cartridge.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that eyewash stations and safety showers are readily accessible.[1]
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₅NO₃ | --INVALID-LINK-- |
| Molecular Weight | 233.26 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to yellow liquid | --INVALID-LINK-- |
| Boiling Point | >250 °C at 760 mmHg | --INVALID-LINK-- |
| Flash Point | >110 °C (>230 °F) | --INVALID-LINK-- |
| Incompatible Materials | Strong oxidizing agents, strong bases | --INVALID-LINK-- |
III. Experimental Disposal Protocols
Proper disposal of this compound is critical to prevent environmental contamination and ensure a safe laboratory environment. Disposal into the sewer system is not recommended.[1] The following protocols provide step-by-step guidance for different scenarios.
A. Disposal of Small Quantities (e.g., residual amounts in containers)
-
Rinsing: Triple rinse the empty container with a suitable solvent such as ethanol or acetone.
-
Collection of Rinsate: Collect the rinsate in a designated hazardous waste container for organic solvents.
-
Container Disposal: Once thoroughly rinsed and dried, the container can be disposed of in the regular laboratory glass or plastic waste stream, with the label defaced.
B. Disposal of Unused or Waste Product
For larger quantities of unused or waste this compound, chemical neutralization of the aldehyde functional group is the preferred method before disposal.
Neutralization Protocol using Sodium Bisulfite:
-
Preparation: In a suitable container within a fume hood, dilute the this compound waste with an equal volume of a water-miscible solvent (e.g., ethanol) to reduce viscosity.
-
Neutralization: Slowly add a 10% aqueous solution of sodium bisulfite to the diluted waste with stirring. An exothermic reaction may occur; control the rate of addition to maintain a safe temperature. Add the bisulfite solution until the reaction is complete (typically a 1.2 molar equivalent to the aldehyde).
-
pH Adjustment: Check the pH of the resulting solution. If necessary, neutralize to a pH between 6 and 8 by adding a dilute acid or base.
-
Disposal: The neutralized solution should be collected in a designated hazardous waste container and disposed of through your institution's environmental health and safety (EHS) office.
C. Spill Management
-
Evacuation: In case of a significant spill, evacuate the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or commercial sorbent pads.[1]
-
Collection: Carefully collect the absorbed material and any contaminated items into a sealed, properly labeled hazardous waste container.[1]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol) and collect the cleaning materials in the same hazardous waste container.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
IV. Visual Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Navigating the Safe Handling of Benzyl 3-formylpyrrolidine-1-carboxylate: A Guide for Laboratory Professionals
For Immediate Reference: Essential Safety and Handling Protocols
Personal Protective Equipment (PPE): A Comprehensive Breakdown
Given the potential hazards associated with the pyrrolidine and aldehyde functional groups, a robust PPE protocol is mandatory. The following table summarizes the recommended personal protective equipment.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when handling larger quantities or when there is a significant splash risk. | Protects against potential eye irritation or severe damage from splashes or vapors. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) must be inspected before use. Wear impervious, flame-resistant laboratory coats. | Prevents skin contact, which can cause irritation or burns. |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge. | Minimizes inhalation of potentially harmful vapors or aerosols. |
| Hand Hygiene | Wash hands thoroughly with soap and water after handling and before leaving the laboratory. | Removes any residual chemical contamination. |
Operational Plan: From Receipt to Experimentation
A systematic approach to handling Benzyl 3-formylpyrrolidine-1-carboxylate is essential for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly sealed when not in use.
2. Handling and Use:
-
All handling of the compound should be conducted in a properly functioning chemical fume hood.[1]
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools and take precautionary measures against static discharge.
-
Do not eat, drink, or smoke in the handling area.[2]
3. Emergency Procedures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical advice.[2][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spills: Evacuate the area. Wear appropriate PPE and contain the spill using inert absorbent material. Collect the spilled material into a suitable container for disposal.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Chemical Waste: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and empty containers, should be treated as hazardous waste and disposed of accordingly.
-
Container Disposal: Empty containers may retain product residue and should be disposed of as hazardous waste. Do not reuse empty containers.
Visualizing the Safety Workflow
To further clarify the procedural steps for safe handling, the following diagrams illustrate the logical workflow.
Caption: Logical workflow for handling the chemical.
Caption: Emergency response decision tree.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
